1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
Description
Properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOYMIHLKYRVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717561 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883986-76-3 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: Physicochemical Properties and Strategic Applications
Abstract
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a derivative of the 7-azaindole scaffold, represents a molecule of significant interest in contemporary medicinal chemistry. The 7-azaindole core is recognized as a "privileged structure," frequently utilized in the design of potent kinase inhibitors and other therapeutic agents due to its ability to act as a bioisostere of indole and purine systems.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering a foundational understanding for its application in drug discovery and development. We will delve into its structural attributes, synthesis, analytical characterization, and the strategic rationale for its use in targeting key biological pathways.
Molecular Overview and Physicochemical Profile
This compound (CAS 866537-83-5) is an aromatic heterocyclic compound.[2] Its structure is characterized by a fused pyrrole and pyridine ring system, forming the 7-azaindole core. The key substitutions—a methyl group on the pyrrole nitrogen (N1) and an amine group at the 5-position—critically influence its chemical behavior and biological activity. The N1-methylation removes a hydrogen bond donor site, which can be pivotal for tuning kinase selectivity and improving pharmacokinetic properties, while the 5-amino group provides a crucial hydrogen bond donor and acceptor moiety for interacting with biological targets.[3]
Core Physicochemical Data
A summary of the fundamental physicochemical properties is presented below. These parameters are essential for predicting the compound's behavior in both experimental and biological systems, guiding formulation development, and anticipating its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [2] |
| Molecular Weight | 147.18 g/mol | [4] |
| Appearance | Solid | [2] |
| Predicted logP | 1.8 | [5] |
| Predicted pKa | Acidic (pyrrole N-H of parent): ~16-17; Basic (pyridine N): ~4-5; Basic (amine): ~4-5 | General chemical principles[6] |
| Purity | Typically available at ≥95% | [2] |
Causality Insight: The predicted logP of 1.8 suggests a moderate lipophilicity, indicating a reasonable balance between aqueous solubility and membrane permeability—a desirable trait for oral bioavailability. The pKa values are critical for understanding the ionization state of the molecule at physiological pH (7.4). The aniline-like 5-amino group and the pyridine nitrogen are weakly basic; therefore, the compound will be predominantly in its neutral form in the bloodstream, facilitating passage across cell membranes.
Synthesis and Purification Strategy
Representative Synthetic Protocol
A plausible synthetic approach involves the protection of a commercially available 5-bromo-7-azaindole, followed by N-methylation, and concluding with a nucleophilic aromatic substitution or a cross-coupling reaction to install the amine.
Step 1: Protection of the Pyrrole Nitrogen
-
Rationale: The pyrrole N-H is acidic and can interfere with subsequent reactions. A protecting group like trityl (Tr) or benzenesulfonyl (Bs) is commonly used. Trityl chloride is effective for this purpose as it can be removed under mildly acidic conditions that are unlikely to cleave the target molecule.[9]
-
Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine in a suitable solvent like dichloromethane (DCM).
-
Add triethylamine (TEA) to act as a base.
-
Slowly add a solution of trityl chloride in DCM and stir at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Work up the reaction by washing with water and brine, then purify by silica gel chromatography.
Step 2: N-Methylation
-
Rationale: This step is not applicable in this specific pathway as we are starting with a pre-methylated precursor or methylating at a different stage. A more direct route might involve starting with a precursor that allows for direct methylation of the pyrrole nitrogen using a base like sodium hydride (NaH) and methyl iodide (MeI).[10]
Step 3: Amination
-
Rationale: A Buchwald-Hartwig amination is a robust and widely used method for forming C-N bonds. It uses a palladium catalyst and a suitable ligand to couple an amine with an aryl halide.
-
Combine the N-protected 5-bromo-7-azaindole, a source of ammonia (e.g., benzophenone imine followed by hydrolysis), a palladium catalyst (e.g., Pd₂(dba)₃), and a ligand (e.g., BINAP) in a solvent like 1,4-dioxane.
-
Add a base such as cesium carbonate.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.
-
Cool the reaction, filter off the catalyst, and concentrate the solvent.
Step 4: Deprotection
-
Rationale: The final step is the removal of the protecting group to yield the target compound.
-
Dissolve the protected product in a solvent system compatible with mild acid, such as DCM with a small amount of trifluoroacetic acid (TFA).
-
Stir at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid, extract the product, and purify by column chromatography or recrystallization.
Synthesis and Purification Workflow Diagram
Caption: A representative workflow for the synthesis and purification of this compound.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A multi-pronged approach ensures the data is reliable for subsequent biological assays and structure-activity relationship (SAR) studies.[11]
Standard Analytical Protocols
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the final compound.
-
Methodology:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
-
Detection: UV detection at 254 nm and 280 nm.
-
Analysis: The purity is determined by the peak area percentage of the main component.
-
-
Rationale: The formic acid helps to protonate the basic nitrogens, leading to sharper peaks and better resolution.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Methodology: Utilize an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Expected Result: A prominent peak corresponding to the [M+H]⁺ ion at m/z 148.18.
-
Rationale: This provides rapid confirmation that the target molecule was formed.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the precise molecular structure.
-
Methodology: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.
-
Expected ¹H NMR Signals:
-
A singlet for the N1-methyl group (~3.7-3.9 ppm).
-
Signals for the aromatic protons on the pyrrolopyridine ring system.
-
A broad singlet for the -NH₂ protons.
-
-
Rationale: NMR provides unambiguous proof of structure by showing the connectivity and chemical environment of all protons and carbons.
-
Analytical Workflow Diagram
Caption: Standard analytical workflow for validating the identity and purity of the target compound.
Biological Significance and Applications in Drug Discovery
The 7-azaindole scaffold is a cornerstone in modern drug design, particularly for kinase inhibitors.[12] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1]
Role as a Kinase Inhibitor Scaffold
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as inhibitors of numerous kinases, including Janus Kinase 1 (JAK1), Phosphoinositide 3-kinase (PI3K), and Fibroblast Growth Factor Receptor (FGFR).[13][14][15] The 7-azaindole core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.
-
The 5-Amino Group: This functional group is strategically positioned to act as a hydrogen bond donor, which can be critical for anchoring the molecule in the ATP-binding pocket of a kinase.
-
The N1-Methyl Group: By methylating the pyrrole nitrogen, the intrinsic hydrogen bond donating capacity of the parent scaffold is removed. This modification can be used to achieve selectivity for certain kinases over others and can also improve metabolic stability and cell permeability by removing a potential site for glucuronidation.
Mechanism of Action Diagram: Kinase Hinge Binding
Caption: The 7-azaindole scaffold interacting with a kinase hinge region via hydrogen bonds.
Safety, Handling, and Storage
Proper handling of this compound is essential in a research setting.
-
Hazard Identification: Based on data for similar compounds, it should be treated as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a strategically designed molecule built upon the high-value 7-azaindole scaffold. Its physicochemical properties—moderate lipophilicity and weak basicity—make it a promising starting point for fragment-based or lead optimization campaigns. The N1-methylation and 5-amino substitution provide key handles for modulating potency, selectivity, and pharmacokinetic properties. A thorough understanding of its synthesis, characterization, and the rationale behind its design empowers researchers to effectively leverage this compound in the development of next-generation targeted therapeutics.
References
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- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.NIH.
- The Azaindole Framework in the Design of Kinase Inhibitors.MDPI.
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
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- pKa Data Compiled by R. Williams.
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An In-depth Technical Guide to the Mechanism of Action of TAK-593: A Potent Dual Inhibitor of VEGFR and PDGFR Kinases
Prepared by: Gemini, Senior Application Scientist
A Note on the Subject Compound: This guide was generated in response to a query for the mechanism of action of "1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine." A thorough review of authoritative scientific literature did not yield sufficient data on this specific chemical entity to construct a detailed technical analysis. However, the literature extensively details the mechanism of TAK-593 , a clinical-stage compound with a similar designation. TAK-593 is identified as a novel imidazo[1,2-b]pyridazine derivative. Given the depth of available data, this guide will focus on the well-characterized mechanism of TAK-593 as a potent anti-angiogenic agent.
Executive Summary
In the landscape of oncology drug development, targeting tumor angiogenesis remains a cornerstone of therapy. This process, critical for tumor growth and metastasis, is predominantly driven by the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways. TAK-593 has emerged as a highly potent and selective small molecule inhibitor of the VEGFR and PDGFR tyrosine kinase families.[1][2][3] Its mechanism is distinguished by a unique, slow-binding kinetic profile, classifying it as a Type II inhibitor with an exceptionally long target residence time.[4][5] This prolonged pharmacodynamic effect translates into robust anti-proliferative and pro-apoptotic activity in preclinical tumor models, driven by a powerful anti-angiogenic phenotype.[1][2] This technical guide provides a comprehensive overview of the biochemical, cellular, and in vivo mechanism of action of TAK-593, supported by validated experimental protocols for its characterization.
Introduction: The Rationale for Dual VEGFR/PDGFR Inhibition
Solid tumors are dependent on the formation of new blood vessels—angiogenesis—to supply oxygen and nutrients essential for their growth, invasion, and dissemination.[4] The VEGFR family, particularly VEGFR2, is the principal mediator of this process. Upon stimulation by its ligand (VEGF-A), VEGFR2 activates downstream pathways that promote endothelial cell proliferation, migration, and survival.
Simultaneously, the PDGFR signaling axis, particularly PDGFRβ expressed on pericytes, is crucial for the maturation and stabilization of newly formed tumor vasculature.[2] Pericytes are mural cells that envelop endothelial cells, providing structural support and pro-survival signals. Disruption of pericyte recruitment leads to unstable, leaky, and dysfunctional tumor vessels. Therefore, a therapeutic strategy that dually inhibits both VEGFR and PDGFR offers a more comprehensive and potent anti-angiogenic attack by simultaneously blocking the formation of new vessels and destabilizing existing ones.[4][6] TAK-593 was developed to fulfill this therapeutic rationale.[5]
Biochemical Profile and Kinetics of TAK-593
The defining characteristic of TAK-593 is its potent and selective inhibition of VEGFR and PDGFR kinases, coupled with a unique binding mechanism that confers a durable pharmacologic effect.
Potency and Kinase Selectivity
TAK-593 is a highly potent, ATP-competitive inhibitor of VEGFR and PDGFR family kinases.[4][7] Kinase profiling assays have demonstrated its selectivity, with IC50 values in the low nanomolar range for its primary targets and significantly lower potency (IC50 >1 µM) against a broad panel of over 200 other protein and lipid kinases.[4][5]
Table 1: In Vitro Kinase Inhibitory Activity of TAK-593
| Kinase Target | IC50 (nM) |
|---|---|
| VEGFR1 | 3.2 |
| VEGFR2 | 0.95 |
| VEGFR3 | 1.1 |
| PDGFRα | 4.3 |
| PDGFRβ | 13 |
Data sourced from Probechem Biochemicals.[7]
A Unique Slow-Binding, Type II Inhibition Mechanism
Further biochemical characterization revealed that TAK-593 is a Type II kinase inhibitor, meaning it binds to the inactive (DFG-out) conformation of the kinase.[4] This mode of inhibition is often associated with higher selectivity and slower dissociation rates compared to Type I inhibitors that bind the active conformation.
The interaction of TAK-593 with its targets occurs via a two-step slow binding mechanism .[4][5] This process involves an initial rapid binding followed by a slower conformational change that "locks" the inhibitor in place. The consequence of this mechanism is an extremely slow dissociation rate. For VEGFR2, the dissociation half-life (t½) was measured to be greater than 17 hours.[1][4][5] This long residence time means that even after plasma concentrations of the drug have diminished, the target kinase remains inhibited, leading to a sustained pharmacodynamic effect that is uncoupled from its pharmacokinetic profile.[2][4]
Cellular and In Vivo Mechanism of Action
The potent biochemical activity of TAK-593 translates into robust inhibition of critical signaling pathways, leading to profound anti-angiogenic and anti-tumor effects at the cellular and whole-organism levels.
Inhibition of Downstream Signaling Pathways
By binding to VEGFR2 and PDGFRβ, TAK-593 prevents their ATP-dependent autophosphorylation, thereby blocking the initiation of downstream signaling cascades.
-
In Endothelial Cells: Inhibition of VEGFR2 blocks the activation of key pathways like RAS/MEK/ERK and PI3K/Akt, which are essential for proliferation and survival.
-
In Pericytes/Smooth Muscle Cells: Inhibition of PDGFRβ disrupts signaling required for pericyte recruitment, proliferation, and migration.
This dual blockade effectively shuts down the primary drivers of tumor angiogenesis and vessel stabilization.
Figure 1: Simplified signaling pathway showing dual inhibition by TAK-593.
Phenotypic Consequences
The inhibition of these pathways results in measurable anti-angiogenic effects:
-
Inhibition of Cellular Phosphorylation: TAK-593 potently inhibits VEGF- and PDGF-stimulated phosphorylation in human umbilical vein endothelial cells (HUVECs) and human coronary artery smooth muscle cells (CASMCs), respectively.[2][3]
-
Anti-proliferative Effects: The compound strongly suppresses the proliferation of VEGF-stimulated HUVECs with an IC50 of 0.30 nM.[7]
-
Inhibition of Tube Formation: In co-culture models of endothelial cells and fibroblasts, TAK-593 potently inhibits the VEGF-induced formation of capillary-like structures, a key in vitro hallmark of angiogenesis.[2][3]
-
In Vivo Anti-Tumor Efficacy: Oral administration of TAK-593 demonstrates broad-spectrum and potent anti-tumor activity in various human cancer xenograft models.[2] This efficacy is attributed to its anti-angiogenic mechanism, as confirmed by immunohistochemical analysis showing decreased microvessel density, inhibition of pericyte recruitment to tumor vessels, and increased tumor cell apoptosis.[1][2] Furthermore, advanced imaging techniques like DCE-MRI have shown that TAK-593 reduces tumor vessel permeability, a functional indicator of its anti-angiogenic effect.[2][3]
Validated Experimental Protocols
The characterization of TAK-593's mechanism of action relies on a set of robust biochemical and cellular assays. The following protocols represent core methodologies for evaluating dual VEGFR/PDGFR inhibitors.
Protocol: In Vitro Cellular Phosphorylation Assay
Objective: To quantify the potency of an inhibitor in blocking ligand-induced receptor tyrosine kinase phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) or Coronary Artery Smooth Muscle Cells (CASMCs) in appropriate growth media until 80-90% confluent.
-
Serum Starvation: Replace growth media with low-serum (e.g., 0.5% FBS) media and incubate for 18-24 hours. This minimizes basal receptor activation.
-
Inhibitor Pre-incubation: Prepare a serial dilution of TAK-593. Treat the starved cells with varying concentrations of the inhibitor (or vehicle control) for 1-2 hours.
-
Ligand Stimulation: Add a pre-determined concentration of the stimulating ligand (e.g., 100 ng/mL VEGF for HUVECs or 20 ng/mL PDGF-BB for CASMCs) for 5-10 minutes at 37°C.[2]
-
Cell Lysis: Immediately aspirate the media and add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
ELISA or Western Blot: Analyze the level of phosphorylated VEGFR2 (pY1175) or PDGFRβ (pY751) relative to the total receptor protein level using a target-specific sandwich ELISA kit or by quantitative Western blotting.
-
Data Analysis: Normalize the phosphorylated protein signal to the total protein signal. Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Experimental workflow for a cellular phosphorylation assay.
Protocol: Endothelial Cell Tube Formation Assay
Objective: To assess the ability of an inhibitor to block the formation of capillary-like structures by endothelial cells in vitro, a surrogate for angiogenesis.
Methodology:
-
Plate Coating: Thaw Matrigel (or a similar basement membrane extract) on ice. Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in low-serum media.
-
Treatment: In a separate tube, mix the HUVEC suspension with the desired concentrations of TAK-593 (or vehicle), and a pro-angiogenic stimulus like VEGF (e.g., 10 ng/mL).[2]
-
Seeding: Seed the cell-treatment mixture onto the polymerized Matrigel.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Imaging: Visualize the formation of tube-like networks using a phase-contrast microscope. Capture images from several representative fields for each condition.
-
Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin). Quantify parameters such as total tube length, number of nodes, and number of meshes.
-
Data Analysis: Express the quantified parameters as a percentage of the vehicle-treated control and plot against inhibitor concentration to determine inhibitory potency.
Conclusion and Future Directions
TAK-593 is a potent and highly selective dual inhibitor of VEGFR and PDGFR kinases with a compelling and differentiated mechanism of action. Its classification as a Type II inhibitor with an exceptionally long target residence time provides a clear rationale for its sustained pharmacodynamic activity, which has been validated in numerous preclinical models.[1][2][4] The robust anti-angiogenic and anti-tumor effects observed in these studies underscore the therapeutic potential of this compound for the treatment of solid tumors.[3] Future research will likely focus on identifying patient populations most likely to benefit from this potent anti-angiogenic agent and exploring rational combination strategies to overcome potential mechanisms of resistance.
References
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Hori, A., et al. (2011). Biochemical characterization of TAK-593, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism. Biochemistry, 50(5), 759-68. [Link]
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Puissant, A., et al. (2014). SYK Is a Critical Regulator of FLT3 in Acute Myeloid Leukemia. Cancer Cell, 25(2), 226–242. [Link]
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Broad Institute. (2014). SYK is a critical regulator of FLT3 in acute myeloid leukemia. [Link]
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Puissant, A., et al. (2014). SYK Is a Critical Regulator of FLT3 In Acute Myeloid Leukemia. Cancer Cell, 25(2), 226-242. [Link]
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National Cancer Institute. Definition of VEGFR/PDGFR dual kinase inhibitor TAK-593. NCI Drug Dictionary. [Link]
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Hori, A., et al. (2011). Biochemical characterization of TAK-593, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism. Semantic Scholar. [Link]
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Iwai, T., et al. (2011). Anti-angiogenic and anti-tumor effects of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase. ResearchGate. [Link]
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Iwai, T., et al. (2012). Anti-angiogenic and anti-tumor effects of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase. Cancer Science, 103(6), 1104-1111. [Link]
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Iwai, T., et al. (2012). Anti-angiogenic and anti-tumor effects of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]
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The Strategic Deployment of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in Modern Drug Discovery: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the burgeoning significance of the 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold, a specialized derivative of the well-established 7-azaindole core. While the broader 7-azaindole family is extensively recognized for its role in kinase inhibition, this guide focuses on the unique potential and strategic application of this N-methylated, 5-amino substituted variant. We will explore its synthesis, inferred biological relevance from its utilization in pioneering research, and provide a forward-looking perspective on its application in the development of next-generation therapeutics.
The 7-Azaindole Scaffold: A Privileged Framework in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, skeleton is a cornerstone in contemporary drug design. Its structural resemblance to purine has rendered it a highly effective ATP-competitive inhibitor for a multitude of protein kinases. The pyrrole nitrogen and the pyridine nitrogen at position 7 are strategically positioned to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a fundamental interaction for potent inhibition. This has led to the successful development of numerous kinase inhibitors targeting enzymes such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and PIM kinases. The versatility of the 7-azaindole core allows for extensive chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
The Emergence of this compound: A Pre-validated Building Block
While the broader 7-azaindole class has been extensively explored, the specific this compound core has emerged as a valuable and pre-validated building block in the synthesis of complex, biologically active molecules. Its utility has been demonstrated in the patent literature for the creation of compounds with pro-apoptotic properties and as agonists for the nuclear receptor Nurr1. This suggests that derivatization of this core can lead to compounds that modulate diverse and critical cellular pathways.
Synthesis of the Core Scaffold
The synthesis of this compound is achievable through a reliable and scalable route. A common method involves the N-methylation of a 5-nitro-7-azaindole precursor, followed by the reduction of the nitro group to the desired 5-amine.[1]
This synthetic accessibility makes the this compound core an attractive starting point for medicinal chemistry campaigns.
Inferred Biological Activities and Therapeutic Potential
While direct biological activity data for simple derivatives of this compound are not extensively published, its incorporation into more complex molecules provides significant insights into its potential therapeutic applications.
Modulation of Apoptosis through Bcl-2 Family Protein Interactions
Several patents disclose the use of this compound as a key intermediate in the synthesis of compounds designed to modulate the activity of the Bcl-2 family of proteins.[2] These proteins are central regulators of the intrinsic apoptotic pathway, and their dysregulation is a hallmark of many cancers. Inhibitors of anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Mcl-1) can restore the natural cell death process in cancer cells, making them a highly sought-after class of therapeutics. The incorporation of the this compound moiety into these complex structures suggests its role in forming key interactions within the binding pockets of these proteins.
Nurr1 Agonism and Neuroprotection
Recent research has identified a derivative of this compound as a potent agonist of the nuclear receptor Nurr1.[1] Nurr1 is a critical transcription factor for the development, maintenance, and survival of dopaminergic neurons. Its activation is a promising therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. The study highlighted that the N-methylated pyrrolo[2,3-b]pyridin-5-yl motif contributed to strong efficacy.[1] This finding opens up a new and exciting therapeutic area for derivatives of this scaffold beyond the traditional focus on kinase inhibition.
Kinase Inhibition: An Untapped Potential
Given the well-established role of the 7-azaindole core as a kinase hinge-binder, it is highly probable that derivatives of this compound also possess kinase inhibitory activity. The N1-methylation can influence the electronic properties and steric profile of the molecule, potentially altering its binding affinity and selectivity for different kinases. The 5-amino group serves as a versatile handle for the introduction of various side chains that can extend into other regions of the ATP-binding pocket, allowing for the optimization of potency and selectivity. The exploration of a kinase inhibitor library based on this scaffold is a logical and promising avenue for future research.
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel derivatives of this compound, a range of in vitro assays can be employed. The following are representative protocols for the potential therapeutic areas discussed.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This is a robust and high-throughput method for determining the inhibitory activity of compounds against a specific kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-antibody and a streptavidin-conjugated fluorophore (e.g., XL665). When in close proximity, the europium and the fluorophore engage in Förster Resonance Energy Transfer (FRET), generating a specific signal that is proportional to the extent of substrate phosphorylation.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compounds in an appropriate solvent (e.g., DMSO) to create a concentration gradient.
-
Reaction Mixture Preparation: In a 384-well low-volume microplate, add the kinase, the biotinylated substrate, and ATP in a suitable kinase buffer.
-
Incubation: Add the test compounds to the reaction mixture and incubate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a detection mixture containing the europium-labeled antibody and the streptavidin-conjugated fluorophore in a buffer containing EDTA.
-
Signal Reading: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor signals and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell-Based Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Principle: The assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is a target for caspases 3 and 7. In the presence of these active caspases, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the Caspase-Glo® 3/7 reagent directly to the wells containing the treated cells.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 for apoptosis induction.
Structure-Activity Relationship (SAR) and Future Directions
The existing body of research on 7-azaindole derivatives provides a valuable framework for guiding the design of novel compounds based on the this compound core.
| Position | Modification | Potential Impact |
| N1 | Methyl (existing) | May enhance metabolic stability and alter electronic properties. Further exploration of other small alkyl groups could be warranted. |
| C2 | Aryl or heteroaryl substitution | Can be directed towards the ribose-binding pocket of kinases to enhance potency. |
| C3 | Substitution with various groups | Can influence selectivity and physical properties. A hydrogen bond donor at this position can be beneficial for some targets. |
| C4 | Introduction of linkers and functional groups | Can be used to probe for additional interactions within the binding site. |
| C5 | Amine (existing) | Provides a key vector for the attachment of larger side chains to target solvent-exposed regions or induce specific protein-ligand interactions. Acylation or sulfonylation of the amine can be explored to modulate properties. |
| C6 | Halogenation or small alkyl groups | Can be used to fine-tune the electronic and steric properties of the scaffold. |
Future Directions:
The this compound scaffold is a promising starting point for the development of novel therapeutics. Future research should focus on:
-
Systematic Derivatization: Synthesizing and screening a library of derivatives with diverse substitutions at the C2, C3, and C4 positions, as well as modifications of the 5-amino group.
-
Broad Biological Screening: Evaluating these new compounds against a wide panel of kinases, as well as in assays for apoptosis induction and Nurr1 activation.
-
Structural Biology: Obtaining co-crystal structures of active compounds with their biological targets to elucidate the binding modes and guide further structure-based design efforts.
-
Pharmacokinetic Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for in vivo studies.
References
[3] Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1). [4] Clark, M. P., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(1), 119-124. [2] Servier. (2015). Pyrrole compounds, a process for their preparation and pharmaceutical compositions containing them. US Patent 9,108,983B2. [5] Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(3), 491-495. [1] Voll, A. M., et al. (2021). A Nurr1 agonist derived from the natural ligand DHI induces neuroprotective gene expression. Cell Chemical Biology, 28(3), 308-321.e10.
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- 1. A Nurr1 agonist derived from the natural ligand DHI induces neuroprotective gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9108983B2 - Pyrrole compounds, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. US20160152599A1 - Indole and pyrrole compounds, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. EP2829539A1 - New pyrrole derivatives, method of preparing same and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. US9120791B2 - Indolizine compounds, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
In silico modeling of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
An In-Depth Technical Guide to the In Silico Modeling of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Foreword: Bridging Computation and Chemistry
The journey of a potential therapeutic agent from a mere chemical structure to a clinical candidate is fraught with challenges, immense costs, and high attrition rates. The advent of computational chemistry and in silico modeling has revolutionized this landscape, offering a rational and accelerated path in drug discovery. This guide focuses on a molecule of significant interest: this compound. The pyrrolo[2,3-b]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling pathways. This document serves as a comprehensive technical manual for researchers, scientists, and drug development professionals, detailing the in silico evaluation of this specific compound. We will delve into the "why" behind each step, grounding our protocols in established scientific principles to ensure a robust and reproducible computational investigation.
Compound at a Glance: this compound
Before embarking on any computational analysis, a thorough understanding of the molecule is paramount.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | |
| Molecular Weight | 147.177 g/mol | |
| Canonical SMILES | CN1C=CC2=C1N=CC(N)=C2 | |
| InChI Key | MPOYMIHLKYRVQC-UHFFFAOYSA-N |
The structure features a 7-azaindole core, a privileged scaffold in kinase inhibitor design, suggesting that its biological activity may be linked to this class of enzymes.
Part 1: The Strategic Imperative of Target Selection
The success of any in silico drug discovery campaign hinges on the selection of a biologically relevant and druggable target. For this compound, we leverage the extensive research on its core scaffold to make an informed decision. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against several key protein families implicated in disease.
Evidence-Based Target Prioritization:
-
Janus Kinases (JAKs): The 1H-pyrrolo[2,3-b]pyridine core is a well-established scaffold for JAK inhibitors. Specifically, derivatives have demonstrated high selectivity for JAK1, a critical mediator in inflammatory and autoimmune responses. The JAK/STAT signaling pathway is a prime target for a multitude of diseases.
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine framework has been successfully utilized to develop potent FGFR inhibitors.
-
Phosphodiesterase 4B (PDE4B): This enzyme is a key regulator of intracellular cyclic AMP (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases. The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series has yielded potent and selective PDE4B inhibitors.
For the purpose of this guide, we will proceed with Janus Kinase 1 (JAK1) as our primary target due to the strong precedent for this scaffold demonstrating selective inhibition.
Part 2: Foundational Steps - Ligand and Protein Preparation
The quality of your input structures directly dictates the reliability of your in silico results. This preparatory phase is critical and must be executed with precision.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94 or AM1. This step is crucial for obtaining a low-energy, stable conformation.
-
File Format Conversion: Save the optimized structure in a suitable format for docking, such as .mol2 or .pdbqt.
Experimental Protocol: Protein Preparation (JAK1)
-
Structure Retrieval: Download the crystal structure of human JAK1 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4IVC, which is a structure of JAK1 in complex with a known inhibitor.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH (7.4).
-
Structural Refinement: Check for and repair any missing atoms or residues in the protein structure.
-
Energy Minimization: Perform a constrained energy minimization of the protein to relieve any steric clashes introduced during the preparation steps.
Part 3: Probing Interactions - Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This allows for the elucidation of key binding interactions and provides a quantitative estimate of binding affinity.
The Causality Behind the Protocol
A rigid receptor-flexible ligand docking approach is a computationally efficient first step. We treat the protein as a static entity while allowing the ligand to explore various conformations within the binding site. This is a pragmatic choice for initial screening, balancing accuracy with computational cost.
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Grid Box Definition: Define a search space (grid box) that encompasses the ATP-binding site of JAK1. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the center and size of the grid box, and the desired output file name.
-
Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input.
-
Results Analysis: Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding affinity.
-
Interaction Visualization: Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera, Discovery Studio). Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.
Self-Validation: Interpreting Docking Results
A low binding energy score is promising, but it is not the sole indicator of a viable candidate. The binding pose must be chemically sensible. For kinase inhibitors, a key interaction to look for is the formation of one or more hydrogen bonds with the "hinge" region of the kinase, which is a critical determinant of binding for many ATP-competitive inhibitors.
Diagram: In Silico Modeling Workflow
Caption: A generalized workflow for the in silico evaluation of a small molecule inhibitor.
Part 4: Embracing Dynamics - Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, biological systems are inherently dynamic. MD simulations offer a way to observe the behavior of the ligand-protein complex over time, providing insights into its stability and the persistence of key interactions.
The Rationale for MD Simulations
MD simulations are computationally intensive but provide a higher level of validation for docking results. By simulating the atomic motions of the system, we can assess whether the binding pose predicted by docking is stable in a more realistic, solvated environment.
Experimental Protocol: MD Simulation using GROMACS/AMBER
-
System Setup: Place the top-ranked ligand-protein complex from docking into a simulation box.
-
Solvation: Add water molecules to the box to create an aqueous environment.
-
Ionization: Add counter-ions to neutralize the system.
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure. This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to allow for the system to reach a stable state.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability. Also, analyze the persistence of hydrogen bonds and other key interactions over time.
Part 5: Predicting the Future - In Silico ADMET Profiling
A compound's efficacy is not solely determined by its binding affinity. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug.
The Importance of Early ADMET Assessment
Poor pharmacokinetic properties and toxicity are major reasons for the failure of drug candidates in clinical trials. In silico ADMET prediction allows for the early identification of potential liabilities, saving significant time and resources.
Methodologies for ADMET Prediction
A variety of computational tools and web servers are available for ADMET prediction, such as SwissADME, pkCSM, and admetSAR. These tools use a combination of QSAR models and rule-based systems to predict a range of properties.
Key ADMET Properties to Evaluate:
| Parameter | Importance | Desired Range/Outcome |
| Lipinski's Rule of Five | General drug-likeness | No more than one violation |
| Aqueous Solubility | Affects absorption | High |
| Caco-2 Permeability | Intestinal absorption | High |
| CYP450 Inhibition | Drug-drug interactions | Non-inhibitor |
| hERG Inhibition | Cardiotoxicity risk | Non-inhibitor |
| Ames Mutagenicity | Carcinogenicity risk | Non-mutagenic |
Synthesizing the Data: From In Silico to In Vitro
The culmination of this in silico investigation is a comprehensive profile of this compound. The data from molecular docking, MD simulations, and ADMET prediction should be synthesized to make a final assessment of the compound's potential. A strong candidate will exhibit a favorable binding affinity and a stable binding mode in the active site of the target protein, along with a promising ADMET profile. This computational evidence then provides a strong rationale for prioritizing the compound for chemical synthesis and subsequent in vitro and in vivo testing.
References
- Vertex AI Search. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed Central.
- Vertex AI Search. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs.
- Vertex AI Search. Structure-based in silico approach for selection of kinase inhibitors - IOVS - ARVO Journals.
- Vertex AI Search. Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review - JSciMed Central.
- Vertex AI Search. Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases - PMC - NIH.
- Vertex AI Search. This compound | CymitQuimica.
- Vertex AI Search. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed.
- Vertex AI Search. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
- Vertex AI Search. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central.
- Vertex AI Search. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.
Spectroscopic Characterization of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: A Technical Guide
Introduction
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, also known as 1-methyl-7-azaindole-5-amine, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The pyrrolo[2,3-b]pyridine scaffold is a common motif in kinase inhibitors and other biologically active molecules.[3][4] The addition of a methyl group at the 1-position and an amine group at the 5-position creates a unique electronic and structural profile, making it a valuable building block for novel therapeutics.
Molecular Structure and Key Features
The structure of this compound consists of a fused bicyclic system containing a pyrrole ring and a pyridine ring. The systematic numbering of the 7-azaindole ring system is crucial for the correct assignment of spectroscopic signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
Theoretical Considerations: The chemical shifts (δ) of protons are influenced by the electron density around them. Aromatic protons typically resonate in the downfield region (6-9 ppm). The presence of the electron-donating amino group (-NH₂) at the C5 position and the methyl group (-CH₃) at the N1 position will influence the chemical shifts of the protons on the pyrrolo[2,3-b]pyridine core compared to the unsubstituted parent compound.
Predicted ¹H NMR Data: Based on the known spectrum of 5-amino-7-azaindole[5] and the expected electronic effects of N-methylation, the following ¹H NMR chemical shifts are predicted for this compound in a solvent like DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~7.3 - 7.4 | d | ~3.0 |
| H3 | ~6.3 - 6.4 | d | ~3.0 |
| H4 | ~7.1 - 7.2 | s | - |
| H6 | ~7.8 - 7.9 | s | - |
| NH₂ | ~5.0 - 5.5 | br s | - |
| N1-CH₃ | ~3.7 - 3.8 | s | - |
Interpretation:
-
Pyrrole Protons (H2, H3): The protons on the pyrrole ring are expected to appear as doublets due to coupling with each other. The N-methylation may slightly shift these signals compared to the N-H analog.
-
Pyridine Protons (H4, H6): The protons on the pyridine ring will appear as singlets in this substitution pattern. The electron-donating amino group at C5 will shield the adjacent protons (H4 and H6), causing them to appear at a relatively upfield position for aromatic protons.
-
Amine Protons (NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent.
-
Methyl Protons (N1-CH₃): The three protons of the methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy
Theoretical Considerations: The chemical shifts of carbon atoms are also sensitive to their electronic environment. Carbons in aromatic systems typically resonate between 100 and 160 ppm. Electron-donating groups will shield nearby carbons, shifting their signals to lower ppm values.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 - 130 |
| C3 | ~100 - 105 |
| C3a | ~140 - 145 |
| C4 | ~115 - 120 |
| C5 | ~145 - 150 |
| C6 | ~130 - 135 |
| C7a | ~150 - 155 |
| N1-CH₃ | ~30 - 35 |
Interpretation:
-
Aromatic Carbons: The eight carbon atoms of the bicyclic system and the methyl group will give rise to distinct signals. The carbons directly attached to nitrogen atoms (C2, C7a, C3a) and the carbon bearing the amino group (C5) are expected to be the most downfield.
-
Methyl Carbon: The carbon of the N-methyl group will appear in the upfield aliphatic region.
Mass Spectrometry (MS)
Theoretical Considerations: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₉N₃), the expected exact mass is 147.0796 g/mol .[6] Electron ionization (EI) is a common technique that can induce fragmentation, providing structural clues.
Expected Mass Spectrum Data:
| m/z | Interpretation |
| 147 | Molecular ion [M]⁺ |
| 132 | [M - CH₃]⁺ |
| 120 | [M - HCN]⁺ |
| 119 | [M - N₂H₂]⁺ |
Fragmentation Pathway:
Caption: Proposed key fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy
Theoretical Considerations: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic absorption frequencies.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3250 | N-H stretch (primary amine, two bands) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2950 - 2850 | C-H stretch (aliphatic, -CH₃) |
| 1650 - 1580 | N-H bend (primary amine) |
| 1600 - 1450 | C=C and C=N stretch (aromatic rings) |
| 1335 - 1250 | C-N stretch (aromatic amine) |
Interpretation:
-
N-H Vibrations: The most characteristic feature will be the N-H stretching vibrations of the primary amine, which are expected to appear as two distinct bands in the 3400-3250 cm⁻¹ region.[7] The N-H bending vibration should also be observable around 1650-1580 cm⁻¹.
-
C-H Vibrations: Aromatic C-H stretches will be present above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.
-
Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic rings will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.
-
C-N Vibration: The C-N stretching of the aromatic amine will likely be observed in the 1335-1250 cm⁻¹ range.
Experimental Protocols
While specific experimental data for the target compound is not provided, a general protocol for acquiring such data is outlined below.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
Mass Spectrometry Protocol (EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
IR Spectroscopy Protocol (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
This technical guide provides a detailed and predictive analysis of the spectroscopic data for this compound. By combining theoretical principles with data from analogous compounds, we have established a comprehensive spectroscopic profile for this important molecule. This information is invaluable for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, enabling them to confidently identify and characterize this compound and its derivatives in their ongoing research efforts.
References
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Khaled M.H. et al. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. [Link]
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1), 555752.
- Cai, Z., et al. (2018). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 11(3), 435-445.
- Wentland, M. P., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1547-1553.
- Google P
- Herbert, R., & Suschitzky, H. (1974). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2657-2661.
- Aarhus, J. I., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4248.
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NIST. 1H-Pyrrolo[2,3-b]pyridine. [Link]
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NIST. 1H-Pyrrolo[2,3-b]pyridine Mass Spectrum. [Link]
- Lee, J. H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1544-1567.
- Zhang, L., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Virology Journal, 20(1), 1-15.
- Langer, P. (2009). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Negrie, M., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 103(10), 3959-4006.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
- Aarhus, J. I., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(10), 6959–6980.
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NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- IR Spectrum. [Link]
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The Art of Scaffolding: A Technical Guide to the Discovery and Synthesis of Novel 1H-pyrrolo[2,3-b]pyridine Analogs
Foreword: The Enduring Appeal of the 7-Azaindole Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds, demonstrating a remarkable propensity for interacting with a diverse range of biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a prime example of such a scaffold. Its unique electronic properties and structural resemblance to purines and indoles have made it a cornerstone in the development of numerous therapeutic agents. This guide provides an in-depth exploration of the discovery and synthesis of novel 1H-pyrrolo[2,3-b]pyridine analogs, offering a blend of established principles and contemporary insights for researchers, scientists, and drug development professionals. Our focus will be on the strategic considerations behind synthetic choices and the rigorous methodologies required for robust characterization and biological evaluation.
I. Strategic Blueprint for Synthesis: Constructing the 7-Azaindole Core
The construction of the 1H-pyrrolo[2,3-b]pyridine skeleton is a pivotal step that dictates the feasibility and efficiency of any subsequent analog development. The choice of synthetic strategy is often a balance between the desired substitution pattern, scalability, and the availability of starting materials. Here, we delve into the causality behind the selection of two prominent synthetic routes: the Fischer Indole Synthesis and Palladium-Catalyzed Cross-Coupling reactions.
A. The Classic Approach: Fischer Indole Synthesis
The Fischer indole synthesis, a venerable reaction in organic chemistry, remains a relevant and powerful tool for the preparation of certain 7-azaindole analogs.[1][2] Its enduring utility lies in its ability to directly construct the bicyclic core from readily available pyridylhydrazines and carbonyl compounds.
Causality of Method Selection: This method is particularly advantageous when the desired substitution pattern involves alkyl or aryl groups at the 2- and/or 3-positions of the 7-azaindole ring. The choice of the ketone or aldehyde precursor directly dictates the substitution at these positions. However, the reaction conditions, typically involving strong acids and high temperatures, can limit its applicability for substrates with sensitive functional groups.[2][3]
Experimental Protocol: Synthesis of 2,3-Disubstituted 5-chloro-7-azaindoles [4]
This protocol outlines a general procedure for the synthesis of 2,3-disubstituted 5-chloro-7-azaindoles via the Fischer indole synthesis.
-
Hydrazone Formation:
-
To a solution of 5-chloro-2-pyridylhydrazine (1.0 eq) in ethanol, add the desired ketone or aldehyde (1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting pyridylhydrazone can be isolated by filtration or used directly in the next step after removal of the solvent under reduced pressure.
-
-
Cyclization:
-
Add the crude or purified pyridylhydrazone to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).
-
Heat the mixture to 140-160 °C for 15-30 minutes. The reaction is often accompanied by a color change.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Diagram: Fischer Indole Synthesis Workflow
Caption: A streamlined workflow for the Fischer indole synthesis of 7-azaindoles.
B. The Modern Approach: Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocyclic systems, and the 7-azaindole core is no exception. These methods offer a milder and more versatile alternative to traditional cyclization reactions, allowing for the introduction of a wider range of functional groups.[5][6]
Causality of Method Selection: Palladium-catalyzed strategies are the methods of choice when a high degree of functional group tolerance is required or when substitutions are desired at positions that are not readily accessible through classical methods. For instance, the introduction of aryl, heteroaryl, or alkynyl groups at various positions of the pyridine or pyrrole ring can be achieved with high efficiency and selectivity.[5]
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridines [7]
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C2 position.
-
Reaction Setup:
-
To a reaction vessel, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.03 eq), and a ligand like SPhos (0.12 eq).
-
Add a base, typically potassium carbonate (K₂CO₃) (3.0 eq).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solvent (e.g., a 1:1 mixture of 1,4-dioxane and water) for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C and stir for 30-60 minutes, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagram: Palladium-Catalyzed Synthesis Workflow
Caption: A general workflow for the synthesis of aryl-substituted 7-azaindoles via Suzuki-Miyaura coupling.
II. Structural Verification: A Self-Validating System of Characterization
The unambiguous characterization of newly synthesized 1H-pyrrolo[2,3-b]pyridine analogs is paramount to ensure their identity, purity, and suitability for biological evaluation. A combination of spectroscopic techniques provides a self-validating system, where each method offers complementary information to build a complete structural picture.
A. Core Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.[8] Proton NMR provides information on the number and chemical environment of protons, while carbon NMR reveals the carbon skeleton. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity between atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and elemental composition of the synthesized compounds, confirming their molecular formula.[8]
Table 1: Representative Spectroscopic Data for a Substituted 1H-pyrrolo[2,3-b]pyridine Analog
| Technique | Data | Interpretation |
| ¹H NMR | δ 11.5 (s, 1H), 8.1 (d, 1H), 7.5-7.2 (m, 5H), 7.0 (d, 1H), 6.5 (s, 1H) | Presence of the N-H proton of the pyrrole ring, aromatic protons of the pyridine and substituted aryl rings, and a proton on the pyrrole ring. |
| ¹³C NMR | δ 150.2, 145.8, 138.1, 130.5, 129.0, 128.5, 126.3, 118.7, 115.4, 100.1 | Aromatic and heterocyclic carbon signals consistent with the 7-azaindole core and substituents. |
| HRMS (ESI) | m/z calculated for C₁₅H₁₁N₂ [M+H]⁺: 219.0917, found: 219.0915 | Confirms the elemental composition and molecular weight of the target compound. |
III. Biological Evaluation: From Target Engagement to Cellular Effects
The ultimate goal of synthesizing novel 1H-pyrrolo[2,3-b]pyridine analogs is often the discovery of potent and selective modulators of biological targets, particularly protein kinases. A hierarchical and logical screening cascade is essential to efficiently identify promising lead compounds.
A. In Vitro Kinase Assays: The First Line of Assessment
Biochemical kinase assays are the primary tool for determining the inhibitory activity of the synthesized compounds against the target kinase.[9] These assays measure the transfer of a phosphate group from ATP to a substrate, and the inhibition of this process by the test compound.
Experimental Protocol: A Universal In Vitro Kinase Assay [10][11]
-
Reaction Setup:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase enzyme and the appropriate substrate.
-
Initiate the reaction by adding a solution containing ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of product formed. This can be done using various methods, such as fluorescence, luminescence, or radioactivity. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.
-
Diagram: Drug Discovery Workflow for 1H-pyrrolo[2,3-b]pyridine Analogs
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The Structure-Activity Relationship of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: A Technical Guide for Drug Discovery Professionals
Abstract
The 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine scaffold, a methylated derivative of 7-azaindole, represents a privileged core in modern medicinal chemistry. Its structural resemblance to the purine core of ATP makes it an ideal template for the design of kinase inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for this scaffold, with a primary focus on its development as a potent and selective inhibitor of Janus Kinase 1 (JAK1). We will explore the causal relationships behind key structural modifications, present detailed experimental protocols for compound evaluation, and visualize the underlying biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.
Introduction: The 1-Methyl-1H-pyrrolo[2,3-b]pyridine Core as a Kinase Inhibitor Scaffold
The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is a cornerstone in the development of kinase inhibitors due to its ability to form critical hydrogen bonds with the hinge region of the ATP-binding site.[1][2] The addition of a methyl group at the N1 position of the pyrrole ring, creating the 1-Methyl-1H-pyrrolo[2,3-b]pyridine core, offers several advantages. This modification can enhance cell permeability, improve metabolic stability, and critically, provide a vector for achieving selectivity among closely related kinase isoforms.
While the broader 7-azaindole class has been explored against numerous kinases, this guide will focus on the specific SAR of derivatives of this compound. Although direct SAR studies on the 5-amino scaffold are limited in publicly available literature, extensive research on the closely related 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold provides a robust foundation for understanding the key structural drivers of activity, particularly as potent and selective JAK1 inhibitors.[3][4]
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] Selective inhibition of JAK1 is a highly sought-after therapeutic strategy to mitigate the side effects associated with broader JAK inhibition. The 1-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising starting point for achieving this selectivity.
Synthesis of the Core Scaffold
The synthesis of the 1-Methyl-1H-pyrrolo[2,3-b]pyridine core and its derivatives typically involves a multi-step sequence. A representative synthetic route to a key intermediate, the 5-carboxamide, is outlined below. This pathway can be adapted to generate the 5-amino scaffold through standard functional group interconversions.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine analogs.
Detailed Synthetic Protocol for a 5-Carboxamide Analog
A robust synthesis for N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamide derivatives has been developed, which serves as an excellent proxy for the synthesis of the 5-amino core.[4] The key steps involve the construction of the pyrrolopyridine core, followed by strategic functionalization.
Step 1: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine This step typically involves the cyclization of a suitably substituted aminopyridine precursor.
Step 2: N-methylation of the Pyrrole Ring The pyrrole nitrogen is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.
Step 3: Introduction of the 5-Carboxamide Group This can be achieved through various methods, such as formylation followed by oxidation and amidation, or through palladium-catalyzed carbonylation of a 5-halo intermediate.
Step 4: Nucleophilic Aromatic Substitution at C4 The chlorine atom at the 4-position is displaced by a desired amine. This is a crucial step for introducing diversity and tuning the pharmacological properties of the molecule.
Step 5: Final Derivatization The carboxamide at the 5-position can be further modified if necessary.
This synthetic strategy allows for the late-stage introduction of various amine substituents at the 4-position, making it well-suited for the generation of a library of analogs for SAR studies.
Structure-Activity Relationship (SAR) Analysis
The SAR of the 1-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold is best understood by systematically examining the impact of substitutions at different positions of the molecule. The following analysis is primarily based on the data from JAK1 inhibitor development programs using the 5-carboxamide core, which provides strong predictive value for the 5-amino scaffold.[3][4]
The Critical Role of the N1-Methyl Group
The methylation of the pyrrole nitrogen at position 1 is a key determinant of both potency and selectivity. In the context of JAK inhibitors, the N1-methyl group has been shown to be crucial for achieving selectivity for JAK1 over other JAK isoforms, particularly JAK2.[4] This is attributed to the methyl group's ability to induce a specific conformation of the inhibitor that fits favorably into the ATP-binding pocket of JAK1, while creating steric hindrance in the binding sites of other JAKs. Replacing the N1-methyl group with a hydrogen atom often leads to a significant loss of both potency and selectivity.
SAR at the 5-Position: Amine vs. Carboxamide
While this guide focuses on the 5-amino scaffold, the closely related 5-carboxamide has been more extensively studied.[3][4] The 5-carboxamide group acts as a hydrogen bond donor and acceptor, and its orientation is critical for activity. The N-methyl group on the carboxamide was found to be optimal in many cases, suggesting that a secondary amine at the 5-position of the core topic could be a favorable starting point for derivatization.
Hypothetical SAR for the 5-Amino Group: Based on the carboxamide data, it is hypothesized that for a 5-amino scaffold:
-
Primary amine (NH2): Likely to be a good hydrogen bond donor and a versatile handle for further derivatization.
-
Secondary amines (NHR): Small alkyl groups (e.g., methyl, ethyl) may be well-tolerated and could enhance potency.
-
Tertiary amines (NR1R2): Bulky substituents may be detrimental to activity unless they can access a specific sub-pocket in the target kinase.
SAR at the 4-Position: The Driver of Potency and Selectivity
The substituent at the 4-position, typically an amino group bearing further substitutions, is a major driver of potency and selectivity. In the development of JAK1 inhibitors, a variety of substituted piperidine moieties have been explored at this position.[4]
| Compound ID | 4-Position Substituent | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/JAK1) |
| 31g | (cis)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino | 1.2 | 25.4 | 21.2 |
| 38a ((S,S)-enantiomer of 31g) | (cis)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino | 0.8 | 38.1 | 47.6 |
| Analog A | (piperidin-4-yl)amino | >1000 | >1000 | - |
| Analog B | 1-benzylpiperidin-4-yl)amino | 15.3 | 187.5 | 12.3 |
Data adapted from a study on 5-carboxamide analogs, which is highly indicative for the 5-amino core.[4]
Key Insights from the 4-Position SAR:
-
A cyclic amine is preferred: A piperidine ring at the 4-position is a common feature of potent inhibitors.
-
Substitution on the piperidine nitrogen is crucial: A benzyl group on the piperidine nitrogen significantly enhances potency. Further substitution on the benzyl group (e.g., with a chlorine atom) can further improve activity.
-
Stereochemistry matters: The stereochemistry of substituents on the piperidine ring has a profound impact on activity. The (S,S)-enantiomer of compound 31g (38a) was found to be the most potent and selective.[4]
-
The linker to the core is important: An amino linker between the piperidine and the pyrrolopyridine core is essential for maintaining the correct geometry for binding to the kinase hinge region.
Biological Target and Signaling Pathway
The primary biological target for the optimized 1-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives discussed here is Janus Kinase 1 (JAK1) .
The JAK-STAT Signaling Pathway
JAK1 is a key component of the JAK-STAT signaling pathway, which is activated by a wide range of cytokines and growth factors. The pathway proceeds as follows:
-
Ligand Binding and Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.
-
JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.
-
STAT Recruitment and Phosphorylation: These phosphorylated tyrosine residues serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the activated JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
Caption: The JAK-STAT signaling pathway and the point of intervention for this compound derivatives.
Experimental Protocols
The evaluation of novel kinase inhibitors based on the this compound scaffold involves a cascade of biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase. A common method is a luminescence-based assay that measures ATP consumption.
Protocol: ADP-Glo™ Kinase Assay (Promega)
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., JAK1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white, opaque plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add a small volume (e.g., 100 nL) of the compound dilutions to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.
-
Kinase Reaction:
-
Prepare a solution of the kinase and its specific substrate in the kinase assay buffer.
-
Add this solution to all wells.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity. Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the target kinase for their growth and survival.
Protocol: MTT Assay
Objective: To measure the anti-proliferative effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., a cell line with a known dependence on JAK1 signaling)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Caption: Workflow for biochemical and cell-based assays to evaluate kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a highly promising starting point for the development of potent and selective kinase inhibitors. The key takeaways from the SAR analysis include:
-
N1-Methylation: Crucial for achieving selectivity, particularly for JAK1.
-
4-Position Substituent: The primary driver of potency, with substituted cyclic amines being highly effective. Stereochemistry at this position is critical.
-
5-Position Functionality: The 5-amino group serves as a valuable handle for further modification and can contribute to target engagement through hydrogen bonding.
Future research in this area should focus on:
-
Direct SAR studies of the 5-amino scaffold: Synthesizing and testing a focused library of N-substituted 5-amino derivatives to confirm the hypotheses presented in this guide.
-
Exploration of other kinase targets: While JAK1 is a validated target, the versatility of this scaffold suggests it could be adapted to inhibit other kinases of therapeutic interest.
-
Optimization of pharmacokinetic properties: Further medicinal chemistry efforts to improve the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be essential for their advancement into clinical development.
By leveraging the insights presented in this guide, drug discovery teams can accelerate the development of novel therapeutics based on the this compound core.
References
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link][3]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. [Link][4]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link][1]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link][2]
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An In-depth Technical Guide to the Therapeutic Targeting Potential of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold represents a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active molecules targeting a diverse range of diseases.[1] This guide focuses on a specific derivative, 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a key chemical building block available commercially.[2][3] While likely not a therapeutic agent in its own right, its structure provides a critical foundation for the synthesis of potent and selective inhibitors. This document synthesizes current literature to identify the most promising therapeutic targets for next-generation compounds derived from this scaffold. We will explore its potential in targeting protein kinases, particularly Janus Kinases (JAKs) for inflammatory diseases and Glycogen Synthase Kinase-3β (GSK-3β) for neurodegenerative disorders, as well as other enzyme classes like phosphodiesterases.[4][5][6] Furthermore, this guide provides a practical, experience-driven framework for the experimental identification and validation of these targets, complete with detailed protocols and logical workflows to guide future drug discovery programs.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Potent Therapeutics
The 7-azaindole core is a bioisostere of indole, a common motif in endogenous ligands and approved drugs. Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a cornerstone of drug design, particularly in the development of kinase inhibitors.[1][7] The nitrogen atom in the pyridine ring frequently acts as a hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of kinases, specifically within the "hinge" region that connects the N- and C-lobes of the enzyme. This interaction is fundamental to achieving high-potency, competitive inhibition.
The subject of this guide, this compound, possesses two key features for further chemical elaboration: a methylated pyrrole nitrogen, which can influence solubility and metabolic stability, and a primary amine at the C5 position, which serves as a versatile synthetic handle for building out molecular complexity and exploring interactions with solvent-exposed regions of a target protein.
High-Priority Therapeutic Targets
Analysis of existing research on compounds with the 1H-pyrrolo[2,3-b]pyridine core reveals a strong predisposition for inhibiting protein kinases, though other enzyme families are also viable targets.
Janus Kinases (JAKs): A Prime Target for Immunomodulation
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are central mediators of cytokine signaling.[8] Dysregulation of the JAK/STAT pathway is a hallmark of numerous autoimmune and inflammatory disorders, making JAK inhibitors a highly successful therapeutic class.
Multiple studies have demonstrated that the 1H-pyrrolo[2,3-b]pyridine scaffold is an excellent starting point for potent JAK inhibitors.[8] Of particular relevance, a study dedicated to N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives—a structure directly synthesized from this compound—identified highly potent and selective JAK1 inhibitors.[5][6] One lead compound from this series, 31g , demonstrated significant inhibition of TGF-β-induced migration of hepatic stellate cells at just 0.25 μM, highlighting its potential for treating fibrotic diseases.[6]
Table 1: Inhibitory Activity of Representative Pyrrolo[2,3-b]pyridine Derivatives Against Kinase Targets
| Target Family | Specific Target | Representative Compound | IC₅₀ (nM) | Therapeutic Area | Reference |
|---|---|---|---|---|---|
| JAK | JAK1 | (S,S)-enantiomer of 31g (38a) | Excellent Potency | Autoimmune Disease, Fibrosis | [5][6] |
| JAK | JAK3 | Compound 14c | Potent, Moderately Selective | Immunomodulation | [8] |
| GSK-3 | GSK-3β | Compound 41 | 0.22 | Alzheimer's Disease | [4] |
| RAF | V600E B-RAF | Compound 35 | 80 | Cancer | [9] |
| FGFR | FGFR1 | Compound 4h | 7 | Cancer |[7] |
Glycogen Synthase Kinase-3β (GSK-3β): A Target for Neurodegenerative Disease
GSK-3β is a serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease (AD), primarily through its role in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles.[4] A recent study developed a series of novel pyrrolo[2,3-b]pyridine derivatives as highly potent GSK-3β inhibitors.[4] The most promising compound exhibited an IC₅₀ of 0.22 nM and was shown to decrease tau phosphorylation at the Ser396 site, promote neurite outgrowth, and ameliorate dyskinesia in a zebrafish AD model, all with low cytotoxicity.[4] This positions the scaffold as a strong candidate for developing disease-modifying therapies for AD.
Other High-Value Kinase Targets
The versatility of the 7-azaindole scaffold is demonstrated by its activity against a broad array of other kinases involved in oncology:
-
B-RAF: Derivatives have been designed to inhibit the V600E mutant of B-RAF, a key driver in melanoma and other cancers.[9]
-
FGFR: Abnormal activation of Fibroblast Growth Factor Receptors is linked to various tumors. The pyrrolo[2,3-b]pyridine core has been used to develop potent inhibitors of FGFR1, 2, and 3.[7]
-
CSF1R: The FDA-approved drug Pexidartinib, a CSF1R inhibitor, features a 7-azaindole core, validating its utility against this target.[10]
Phosphodiesterase 4B (PDE4B)
Beyond kinases, the 1H-pyrrolo[2,3-b]pyridine core has been successfully used to develop potent and selective inhibitors of PDE4B.[11] PDE4 enzymes hydrolyze the second messenger cAMP, and their inhibition raises intracellular cAMP levels, leading to potent anti-inflammatory effects. PDE4B is expressed in immune cells and the brain, making it an attractive target for inflammatory conditions and central nervous system disorders. A lead compound from one study significantly inhibited TNF-α release from macrophages, demonstrating clear anti-inflammatory activity.[11]
A Framework for Target Identification and Validation
For any drug discovery program starting with a scaffold like this compound, a systematic and robust process for target validation is essential. The following workflow is designed to move from broad, unbiased screening to specific, mechanistically relevant cellular confirmation.
Protocol 1: Kinome-wide Profiling for Initial Target Identification
-
Causality: Before focusing on hypothesized targets like JAKs or GSK-3β, an unbiased, broad-spectrum screen is the most efficient way to identify all potential kinase targets (both expected and unexpected). This de-risks the program by preventing a premature focus on a single target family and can reveal novel therapeutic opportunities. A binding assay format (e.g., KINOMEscan™) is preferable for an initial screen as it measures direct physical interaction and is not dependent on enzyme activity, which can vary with buffer conditions.
-
Methodology (Illustrative):
-
Compound Preparation: Solubilize the test compound (a derivative of this compound) in 100% DMSO to create a 10 mM stock solution.
-
Assay Execution: Submit the compound to a commercial provider (e.g., Eurofins DiscoverX) for screening against their full kinome panel (~480 kinases) at a single high concentration (e.g., 1 or 10 µM).
-
Primary Endpoint: The primary result is reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding and displacement of a proprietary ligand. A common hit threshold is %Ctrl < 10 or < 1.
-
Data Analysis: Triage the hit list. Group hits by kinase family. Prioritize targets based on the strength of the interaction, therapeutic relevance, and existing intellectual property landscape.
-
Protocol 2: Enzymatic IC₅₀ Determination for Hit Confirmation
-
Causality: A single-point screening result is not sufficient. A dose-response curve must be generated to determine the potency (IC₅₀) of the compound for each priority target. Using an orthogonal assay (e.g., a luminescence-based ATP-depletion assay if the primary screen was a binding assay) is critical for self-validation, as it ensures the observed activity is not an artifact of a specific technology platform.
-
Methodology (ADP-Glo™ Kinase Assay - Promega):
-
Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate solution, and test compound serial dilutions (e.g., 11-point, 1:3 dilution starting at 30 µM).
-
Kinase Reaction: In a 384-well plate, add 1.25 µL of compound dilution, 1.25 µL of kinase/substrate mix, and initiate the reaction by adding 2.5 µL of ATP solution. Incubate for 60 minutes at room temperature.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence on a plate reader (e.g., EnVision, PHERAstar).
-
Analysis: Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Fit the dose-response curve using a four-parameter logistic equation in software like GraphPad Prism to determine the IC₅₀ value.
-
Protocol 3: Cellular Target Engagement (CETSA®) for In-Cell Validation
-
Causality: Demonstrating that a compound inhibits a purified enzyme in a test tube is not enough. It is crucial to prove that the compound can penetrate the cell membrane, engage with its intended target in the complex cellular milieu, and do so at relevant concentrations. The Cellular Thermal Shift Assay (CETSA®) is a gold-standard method for this, as it measures the thermal stabilization of a protein upon ligand binding.
-
Methodology (Western Blot-based CETSA):
-
Cell Treatment: Culture cells expressing the target of interest (e.g., a human cancer cell line for FGFR) to ~80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Thermal Challenge: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cool-down at 4°C.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
Protein Detection: Analyze the soluble fractions by SDS-PAGE and Western Blot using a validated antibody against the target protein.
-
Analysis: Quantify the band intensities. In vehicle-treated samples, the protein signal will decrease as the temperature increases. In compound-treated samples, binding will stabilize the protein, shifting the melting curve to higher temperatures. Plotting the band intensity vs. temperature reveals the thermal shift, confirming target engagement.
-
Conclusion and Future Directions
This compound is a high-value starting material for the development of potent and selective inhibitors against a range of therapeutically important targets. The existing literature strongly supports the prioritization of Janus Kinases and GSK-3β as primary targets for drug discovery programs utilizing this scaffold. The inherent "hinge-binding" capability of the 7-azaindole core provides a strong mechanistic basis for achieving high-potency kinase inhibition.
Future efforts should focus on the rational design and synthesis of focused libraries built from this core. By modifying the C5-amine position, development teams can optimize potency, selectivity, and pharmacokinetic properties. The systematic validation framework outlined in this guide—progressing from broad screening to functional cellular assays—provides a robust pathway to identify and confirm novel drug candidates, ultimately translating the potential of this privileged scaffold into next-generation therapeutics.
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Title: Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Source: European Journal of Medicinal Chemistry, 2025. URL: [Link]
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The Strategic Deployment of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in Modern Drug Discovery: A Technical Guide for Advanced Fragment-Based Campaigns
Foreword: Embracing Complexity with Elegant Simplicity
In the intricate tapestry of medicinal chemistry, the pursuit of novel therapeutics is a constant battle against biological complexity. High-throughput screening (HTS), while powerful, often yields large, convoluted molecules that present significant challenges in optimization. Fragment-Based Drug Discovery (FBDD) offers a more intellectually guided approach, starting with small, low-complexity molecules ("fragments") to map the binding landscape of a biological target.[1] This methodology allows for the construction of highly optimized, potent, and selective drug candidates with superior physicochemical properties.
At the heart of a successful FBDD campaign lies the quality of the fragment library. Within this realm, privileged scaffolds—molecular frameworks that are known to interact with specific classes of biological targets—are of paramount importance. This guide focuses on one such scaffold: 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine , a derivative of 7-azaindole. The 7-azaindole core is a well-established bioisostere of indole and purine, making it a frequent constituent of kinase inhibitors.[2][3] This document provides an in-depth technical exploration of this compound as a strategic fragment for the discovery of next-generation therapeutics, particularly targeting the kinome.
The Core Fragment: Physicochemical Profile and Synthetic Strategy
Physicochemical Characteristics
This compound is a solid at room temperature with a molecular weight of 147.18 g/mol and a molecular formula of C₈H₉N₃.[4][5] Its structure, featuring a fused pyrrolopyridine system, presents a unique combination of hydrogen bond donors and acceptors, along with a degree of rigidity and planarity that makes it an ideal candidate for interacting with the hinge regions of protein kinases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [4] |
| Molecular Weight | 147.1772 g/mol | [4] |
| Form | Solid | [4] |
| Purity | Typically >95% | [4] |
| InChI Key | MPOYMIHLKYRVQC-UHFFFAOYSA-N | [4] |
The methylation at the N-1 position is a critical feature. It blocks a potential hydrogen bond donor, which can be advantageous in tuning selectivity and improving metabolic stability. The primary amine at the 5-position provides a key vector for chemical elaboration during the hit-to-lead optimization phase.
Rationale and Strategy for Synthesis
The synthesis of 7-azaindole derivatives can be approached through various strategies, often starting from substituted pyridines.[6][7] A common and effective method involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. For this compound, a plausible synthetic route would involve the initial synthesis of a 5-nitro-7-azaindole precursor, followed by methylation and subsequent reduction of the nitro group.
Experimental Protocol: Synthesis of a 7-Azaindole Core
The following protocol is an adapted, representative synthesis for a 7-azaindole scaffold, which can be modified for the specific synthesis of this compound. This multi-step synthesis highlights the key chemical transformations required.
Step 1: Synthesis of 5-Nitro-7-azaindole
-
Reaction Setup: To a solution of 2-amino-3-methyl-5-nitropyridine in an appropriate solvent (e.g., DMF), add dimethylformamide dimethylacetal (DMF-DMA).
-
Reaction Conditions: Heat the mixture, which will facilitate the formation of an intermediate formamidine.
-
Cyclization: The subsequent cycloisomerization to form the pyrrole ring can be achieved under basic conditions (e.g., using potassium tert-butoxide in NMP) or through metal-catalyzed methods, such as a microwave-assisted copper(I) iodide catalyzed reaction.[4]
-
Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled, quenched with a suitable reagent (e.g., saturated ammonium chloride solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Step 2: N-Methylation
-
Reaction Setup: Dissolve the synthesized 5-nitro-7-azaindole in a suitable polar aprotic solvent (e.g., DMF or THF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH), at a low temperature (e.g., 0 °C) to deprotonate the pyrrole nitrogen.
-
Alkylation: Introduce a methylating agent, such as methyl iodide (CH₃I), and allow the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the N-methylated product by column chromatography.
Step 3: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the N-methylated 5-nitro-7-azaindole in a solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalyst, typically palladium on carbon (Pd/C).
-
Reduction: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete.
-
Work-up and Purification: Filter the reaction mixture through celite to remove the catalyst, and concentrate the filtrate to obtain the final product, this compound.
Deployment in Fragment-Based Drug Discovery
The true power of this compound is realized when it is deployed within a well-structured FBDD campaign. Its low molecular weight and optimized chemical features make it an excellent starting point for identifying high-quality hits.
Fragment Screening Cascade: A Self-Validating System
A robust screening cascade is essential for identifying genuine hits and eliminating false positives. The following workflow represents a field-proven approach, integrating biophysical techniques for primary screening and orthogonal validation.
Caption: A typical fragment-based drug discovery workflow.
Detailed Protocol: SPR-Mediated Primary Screening
Surface Plasmon Resonance (SPR) is a powerful biophysical technique for primary fragment screening due to its sensitivity and real-time binding analysis.[8][9]
-
Immobilization of Target Protein: Covalently immobilize the purified target protein (e.g., a protein kinase) onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Preparation of Fragment Library: Prepare a stock solution of the fragment library, including this compound, in a suitable buffer (e.g., PBS with 5% DMSO).
-
Screening: Inject the fragments over the sensor chip surface at a defined concentration (typically in the high micromolar to low millimolar range).
-
Data Analysis: Analyze the sensorgrams to identify fragments that exhibit a binding response. Hits are typically characterized by a change in the resonance angle upon binding.
-
Hit Confirmation and Orthogonal Validation: Confirmed hits from the primary SPR screen should be validated using an orthogonal biophysical method, such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Fluorimetry (DSF), to rule out artifacts.[8] X-ray crystallography is the gold standard for validating fragment binding and providing crucial structural information for subsequent optimization.[10][11][12]
Biological Targets and Signaling Pathways
The 7-azaindole scaffold is a known "hinge-binder" for many protein kinases. Derivatives of this compound have shown inhibitory activity against several important kinase targets implicated in cancer and inflammatory diseases.
Case Study: Focal Adhesion Kinase (FAK) Inhibition
A fragment screening campaign utilizing SPR identified 1H-pyrrolo[2,3-b]pyridine derivatives as binders to the hinge region of Focal Adhesion Kinase (FAK).[9][13] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[14] Its dysregulation is implicated in cancer metastasis.
Caption: Simplified FAK signaling pathway.
Inhibition of FAK with a molecule derived from the this compound fragment would block the downstream signaling cascades that promote cell proliferation, survival, and migration.
Other Key Kinase Targets
-
Janus Kinases (JAKs): Derivatives of the pyrrolo[2,3-b]pyridine core have been developed as selective JAK1 inhibitors.[6][15] The JAK-STAT pathway is central to cytokine signaling and is a key target for autoimmune and inflammatory diseases.[2][16]
-
Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent inhibitors of FGFRs, which are implicated in various cancers.[17][18][19]
From Hit to Lead: The Art of Fragment Elaboration
Once a fragment like this compound is confirmed as a binder to the target of interest, the hit-to-lead optimization process begins. The goal is to increase potency and selectivity while maintaining drug-like properties.[16][20]
Strategies for Fragment Growth
The primary amine at the 5-position of the core fragment is an ideal handle for "fragment growing."[1][21] This involves the addition of chemical moieties that can form favorable interactions with adjacent pockets on the protein surface, as revealed by X-ray crystallography.
Caption: Hit-to-lead optimization strategies.
Detailed Protocol: Amide Coupling for Fragment Elaboration
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., DMF), add a carboxylic acid of interest, a coupling agent (e.g., T3P or HATU), and a non-nucleophilic base (e.g., DIPEA).
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (typically 30 minutes to 4 hours), monitoring completion by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The crude product is then purified, typically by preparative HPLC, to yield the desired amide derivative.
This iterative process of structure-based design, synthesis, and biological evaluation is the cornerstone of successful hit-to-lead optimization.[13]
Evaluating Biological Activity: Kinase Assays
A variety of kinase assay formats are available to determine the potency of the newly synthesized compounds.[22][23] Luminescence-based assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction, offering a sensitive and high-throughput method.[23]
Table 2: Common Kinase Assay Formats
| Assay Type | Principle | Advantages |
| Luminescence-based (e.g., ADP-Glo™) | Measures ADP production | Universal, sensitive, HTS-compatible |
| Fluorescence-based (e.g., TR-FRET) | Measures phosphorylation of a fluorescent substrate | Homogeneous, sensitive, low background |
| Radiometric | Measures incorporation of ³²P or ³³P | Gold standard, highly sensitive |
The choice of assay depends on the specific target and the desired throughput.[14]
Conclusion: A Privileged Fragment for Future Discovery
This compound represents more than just a single molecule; it is a strategic starting point for the discovery of novel and highly selective kinase inhibitors. Its favorable physicochemical properties, synthetic tractability, and proven ability to bind to the hinge region of kinases make it an invaluable tool for any research organization engaged in fragment-based drug discovery. By employing the systematic and self-validating workflows outlined in this guide, researchers can leverage this privileged fragment to efficiently navigate the complex landscape of the human kinome and develop the next generation of targeted therapeutics.
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Methodological & Application
Application Notes and Protocols for 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine: A Versatile Scaffold for Kinase Inhibitor Discovery
Introduction: The Privileged 7-Azaindole Scaffold in Modern Drug Discovery
The quest for selective and potent kinase inhibitors remains a cornerstone of modern therapeutic research, particularly in oncology and immunology. Within the vast chemical space of potential drug candidates, certain molecular frameworks have emerged as "privileged scaffolds" due to their inherent ability to interact with the ATP-binding site of kinases. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is one such prominent scaffold.[1] Its unique electronic properties and structural geometry, which mimic the natural purine core of ATP, make it an ideal starting point for the design of potent kinase inhibitors.
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (PubChem CID: 135478499) is a functionalized 7-azaindole derivative that serves as a versatile building block for medicinal chemists. The presence of a primary amine at the 5-position offers a reactive handle for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound, focusing on its application in the synthesis of kinase inhibitors and their subsequent biological evaluation.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is essential for its effective and safe use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [CymitQuimica][2] |
| Molecular Weight | 147.18 g/mol | [CymitQuimica][2] |
| Appearance | Solid (Typical) | [CymitQuimica][2] |
| Purity | ≥95% (Typical) | [CymitQuimica][2] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. | General chemical knowledge |
Safety and Handling Precautions
While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related aminopyridines and heterocyclic amines suggest the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), when handling the compound.[3][4]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] If significant aerosolization is possible, a NIOSH-approved respirator may be necessary.
-
Contact Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention if irritation persists.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]
Application in Synthesis: A Gateway to Potent Kinase Inhibitors
The primary utility of this compound lies in its role as a synthetic intermediate. The exocyclic amine at the C5-position is a nucleophilic site that can be readily functionalized through various chemical reactions to build more complex molecules with desired pharmacological properties.
Key Synthetic Transformations
-
Acylation/Amidation: The primary amine can be acylated with acid chlorides or activated carboxylic acids to form amides. This is a common strategy to introduce diverse side chains that can interact with specific residues in the kinase active site.[5]
-
Buchwald-Hartwig Amination: While the amine on the core can act as a nucleophile, related halo-substituted pyrrolopyridines are frequently used in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination to introduce the amine functionality itself or to couple the amine with an aryl halide.[1]
-
Suzuki-Miyaura Cross-Coupling: For derivatives of this compound that are further halogenated, the Suzuki-Miyaura coupling is a powerful tool to introduce aryl or heteroaryl groups, which are crucial for occupying hydrophobic pockets within the kinase domain.[6][7][8]
The following diagram illustrates a generalized synthetic workflow for creating a library of potential kinase inhibitors starting from a related 7-azaindole core, highlighting the importance of cross-coupling reactions.
Caption: Generalized synthetic strategies for kinase inhibitor library generation.
Experimental Protocols: Biochemical Evaluation of Derived Inhibitors
Once novel compounds are synthesized from this compound, their biological activity must be assessed. The 7-azaindole scaffold is a known hinge-binder for numerous kinases, including Janus Kinases (JAKs), Focal Adhesion Kinase (FAK), and Fibroblast Growth Factor Receptors (FGFRs).[9][10][11] Below are detailed, generalized protocols for in vitro biochemical assays to determine the inhibitory potency (IC₅₀) of synthesized compounds against these key targets.
Protocol 1: In Vitro JAK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.
Objective: To determine the IC₅₀ value of a test compound against recombinant human JAK1.
Materials:
-
Recombinant human JAK1 enzyme (e.g., SignalChem, #J01-11G)
-
Peptide substrate (e.g., IRS1 peptide)[12]
-
High-purity ATP
-
Test compound dissolved in 100% DMSO
-
JAK Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is a 10-point, 3-fold dilution series starting from 100 µM.
-
Assay Plate Preparation: Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions into the 384-well plates. Include "0% inhibition" controls (DMSO only) and "100% inhibition" controls (a known potent inhibitor like Staurosporine).
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (e.g., 8 nM JAK1).[12] Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ for JAK1. Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Kinase Reaction: Mix the plate and incubate at room temperature (or 30°C) for 60 minutes.[12]
-
Reaction Termination & ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: In Vitro FGFR1 Kinase Inhibition Assay (LanthaScreen™ Eu Binding Assay)
This protocol is a fluorescence resonance energy transfer (FRET)-based binding assay that measures the displacement of a fluorescent tracer from the kinase active site by a test compound.
Objective: To determine the IC₅₀ value of a test compound against recombinant human FGFR1.
Materials:
-
GST-tagged recombinant human FGFR1 (Thermo Fisher, #PV3146)
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher, #PV3552)
-
LanthaScreen™ Kinase Tracer 236 (Thermo Fisher, #PV5592)
-
Test compound dissolved in 100% DMSO
-
1X Kinase Buffer A (Thermo Fisher, #PV3189)
-
White, 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add 5 µL of the test compound dilutions to the assay plate wells. Include DMSO-only (high FRET) and a known inhibitor (low FRET) controls.
-
Kinase/Antibody Mix: Prepare a 3X solution of FGFR1 enzyme and Eu-anti-GST antibody in Kinase Buffer A. Add 5 µL of this mixture to each well.[13]
-
Tracer Addition: Prepare a 3X solution of Kinase Tracer 236 in Kinase Buffer A. Add 5 µL of this solution to each well to initiate the binding reaction.[13]
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Convert the ratio to percent inhibition and plot against the logarithm of the compound concentration to determine the IC₅₀ value.
Relevant Signaling Pathway: The JAK-STAT Pathway
Derivatives of the 7-azaindole scaffold are potent inhibitors of Janus kinases (JAKs).[9] Understanding the context of the signaling pathway is crucial for interpreting cellular assay results. The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity and inflammation.
Caption: The JAK-STAT signaling pathway and the point of inhibition by a kinase inhibitor.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its 7-azaindole core provides a well-validated scaffold for targeting the ATP-binding site of a wide range of kinases. The protocols and information provided herein offer a robust framework for researchers to utilize this compound effectively, from chemical synthesis to biochemical characterization. By leveraging the synthetic tractability of the C5-amine and employing rigorous biochemical screening assays, researchers can efficiently advance their drug discovery programs and develop next-generation targeted therapies.
References
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He, X., et al. (2022). Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. Communications Biology, 5(1), 34. Available at: [Link]
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BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]
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Kang, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958–979. Available at: [Link]
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El-Gazzar, A. R., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(11), 3326. Available at: [Link]
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Nash, P., et al. (2022). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology, 61(7), 2739–2750. Available at: [Link]
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BPS Bioscience. (n.d.). FAK Kinase Assay Kit. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing FAK Inhibitor Concentration for In Vitro Assays.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo.
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Golubovskaya, V. M., et al. (2014). A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo. Journal of Experimental & Clinical Cancer Research, 33(1), 84. Available at: [Link]
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Vernalis (R&D) Ltd, et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10185–10206. Available at: [Link]
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Kim, K. S., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(17), 5330–5341. Available at: [Link]
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Järsvall, A., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(19), 6649. Available at: [Link]
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Li, Z., et al. (2020). Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. International Journal of Molecular Sciences, 21(10), 3443. Available at: [Link]
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Ghorab, M. M., et al. (2013). Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. Molecules, 18(9), 10847–10859. Available at: [Link]
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Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-319. Available at: [Link]
-
Hussain, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. Available at: [Link]
-
Keche, A. P., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1548–1554. Available at: [Link]
-
Hussain, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]
-
Sadowski, T., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2715–2724. Available at: [Link]
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Application Notes and Protocols for 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in Kinase Inhibition
This compound is a heterocyclic compound belonging to the 7-azaindole class. The 7-azaindole scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] This is due to its ability to act as an excellent hinge-binding motif, forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP.[1][2][4] The pyrrolo[2,3-b]pyridine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP, and is present in many ATP-competitive inhibitors of different kinases.[5] This structural feature allows compounds based on this scaffold to function as ATP-competitive inhibitors, effectively blocking the kinase's catalytic activity.
The dysregulation of protein kinases is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions.[6] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. The versatility of the 7-azaindole scaffold allows for chemical modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[2][4] Derivatives of the core 1H-pyrrolo[2,3-b]pyridine structure have shown inhibitory activity against a range of important kinase targets, such as Janus kinase 1 (JAK1), Fibroblast Growth Factor Receptor (FGFR), and Fms-like tyrosine kinase 3 (FLT3).[7][8][9][10]
These application notes provide a comprehensive guide for researchers utilizing this compound and its analogs in both biochemical and cell-based kinase inhibition assays.
Mechanism of Action: Hinge Binding and ATP Competition
The primary mechanism by which this compound and its derivatives inhibit kinase activity is through competitive binding at the ATP-binding site. The 7-azaindole core is central to this interaction. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor.[2] This arrangement facilitates the formation of two hydrogen bonds with the backbone amide and carbonyl groups of amino acid residues in the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain.[1][2] By occupying the ATP-binding pocket, the inhibitor prevents the binding of ATP, thereby blocking the phosphotransfer reaction to the substrate protein.
Caption: Workflow for a Biochemical Kinase Inhibition Assay.
Cell-Based Kinase Inhibition Assays
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide more physiologically relevant data by assessing a compound's activity within a cellular context. [11][12][13]These assays account for factors such as cell permeability, off-target effects, and engagement with the target in its native environment.
Cellular Phosphorylation Assay
This type of assay measures the inhibition of phosphorylation of a specific downstream substrate of the target kinase. [14]
Cells are treated with the inhibitor, followed by stimulation with a growth factor or other agonist to activate the signaling pathway of interest. The level of phosphorylation of a key downstream protein is then quantified, typically using antibody-based detection methods like Western blotting or ELISA. [12]
-
Cell Culture and Plating:
-
Culture a cell line with an active FGFR signaling pathway (e.g., a cancer cell line with FGFR amplification).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 2 hours).
-
-
Pathway Stimulation:
-
Stimulate the cells with a specific ligand (e.g., FGF2) for a short period (e.g., 15 minutes) to induce FGFR phosphorylation and downstream signaling.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Phosphorylation Detection (ELISA-based):
-
Use a sandwich ELISA kit specific for the phosphorylated form of a downstream target (e.g., phospho-ERK1/2).
-
Quantify the amount of phosphorylated protein according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein concentration.
-
Calculate the percent inhibition of phosphorylation at each compound concentration and determine the IC50 value.
-
Cell Proliferation/Viability Assay
This assay assesses the effect of kinase inhibition on cell growth and survival, particularly in cancer cell lines that are dependent on the target kinase's activity. [11][14]
Cells that are "addicted" to the signaling from a particular kinase will undergo growth arrest or apoptosis when that kinase is inhibited. Cell viability can be measured using various methods, such as the colorimetric MTT assay or luminescence-based assays that measure cellular ATP levels (e.g., CellTiter-Glo®).
-
Cell Plating:
-
Seed a kinase-dependent cell line in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the cells.
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
Viability Measurement (CellTiter-Glo®):
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Representative Data
The following table presents hypothetical, yet representative, inhibitory activities of this compound against a panel of kinases. This data illustrates the potential for this scaffold to be developed into both potent and selective inhibitors.
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Assay Type |
| JAK1 | 15 | 85 | ADP-Glo™ / p-STAT3 |
| FGFR1 | 25 | 120 | ADP-Glo™ / p-ERK1/2 |
| FLT3 | 40 | 180 | ADP-Glo™ / p-FLT3 |
| IKKα | 80 | 350 | ADP-Glo™ / p-p65 |
| VEGFR2 | >1000 | >2000 | ADP-Glo™ / p-VEGFR2 |
Data is for illustrative purposes only.
Troubleshooting and Considerations
-
Solubility: Ensure the compound is fully dissolved in DMSO and does not precipitate in the aqueous assay buffer.
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells and typically below 1% to avoid solvent effects on kinase activity. [6]* ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value will be dependent on the ATP concentration used in the assay. It is recommended to perform assays at the Km of ATP for the specific kinase.
-
Biochemical vs. Cellular Potency: A significant drop-off in potency between biochemical and cell-based assays may indicate poor cell permeability, efflux by cellular transporters, or compound instability. [13]
Conclusion
This compound represents a valuable chemical scaffold for the development of novel kinase inhibitors. Its ability to effectively interact with the kinase hinge region provides a strong foundation for designing potent ATP-competitive inhibitors. The protocols outlined in these application notes provide a robust framework for characterizing the inhibitory activity of this compound and its derivatives in both biochemical and cellular systems, facilitating their advancement in drug discovery programs.
References
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(2), 125–134. Retrieved from [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Retrieved from [Link]
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Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
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Semantic Scholar. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Mand, P., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]
-
Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
-
Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. Retrieved from [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]
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Chen, M., et al. (2024). Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. PubMed. Retrieved from [Link]
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Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assay Development with 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
Abstract
The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent protein kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a suite of robust cell-based assays to characterize the biological activity of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Given the established activity of related compounds, we hypothesize that this molecule functions as a kinase inhibitor. Consequently, this guide will focus on assays designed to interrogate kinase signaling pathways, with a specific emphasis on the Fibroblast Growth Factor Receptor (FGFR) pathway as a primary example, a common target for this class of compounds. The protocols detailed herein are designed to be self-validating, providing a framework to assess target engagement, downstream signaling inhibition, and functional cellular outcomes such as proliferation and viability.
Introduction: The Scientific Rationale
The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and has been successfully exploited to develop inhibitors against a range of kinases, including FGFR, Janus Kinase (JAK), and Cyclin-Dependent Kinase (CDK).[1][2] These kinases are critical nodes in signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of these pathways, often through genetic alterations like gene amplification, fusion, or activating mutations, is a hallmark of many cancers.[1][3] This makes them high-value targets for therapeutic intervention.
This compound, the subject of this guide, contains this key pharmacophore. Therefore, a logical and evidence-based starting point for its characterization is to evaluate its potential as a kinase inhibitor. This document outlines a multi-tiered assay cascade, beginning with direct assessment of downstream signaling and culminating in functional cellular endpoints. We will use the FGFR signaling pathway as a model system due to the wealth of available research and its relevance to the pyrrolopyridine scaffold.[4] The principles and methods described, however, are broadly applicable to other kinase targets.
Compound Handling and Preparation
Scientific integrity begins with proper handling of the test article. The physical and chemical properties of this compound dictate its preparation for cell-based assays.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | |
| Molecular Weight | 147.18 g/mol | |
| Appearance | Solid |
Protocol 1: Preparation of Concentrated Stock Solution
The causality behind creating a concentrated stock in an organic solvent like Dimethyl Sulfoxide (DMSO) is to overcome the typically low aqueous solubility of small organic molecules. This allows for minimal solvent introduction into the aqueous cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.[5][6]
-
Equilibration: Allow the vial containing solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to the vial to create a high-concentration stock solution, typically 10 mM.
-
Calculation Example (for 1 mg of compound):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.01 mol/L * 147.18 g/mol ) = 0.000679 L = 679 µL
-
Add 679 µL of DMSO to 1 mg of the compound for a 10 mM stock.
-
-
-
Solubilization: Vortex or sonicate the vial until the compound is completely dissolved. Visually inspect for any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. As a general guide, DMSO stocks are often stable for several months when stored properly.[7]
Protocol 2: Preparation of Working Solutions
When diluting the DMSO stock into aqueous cell culture medium, the compound can precipitate if its concentration exceeds its aqueous solubility limit.[5] This protocol minimizes this risk.
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the 10 mM stock solution in pure DMSO to get closer to the final desired concentrations.
-
Final Dilution: Directly add the small volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium and mix immediately and thoroughly. The final concentration of DMSO in the assay should be kept constant across all wells (including vehicle controls) and should ideally be below 0.5%, and certainly no higher than 1%, to avoid solvent-induced artifacts.[3][5]
Tier 1 Assay: Target Pathway Modulation - Phospho-Protein Analysis
The most direct way to assess the activity of a kinase inhibitor in a cell is to measure the phosphorylation status of its direct substrate or a key downstream component of its signaling pathway. For an FGFR inhibitor, a canonical downstream event is the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a core component of the MAPK pathway.[4]
// Pathway connections FGF -> FGFR [label="Binds & Activates"]; FGFR -> FRS2 [label="Phosphorylates"]; FRS2 -> GRB2_SOS; GRB2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK [label="Phosphorylates"]; ERK -> pERK; pERK -> Transcription [label="Translocates"];
// Inhibitor action Compound -> FGFR [arrowhead=T, color="#EA4335", style=dashed, label="Inhibits"]; } .dot Figure 1: Simplified FGFR-to-ERK signaling pathway and the putative inhibitory point.
Recommended Cell Lines for FGFR Inhibition Studies
The choice of cell line is paramount for a successful and interpretable experiment. It is crucial to use a cell line where the target kinase is a known driver of proliferation.
| Cell Line | Cancer Type | FGFR Alteration | Rationale for Use |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | High endogenous FGFR2 phosphorylation makes it an excellent model for measuring direct target inhibition.[1][4] |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | Constitutive FGFR3 activation drives cell survival.[1][4] |
| RT-112 | Bladder Cancer | FGFR3 Activating Mutation | Proliferation is dependent on the mutated, constitutively active FGFR3.[4] |
Protocol 3: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol provides a semi-quantitative method to visualize the dose-dependent inhibition of a key signaling node.
-
Cell Seeding: Plate SNU-16 or RT-112 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 16-24 hours. This crucial step reduces basal ERK phosphorylation, maximizing the signal-to-noise ratio upon stimulation.
-
Compound Treatment: Prepare serial dilutions of this compound and a known FGFR inhibitor (e.g., AZD4547, Infigratinib) as a positive control in the starvation medium.[8][9] Pre-treat the cells with the compounds or DMSO vehicle for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells by adding FGF2 ligand (e.g., 10-20 ng/mL) for 10-15 minutes. Include a non-stimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody (p-ERK): Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (e.g., Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in 5% BSA/TBST.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[10]
-
Detection: Wash again, then apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Self-Validation): To ensure that changes in p-ERK are not due to changes in total ERK protein levels, the membrane must be stripped and re-probed.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes.[10]
-
Wash thoroughly, re-block, and then incubate with a primary antibody for total ERK1/2.
-
Repeat the secondary antibody and detection steps. The ratio of p-ERK to total ERK provides the normalized measure of pathway inhibition.
-
Tier 2 Assay: Functional Cellular Outcome - Proliferation & Viability
A clinically relevant inhibitor must translate target engagement into a functional cellular response. Assays measuring cell proliferation or viability are a cornerstone for evaluating the efficacy of anti-cancer compounds.
Protocol 4: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[11] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Seeding: Seed cancer cells (e.g., SNU-16, KMS-11) in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) in triplicate. Include a DMSO vehicle control and a positive control inhibitor.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. This duration allows for multiple cell doublings, making inhibitory effects more pronounced.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][12] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[11][13]
-
Data Analysis:
-
Subtract the average OD of blank wells (medium + MTT + DMSO).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of cell proliferation).
-
Tier 3 Assay: Target Confirmation & Specificity - Reporter Gene Assay
Reporter gene assays provide a quantitative and high-throughput method to measure the transcriptional activity of a specific signaling pathway. Activation of the MAPK/ERK pathway leads to the activation of transcription factors that bind to the Serum Response Element (SRE) in the promoter of target genes. An SRE-luciferase reporter assay can therefore serve as a sensitive readout for pathway inhibition.[14][15]
Protocol 5: SRE-Luciferase Dual-Reporter Assay
This protocol uses a dual-luciferase system, where a second reporter (Renilla luciferase) is expressed from a constitutive promoter. This allows for normalization of the experimental reporter (Firefly luciferase) signal, correcting for variations in transfection efficiency and cell number, which is a critical self-validating feature.[14]
-
Cell Seeding: One day prior to transfection, seed HEK293 cells (or another easily transfectable cell line) into a 96-well white, clear-bottom plate at a density of ~30,000 cells per well.
-
Transfection: Co-transfect the cells with:
-
An SRE-driven Firefly luciferase reporter plasmid.
-
A constitutively driven Renilla luciferase control plasmid.
-
(Optional) A plasmid expressing the kinase of interest (e.g., FGFR1). Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
-
Compound Treatment & Stimulation:
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Perform a dual-luciferase assay using a commercial kit (e.g., from Promega or BPS Bioscience).[16] This typically involves two steps:
-
Add the first reagent to lyse the cells and measure the Firefly luciferase activity (the SRE signal).
-
Add the second reagent to quench the Firefly reaction and initiate the Renilla luciferase reaction (the internal control signal).
-
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. This is the normalized signal.
-
Express the normalized signal as a percentage of the stimulated vehicle control.
-
Plot the percentage activity against the log of the compound concentration to determine the IC₅₀.
-
Data Interpretation and Troubleshooting
-
Correlation of IC₅₀ Values: A potent and specific inhibitor should exhibit comparable IC₅₀ values across the different assays. For example, the concentration required to inhibit p-ERK by 50% should be similar to the concentration that inhibits cell proliferation and SRE-reporter activity by 50%. A significant discrepancy may suggest off-target effects or issues with assay conditions.
-
Cytotoxicity vs. Specific Inhibition: If the compound shows potent activity in the MTT assay but is weak in the p-ERK and reporter assays, it may be causing general cytotoxicity rather than specific on-target inhibition. This can be further investigated with apoptosis assays (e.g., Annexin V staining).
-
Solubility Issues: Compound precipitation in the media can lead to artificially low potency. If results are inconsistent, visually inspect the wells for precipitation and consider optimizing the dilution scheme or using solubility-enhancing agents, ensuring they do not interfere with the assay.[5]
-
Vehicle Control: The final DMSO concentration must be consistent across all wells. A high DMSO concentration can inhibit cell growth and affect enzyme activity, confounding the results. Always include a vehicle-only control.
Conclusion
This application note provides a structured, multi-tiered approach to characterize the cellular activity of this compound, a compound with high potential to be a kinase inhibitor. By systematically evaluating its impact on intracellular signaling (p-ERK), transcriptional activation (SRE-luciferase), and overall cell viability (MTT), researchers can build a comprehensive profile of the compound's potency, mechanism of action, and therapeutic potential. The emphasis on using appropriate cell models, positive controls, and self-validating protocols ensures the generation of robust, reliable, and interpretable data, which is the cornerstone of successful drug discovery and development.
References
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Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). PMC - NIH. Retrieved from [Link]
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Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). Molecular Biology Reports. Retrieved from [Link]
-
Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. (2007). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole. (2012). Journal of Inorganic Biochemistry. Retrieved from [Link]
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The JAK-STAT pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
BaF3 Cell Proliferation Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (2015). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
-
SRE Reporter Kit (MAPK/ERK Signaling Pathway). (n.d.). BPS Bioscience. Retrieved from [Link]
-
MTT assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo. (2020). PMC - NIH. Retrieved from [Link]
-
Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). PubMed. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
The Fibroblast Growth Factor signaling pathway. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]
-
Human Fibroblast Growth Factor Receptors 1 and 2 Assay for Paracrine FGF Signaling (FGFR1/2). (n.d.). Indigo Biosciences. Retrieved from [Link]
-
SRE Reporter Kit (MAPK/ERK Signaling Pathway). (n.d.). Amsbio. Retrieved from [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed. Retrieved from [Link]
-
A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. (2014). AACR Journals. Retrieved from [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). ResearchGate. Retrieved from [Link]
-
STAT3 Reporter Kit (STAT3 Signaling Pathway). (n.d.). BPS Bioscience. Retrieved from [Link]
-
Ba/F3 cells and their use in kinase drug discovery. (2007). PubMed. Retrieved from [Link]
-
Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022). ResearchGate. Retrieved from [Link]
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Application Notes: 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of 7-Azaindole Scaffolds in Oncology
The 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine molecule belongs to the 7-azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and oncology.[1] The 7-azaindole core is recognized as a "privileged scaffold" because its structure is adept at binding to the hinge region of various protein kinases, which are crucial regulators of cellular processes.[2] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]
Derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) backbone have been developed as potent inhibitors of several key oncogenic kinases, including Phosphoinositide 3-kinase (PI3K), Fibroblast Growth Factor Receptor (FGFR), and Janus kinase (JAK).[3][4][5] Inhibition of these pathways can disrupt cancer cell proliferation, survival, and migration. For instance, some 7-azaindole derivatives have demonstrated potent antiproliferative activity in a range of human cancer cell lines by inhibiting the PI3K/AKT/mTOR signaling pathway.[3] This document provides a detailed guide for investigating the potential anticancer effects of this compound in various cancer cell lines.
Mechanism of Action: A Focus on Kinase Inhibition
The primary amine group at the 5-position of the 1-Methyl-1H-pyrrolo[2,3-b]pyridine core serves as a versatile point for chemical modification, allowing for the synthesis of derivatives with enhanced potency and selectivity.[2] However, the core structure itself is hypothesized to function as an ATP-competitive kinase inhibitor. The nitrogen atoms within the bicyclic ring system can form critical hydrogen bonds within the ATP-binding pocket of a kinase, disrupting its catalytic activity and blocking downstream signaling.
A primary anticipated mechanism for derivatives of this scaffold is the inhibition of the PI3K/AKT/mTOR pathway . This cascade is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in a wide spectrum of human cancers. By inhibiting a key kinase in this pathway, this compound could potentially induce cell cycle arrest and apoptosis.
I. Initial Screening: Cell Viability and Antiproliferative Assays
The first step in evaluating the anticancer potential of this compound is to determine its effect on the viability and proliferation of cancer cells. The MTT or CCK-8 assays are robust and widely used colorimetric methods for this purpose. These assays measure the metabolic activity of cells, which correlates with the number of viable cells.[6]
Recommended Cancer Cell Lines:
Based on the known activity of related 7-azaindole derivatives, the following cell lines are recommended for initial screening. This list is not exhaustive and should be adapted based on the researcher's specific interests.
| Cell Line | Cancer Type | Rationale for Selection |
| MCF-7 | Breast Adenocarcinoma | Commonly used, known to have a constitutively active PI3K pathway.[7] |
| A549 | Lung Carcinoma | A standard model for lung cancer studies; sensitive to various kinase inhibitors.[8] |
| PC-3 | Prostate Cancer | Known for PI3K/AKT pathway activation. |
| U87 MG | Glioblastoma | Often exhibits dysregulated PI3K/AKT signaling. |
| HCT-116 | Colorectal Carcinoma | A well-characterized model for colon cancer research.[9] |
Protocol 1: MTT Cell Proliferation Assay
This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO, typically ≤0.1%).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
II. Mechanistic Assays: Apoptosis and Cell Cycle Analysis
If the initial screening reveals significant antiproliferative activity, the next logical step is to investigate the underlying mechanism. This involves determining whether the compound induces programmed cell death (apoptosis) or causes cell cycle arrest. Flow cytometry is the preferred method for these analyses.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[3]
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be displayed as a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases.
III. Target Validation: Western Blot Analysis of Signaling Pathways
To confirm that this compound acts on its presumed target pathway, Western blotting should be performed. This technique allows for the detection and quantification of specific proteins, including their phosphorylation (activation) status.
Diagram of the PI3K/AKT Signaling Pathway and Experimental Workflow
Protocol 4: Western Blotting for p-AKT and Total AKT
Principle: This protocol quantifies the levels of phosphorylated (active) AKT relative to the total amount of AKT protein. A decrease in the p-AKT/total AKT ratio upon treatment indicates inhibition of the PI3K/AKT pathway.[13]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-AKT)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-AKT to total AKT for each condition.
Conclusion and Future Directions
These protocols provide a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. Positive results from these assays—specifically, potent antiproliferative activity, induction of apoptosis, and demonstrated inhibition of a key oncogenic pathway like PI3K/AKT—would provide a strong rationale for further preclinical development. Subsequent studies could include broader kinase profiling to assess selectivity, in vivo efficacy studies in xenograft models, and medicinal chemistry efforts to optimize the lead compound.
References
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). National Institutes of Health.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters.
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DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility, UC San Diego. Retrieved January 4, 2026, from [Link]
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Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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Application Note & Protocols: High-Throughput Screening Methods for 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine Analogs
Abstract
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Analogs of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine are therefore of significant interest in drug discovery programs targeting the human kinome for indications in oncology, immunology, and inflammatory diseases.[1][3] High-Throughput Screening (HTS) is an essential methodology for rapidly evaluating large chemical libraries of such analogs to identify promising lead compounds.[4][5] This document provides a detailed guide to the principles, application, and execution of robust HTS assays tailored for the discovery of kinase inhibitors based on this scaffold. We present field-proven protocols for two primary, homogeneous assay formats—a luminescence-based ATP-depletion assay and a fluorescence polarization immunoassay—and discuss the integration of label-free secondary assays for hit validation. The causality behind experimental design, quality control metrics, and data interpretation is emphasized to ensure the generation of high-quality, actionable data.
Introduction: The Kinase-Targeted Rationale for Screening Pyrrolopyridine Analogs
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, playing a pivotal role in cellular signal transduction.[6][7] Their dysregulation is a hallmark of many diseases, making them one of the most important classes of drug targets.[8] The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of purine and has been successfully exploited to create inhibitors that target the highly conserved ATP-binding pocket of kinases.[2][9] Recent studies have identified derivatives of this scaffold as potent inhibitors of Janus kinase 1 (JAK1) and Fibroblast Growth Factor Receptors (FGFRs), among others.[3][9]
The primary goal of an HTS campaign for these analogs is to efficiently and accurately identify "hits"—compounds that modulate the activity of a specific target kinase.[10] The success of such a campaign hinges on the selection and implementation of an assay that is sensitive, reproducible, scalable for automation, and cost-effective.[11] This guide focuses on biochemical assays using purified kinase enzymes, which offer a direct measure of target engagement and are highly amenable to HTS.
Selecting the Optimal HTS Assay Technology
The choice of assay technology is the most critical decision in an HTS workflow. For kinase inhibitors, assays typically measure either the consumption of the ATP substrate or the formation of the phosphorylated product.[12] Homogeneous, or "mix-and-read," assays are strongly preferred for HTS because they do not require separation or wash steps, simplifying automation and reducing variability.[11][13]
Below is a comparative summary of leading HTS technologies suitable for screening this compound analogs against kinase targets.
| Assay Technology | Principle | Throughput | Advantages | Potential Challenges |
| Luminescence (ATP-Depletion) | Measures remaining ATP after kinase reaction; signal is inversely proportional to kinase activity.[14][15] | Very High | Simple "add-and-read" format, high sensitivity, stable "glow" signal, excellent Z' values.[15][16] | Indirect measurement; potential interference from compounds that inhibit luciferase or interact with ATP. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer (e.g., phosphopeptide) as it binds to a larger molecule (e.g., antibody).[17] | High | Homogeneous, ratiometric measurement reduces artifacts, good for both activity and binding assays.[13][18] | Requires a specific fluorescent probe and binding partner; potential interference from fluorescent compounds. |
| Label-Free (e.g., SPR) | Measures changes in refractive index upon binding of the analyte to a target immobilized on a sensor surface, providing direct binding kinetics.[19] | Low to Medium | Direct, real-time measurement of binding affinity and kinetics; no labels required, reducing artifacts.[20] | Lower throughput, higher instrument cost, requires protein immobilization. Best for hit validation. |
HTS Workflow & Hit Triage Strategy
A robust screening campaign follows a multi-stage process to identify and validate hits, minimizing the risk of pursuing false positives. This self-validating workflow ensures that resources are focused on the most promising chemical matter.
Detailed Protocols
The following protocols are designed for 384-well microplate formats, which are standard in HTS for balancing throughput and reagent consumption.[21]
Protocol 1: Luminescence-Based ATP-Depletion Kinase Assay (e.g., Kinase-Glo®)
This protocol is based on the principle of quantifying the amount of ATP remaining in solution after a kinase reaction. The luminescent signal generated is inversely proportional to kinase activity.[14]
A. Causality Behind Component Choices:
-
Kinase Concentration: Determined empirically to achieve ~50-80% ATP consumption in the reaction window. This ensures a large dynamic range for detecting inhibition.
-
ATP Concentration: Typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures sensitivity to ATP-competitive inhibitors, which are common for the pyrrolopyridine scaffold.[22]
-
Substrate Concentration: Usually set at or above the Km to ensure the reaction rate is not substrate-limited.
B. Materials & Reagents:
-
Target Kinase (e.g., JAK1)
-
Kinase Substrate (peptide or protein)
-
ATP, high purity
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)[16]
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Test Compounds (analogs) dissolved in 100% DMSO
-
White, opaque, 384-well assay plates
-
Multichannel pipettes or automated liquid handlers
-
Plate reader with luminescence detection capabilities
C. Step-by-Step Protocol:
-
Compound Plating: Dispense 50 nL of test compounds (typically at a 2 mM stock concentration in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM with 0.5% DMSO.
-
Enzyme Preparation: Prepare a 2X kinase solution in kinase reaction buffer.
-
Substrate/ATP Preparation: Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Initiate Kinase Reaction:
-
Add 5 µL of the 2X kinase solution to each well.
-
Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction. The total reaction volume is now 10 µL.
-
-
Incubation: Mix the plate gently on a plate shaker and incubate at room temperature (or 30°C) for 60 minutes. The exact time should be optimized during assay development.
-
Reaction Termination and Signal Generation:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to each well. This stops the kinase reaction and initiates the luminescent signal.
-
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes in the dark to stabilize the luminescent signal.[15]
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Protocol 2: Fluorescence Polarization (FP) Kinase Assay
This protocol describes a competitive immunoassay where a kinase phosphorylates an unlabeled peptide substrate. This product then competes with a fluorescently labeled phosphopeptide tracer for binding to a phospho-specific antibody, causing a decrease in fluorescence polarization.[17][18]
A. Materials & Reagents:
-
Target Kinase
-
Unlabeled Peptide Substrate
-
Fluorescently Labeled Phosphopeptide Tracer
-
Phospho-Specific Antibody
-
FP Assay Buffer (e.g., 100 mM HEPES pH 7.5, 0.01% Triton X-100)
-
Test Compounds in 100% DMSO
-
Black, low-volume, 384-well assay plates
-
Plate reader with FP capabilities (parallel and perpendicular emission filters)
B. Step-by-Step Protocol:
-
Compound Plating: Dispense 50 nL of test compounds into the wells of a 384-well assay plate.
-
Kinase Reaction:
-
Prepare and add 5 µL of a 2X kinase/substrate/ATP solution to each well.
-
Incubate at room temperature for 60-90 minutes.
-
-
Termination and Detection:
-
Prepare a termination/detection mix containing the phospho-specific antibody and the fluorescent tracer in FP assay buffer. The concentrations must be optimized to ensure robust signal.
-
Add 5 µL of this mix to each well.
-
-
Incubation: Incubate for at least 60 minutes at room temperature to allow the binding equilibrium to be reached.
-
Data Acquisition: Read the fluorescence polarization (in mP units) on a plate reader.
Data Analysis and Quality Control
Rigorous quality control is mandatory for a successful HTS campaign.[10] Each assay plate must include controls to monitor performance and validate the data.
A. Controls:
-
Negative Control (0% Inhibition): Contains kinase, substrate, ATP, and DMSO (no inhibitor). Represents the maximum kinase activity.
-
Positive Control (100% Inhibition): Contains substrate, ATP, DMSO, and either no kinase or a known, potent inhibitor at a high concentration. Represents the baseline signal.
B. Quality Control Metrics: The performance of an HTS assay is typically assessed using statistical parameters calculated from the controls on each plate.[5][21] A Z'-factor greater than 0.5 is considered the standard for a robust and reliable assay.[21]
| Parameter | Formula | Acceptable Value | Interpretation |
| Z'-Factor | 1 - (3 * (SD_pos + SD_neg)) / | Avg_pos - Avg_neg | |
| Signal-to-Background (S/B) | Avg_neg / Avg_pos | > 3 | The dynamic range of the assay. A higher ratio indicates a larger window to detect inhibition. |
| Coefficient of Variation (%CV) | (SD / Avg) * 100 | < 15% | Measures the variability within a set of control replicates. Low %CV indicates good precision. |
C. Hit Identification: A common method for identifying primary hits is to calculate the percent inhibition for each compound relative to the plate controls:
-
% Inhibition = 100 * (1 - (Signal_compound - Avg_pos) / (Avg_neg - Avg_pos))
A hit is typically defined as a compound that produces an inhibition value greater than a set threshold, often three standard deviations (3σ) from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition).[23]
Troubleshooting Common HTS Issues
Even well-designed assays can encounter problems. Proactive troubleshooting is key to maintaining data quality throughout a screen.[24][25]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (< 0.5) | High variability in controls (%CV > 15%); Insufficient signal window (low S/B). | Re-optimize enzyme/substrate/ATP concentrations. Check for reagent instability or degradation.[26] Calibrate liquid handlers and ensure proper mixing.[24] |
| Plate "Edge Effects" | Uneven temperature or evaporation across the plate during incubation. | Use plates with lids, ensure proper sealing. Randomize compound layout on plates if possible.[26] |
| Fluorescent Compound Interference (in FP) | Test compound is fluorescent at the assay wavelengths, leading to false positives or negatives. | Perform a counter-screen by reading plates before adding the tracer to identify fluorescent compounds.[17] |
| Luciferase Inhibition (in Luminescence) | Test compound directly inhibits the luciferase enzyme, appearing as a false positive (mimicking kinase inhibition). | Perform a counter-screen against luciferase alone to identify inhibitors. Use ATP-depletion assays that are less susceptible to compound interference.[15] |
Conclusion
The high-throughput screening of this compound analogs is a critical step in the discovery of novel kinase inhibitors. By selecting a robust, homogeneous assay format such as a luminescence-based ATP-depletion or fluorescence polarization assay, researchers can efficiently screen large compound libraries. The keys to success lie in rigorous assay development, stringent quality control using metrics like the Z'-factor, and a logical hit triage workflow that incorporates orthogonal secondary assays to eliminate false positives. The protocols and principles outlined in this guide provide a comprehensive framework for generating high-quality, reproducible data to drive successful drug discovery programs.
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Parker, G. J., et al. (2000). Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays. Journal of Biomolecular Screening. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem. [Link]
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Parker, G. J., et al. (2000). Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. Journal of Biomolecular Screening. [Link]
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Simard, J. R., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
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Scott, C. W., & Peters, M. F. (2010). Using label-free screening technology to improve efficiency in drug discovery. Expert Opinion on Drug Discovery. [Link]
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Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening. [Link]
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Masson, J. F. (2015). Label-free technologies for monitoring drug interactions. Drug Target Review. [Link]
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Vang, A., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE. [Link]
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Peters, M. F., & Scott, C. W. (2012). What is label-free screening and why use it in drug discovery?. Drug Target Review. [Link]
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ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. [Link]
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Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
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Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]
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Application Notes and Protocols: Suzuki-Miyaura Coupling of 1H-pyrrolo[2,3-b]pyridine Derivatives
Authored by: Senior Application Scientist, Chemical Development
Introduction: The Strategic Importance of 7-Azaindoles
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a cornerstone heterocyclic motif in modern medicinal chemistry.[1][2] Its structural resemblance to indole, combined with the pyridine nitrogen's ability to act as a hydrogen bond acceptor, makes it a "privileged scaffold." This means it can bind to a wide range of biological targets, particularly protein kinases.[3] Consequently, 7-azaindole derivatives are central to the development of numerous therapeutic agents, including FDA-approved kinase inhibitors like vemurafenib.[3]
The Suzuki-Miyaura cross-coupling reaction is a premier method for the functionalization of this scaffold, enabling the formation of crucial carbon-carbon bonds to introduce aryl or heteroaryl substituents.[1][2] This protocol provides a comprehensive guide for researchers, covering the underlying mechanism, a detailed experimental procedure, optimization strategies, and troubleshooting for the successful Suzuki coupling of halogenated 1H-pyrrolo[2,3-b]pyridine derivatives.
Reaction Mechanism: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-7-azaindole (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The rate of this step is typically I > Br > Cl.[5]
-
Transmetalation: The arylboronic acid (Ar'-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is crucial for the formation of a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters and Considerations
The success of the Suzuki coupling on the 7-azaindole scaffold is highly dependent on the careful selection and optimization of several key parameters.
| Parameter | Common Reagents/Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂. Modern pre-catalysts like XPhos Pd G2 are highly effective.[1] | The choice is critical. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands are necessary to promote oxidative addition and prevent catalyst deactivation. Pre-catalysts offer improved air stability and generate the active Pd(0) species in situ.[7] |
| Ligand | XPhos, SPhos, RuPhos, P(t-Bu)₃, PCy₃.[5][7] | Ligands stabilize the palladium center and modulate its reactivity. Buchwald's biaryl phosphine ligands (XPhos, SPhos) are often superior for challenging heteroaryl couplings, as they facilitate both the oxidative addition and reductive elimination steps.[8][9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃.[1][5] | The base activates the boronic acid for transmetalation. The choice of base can significantly impact yield; stronger bases like Cs₂CO₃ are often used for less reactive substrates, while K₂CO₃ or K₃PO₄ are common starting points.[10] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O.[1][10] | A biphasic solvent system is typical, with an organic solvent to dissolve the substrates and catalyst, and an aqueous phase for the inorganic base. The choice of solvent can influence reaction rates and solubility.[10] Anhydrous conditions can sometimes mitigate side reactions.[11] |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters. | Boronic acids are common, but can be prone to protodeboronation (cleavage of the C-B bond).[11] Boronic esters (e.g., pinacol esters) are often more stable alternatives.[6][12] |
| Temperature | 60-110 °C.[5][7] | Higher temperatures are often required to drive the reaction to completion, especially with less reactive chlorides. However, excessive heat can lead to decomposition and side reactions. |
| N-H Protection | Unprotected, SEM, Boc, Ts.[7][8][13] | Many protocols now exist for the direct coupling of unprotected N-H azaindoles, which is advantageous for step economy.[7] However, for certain substrates or subsequent reaction steps, protecting groups like SEM (trimethylsilylethoxymethyl) or Boc (tert-butyloxycarbonyl) may be necessary to prevent side reactions or improve solubility.[8] |
Detailed Experimental Protocol: General Procedure for C-2 Arylation
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 2-halo-1H-pyrrolo[2,3-b]pyridine with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
2-Halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)[7]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5-5 mol%)[5]
-
SPhos (5-10 mol%)[5]
-
K₃PO₄ (Potassium phosphate) (2.0 equiv)[7]
-
Toluene and Water (e.g., 4:1 v/v)[5]
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the 2-halo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation of the catalyst and homocoupling of the boronic acid.[14]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%). Then, add the degassed solvents (e.g., toluene and water in a 4:1 ratio). Degassing the solvents by sparging with an inert gas for 15-20 minutes prior to use is highly recommended.
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-aryl-1H-pyrrolo[2,3-b]pyridine.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor choice of ligand/base. | Verify catalyst activity. Increase reaction temperature or time.[10] Screen alternative ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃).[5] |
| Protodeboronation | Presence of protic sources; Unstable boronic acid. | Use anhydrous solvents.[11] Switch to a more stable boronic ester (e.g., pinacol ester). Use a milder base. |
| Homocoupling | Presence of oxygen; Catalyst decomposition. | Ensure a strictly inert atmosphere throughout the setup and reaction.[11] Use fresh, high-purity reagents and catalyst. |
| Poor Solubility | Polar nature of the 7-azaindole scaffold. | Try alternative solvent systems like DMF/water or dioxane/water.[11] N-protection might improve solubility in some cases. |
| Catalyst Poisoning | The Lewis basic pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[9] | Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that shield the metal center.[11] Employing well-defined pre-catalysts can also mitigate this issue.[7] |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of functionalized 1H-pyrrolo[2,3-b]pyridine derivatives. By understanding the reaction mechanism and the critical role of each component—catalyst, ligand, base, and solvent—researchers can effectively troubleshoot and optimize conditions for their specific substrates. The protocol and insights provided herein serve as a comprehensive guide for drug development professionals and scientists to leverage this powerful reaction in the creation of novel and potent therapeutic agents.
References
- BenchChem. Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo.
- Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Singh, U. P., & Gahtori, P. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Fors, B. P., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- ResearchGate. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism...
- Karlsson, O., & Larhed, M. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- BenchChem. Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
- Deng, Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
- Dreher, S. D., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters.
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available from: [Link]
- Guironnet, D., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules.
-
J-Stage. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
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- 14. quora.com [quora.com]
Application Notes and Protocols: A Guide to Buchwald-Hartwig Amination of Halo-7-Azaindoles
Introduction: The Strategic Importance of 7-Azaindole Scaffolds and C-N Bond Formation
The 7-azaindole framework is a privileged scaffold in medicinal chemistry and drug development, appearing in a multitude of biologically active molecules, including kinase inhibitors.[1] The substitution of a carbon atom in the indole ring with a nitrogen not only alters the electronic properties but also introduces a key hydrogen bond acceptor, profoundly influencing a molecule's physicochemical and biological characteristics.[1] Consequently, methods for the precise functionalization of this heterocycle are of paramount importance.
Among the various synthetic transformations, the construction of carbon-nitrogen (C-N) bonds to introduce amino groups onto the 7-azaindole core is particularly crucial for modulating pharmacological activity.[1] While traditional methods like nucleophilic aromatic substitution (SNAr) exist, they often necessitate harsh conditions such as high temperatures and a large excess of the amine, limiting their applicability, especially for complex and sensitive substrates.[1][2]
The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile alternative, enabling the formation of C-N bonds under milder conditions with a significantly broader substrate scope.[3][4] This reaction has revolutionized the synthesis of aryl amines.[3] However, the application of this methodology to heteroaromatic substrates like halo-7-azaindoles presents unique challenges. The inherent electron-rich nature of the 7-azaindole ring and the presence of multiple nitrogen atoms can lead to catalyst inhibition through chelation.[1] Furthermore, the unprotected N-H group on the pyrrole ring can potentially participate in side reactions.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the successful Buchwald-Hartwig amination of halo-7-azaindoles. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts, ligands, and bases, and provide step-by-step experimental procedures with troubleshooting insights to navigate the intricacies of this powerful transformation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.
The key steps in the catalytic cycle are:
-
Reductive Elimination to Form the Active Catalyst: The cycle typically starts with a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.[5]
-
Oxidative Addition: The active Pd(0) complex undergoes oxidative addition to the halo-7-azaindole, breaking the carbon-halogen bond and forming a Pd(II) intermediate.[3][5]
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form an amido complex.
-
Reductive Elimination: The final step is reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5]
Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Key Reagent Selection: A Guide to Optimizing Your Reaction
The success of a Buchwald-Hartwig amination of a halo-7-azaindole is critically dependent on the judicious selection of the palladium source, ligand, base, and solvent.
Palladium Source: Precatalysts for Enhanced Performance
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern Buchwald-Hartwig aminations often employ palladium precatalysts.[1] These are stable, air- and moisture-tolerant Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions. The use of precatalysts can lead to more reproducible results and lower catalyst loadings.[6] For the amination of halo-7-azaindoles, palladium precatalysts based on biarylphosphine ligands have shown particular efficacy.[1]
Ligands: The Heart of the Catalyst
The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig reaction.[6] The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For challenging substrates like halo-7-azaindoles, bulky and electron-rich biarylphosphine ligands are often required.[7] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[1]
| Ligand | Key Features and Applications for 7-Azaindoles | Commonly Used For |
| RuPhos | A bulky and electron-rich ligand that has proven highly effective for the amination of 4-chloro-7-azaindole with a variety of secondary amines.[1][8] | Secondary amines. |
| XPhos | Another versatile and highly active ligand, often used in combination with its corresponding precatalyst.[1] It is a go-to ligand for many challenging C-N couplings.[9] | Primary and secondary amines. |
| BrettPhos | This ligand is particularly well-suited for the coupling of primary amines, providing excellent selectivity for mono-arylation.[1] | Primary aliphatic, aromatic, and heteroaromatic amines. |
| DavePhos | A biarylphosphine ligand that has been successfully employed in the palladium-catalyzed amination of unprotected halo-7-azaindoles.[2] | A range of amine coupling partners. |
| Xantphos | A bidentate ligand that has been used for the coupling of N-protected 4-bromo-7-azaindoles with amides, amines, and amino acid esters.[2] | Amides and amines with protected azaindoles. |
Bases: Crucial for Amine Deprotonation
The base plays a critical role in the catalytic cycle by deprotonating the amine to form the palladium-amido complex. The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are typically employed.
| Base | Properties and Common Usage | Considerations for 7-Azaindoles |
| LiHMDS | A strong, non-nucleophilic base that has been shown to be highly effective for the amination of unprotected halo-7-azaindoles.[1] | Often the base of choice for unprotected azaindoles, as it can also deprotonate the N-H group, preventing side reactions.[1] An extra equivalent may be needed for amines with protic functional groups.[1] |
| NaOtBu | A commonly used strong base in Buchwald-Hartwig reactions.[3] | Can be effective, but compatibility with other functional groups on the substrate should be considered. |
| K₃PO₄ | A weaker inorganic base that can be used in some cases, particularly when stronger bases lead to side reactions.[7] | May require higher temperatures or longer reaction times. |
| Cs₂CO₃ | Another inorganic base that has been successfully used, for instance, in the coupling of N-protected 4-bromo-7-azaindoles with amides.[2][10] | A good option for base-sensitive substrates. |
Solvents: The Reaction Medium
The solvent must be able to dissolve the reagents and be stable at the reaction temperature. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.
| Solvent | Commonly Used For |
| Dioxane | A frequently used solvent for Buchwald-Hartwig aminations, including those involving 7-azaindoles.[2] |
| Toluene | Another common choice, particularly for reactions run at higher temperatures.[7] |
| THF | Often used for reactions conducted at lower to moderate temperatures.[1] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized procedures and should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
General Workflow
Figure 2. General experimental workflow for the Buchwald-Hartwig amination of halo-7-azaindoles.
Protocol 1: Amination of Unprotected 4-Chloro-7-azaindole with a Secondary Amine
This protocol is adapted from a procedure reported by Buchwald and coworkers for the coupling of unprotected halo-7-azaindoles.[1]
Reagents and Stoichiometry:
| Reagent | Molar Equivalents |
| 4-Chloro-7-azaindole | 1.0 |
| Secondary Amine | 1.2 |
| RuPhos (Ligand) | 0.01-0.02 |
| RuPhos Precatalyst | 0.01-0.02 |
| LiHMDS (1 M in THF) | 2.4 |
| Anhydrous THF | - |
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-7-azaindole (1.0 eq) and the secondary amine (1.2 eq).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous THF via syringe.
-
Add the RuPhos ligand (0.01-0.02 eq) and the RuPhos precatalyst (0.01-0.02 eq).
-
Add LiHMDS solution (1 M in THF, 2.4 eq) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination of N-Protected 4-Bromo-7-azaindole with an Amide
This protocol is based on a procedure for the C-N bond formation of N-protected 4-bromo-7-azaindoles.[2]
Reagents and Stoichiometry:
| Reagent | Molar Equivalents |
| N-Protected 4-Bromo-7-azaindole | 1.0 |
| Amide | 1.2 |
| Pd(OAc)₂ | 0.05 |
| Xantphos | 0.10 |
| Cs₂CO₃ | 1.5 |
| Anhydrous Dioxane | - |
Procedure:
-
In a sealed Schlenk tube, combine the N-protected 4-bromo-7-azaindole (1.0 eq), the amide (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous dioxane.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress until completion.
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Troubleshooting Common Issues
Buchwald-Hartwig reactions can sometimes be challenging.[6] Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Poor solubility of reagents- Inappropriate choice of ligand/base/solvent | - Use a fresh catalyst or precatalyst.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.- Try a different solvent or a solvent mixture.[11]- Screen different ligands, bases, and solvents.[6] |
| Formation of Side Products (e.g., Hydrodehalogenation) | - The reductive elimination of the desired product is slow compared to side reactions like β-hydride elimination.[3] | - Change the ligand to one that promotes faster reductive elimination.- Use a different base.- Lower the reaction temperature. |
| Inconsistent Results | - Variations in reagent quality (especially the base and solvent)- Inconsistent heating | - Use high-purity, anhydrous reagents.- Ensure uniform and accurate temperature control. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of amino-7-azaindole derivatives. A thorough understanding of the reaction mechanism and the roles of the various components is key to success. By carefully selecting the palladium precatalyst, ligand, base, and solvent, and by following meticulous experimental procedures, researchers can effectively overcome the challenges associated with this transformation and unlock the vast potential of the 7-azaindole scaffold in their drug discovery and development endeavors.
References
- ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ChemInform, 41(32).
-
Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination... - ResearchGate. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. [Link]
-
Palladium-catalyzed amination of unprotected halo-7-azaindoles. | Semantic Scholar. [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic letters, 12(20), 4438–4441. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2656. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles - DSpace@MIT. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2014). Synfacts, 10(11), 1173. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). [Link]
-
Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes | Request PDF - ResearchGate. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH. [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). Reaction Chemistry & Engineering, 5(11), 2043-2054. [Link]
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Application Note: Strategies and Protocols for the Crystallization of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
An Application Note from the Crystallography and Solid-State Chemistry Division
Abstract
This guide provides a comprehensive overview and detailed protocols for the crystallization of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine, a key heterocyclic building block in pharmaceutical research and drug development. Recognizing that obtaining high-quality single crystals is often a critical bottleneck for structural elucidation and solid-form characterization, this document moves beyond generic procedures.[1] It offers a structured approach grounded in the physicochemical properties of the target molecule, explaining the causality behind solvent selection and method optimization. Detailed, step-by-step protocols for slow evaporation, thermal gradient (slow cooling), and vapor diffusion techniques are presented, supplemented with troubleshooting insights and workflow diagrams to guide researchers toward successful crystallization outcomes.
Introduction: The Importance of the Crystalline State
This compound is a member of the 7-azaindole class of heterocycles, a scaffold of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors.[2] The ability to obtain this compound in a highly pure, stable, and well-defined crystalline form is paramount for several reasons:
-
Structural Elucidation: Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of the three-dimensional molecular structure, which is foundational for structure-activity relationship (SAR) studies.[1][3]
-
Purification: Crystallization is one of the most powerful methods for purifying organic compounds, effectively removing amorphous content and process-related impurities.[4][5]
-
Solid-Form Stability: A stable crystalline lattice is crucial for the formulation of active pharmaceutical ingredients (APIs), influencing properties like shelf-life, hygroscopicity, and bioavailability.
This document serves as a practical guide for scientists aiming to generate single crystals of the title compound suitable for modern analytical techniques.
Pre-Crystallization Analysis: Understanding the Molecule
Success in crystallization begins with a thorough understanding of the target molecule and its inherent properties. The molecular structure itself provides critical clues for designing effective crystallization experiments.
Molecular Structure:
Structure of this compound
Key Physicochemical Characteristics:
| Property | Value / Analysis | Implication for Crystallization |
| Molecular Formula | C₈H₉N₃[6] | - |
| Molecular Weight | 147.18 g/mol [6][7] | Influences diffusion rates and solubility. |
| Physical Form | Solid[6] | The compound is amenable to crystallization from solution. |
| Hydrogen Bonding | Contains a primary amine (-NH₂) as an H-bond donor and two nitrogen atoms (pyridine and pyrrole) as H-bond acceptors. | Hydrogen bonding is a powerful driver of crystal packing.[8] Solvents that can compete for these sites (e.g., alcohols) or those that cannot (e.g., ethers, hydrocarbons) must be chosen strategically. |
| Polarity | Moderately polar due to the amine group and heterocyclic system. | Suggests solubility in polar to moderately polar organic solvents. |
| Purity | Critical Prerequisite. A minimum purity of 90% is strongly recommended before attempting crystallization for SCXRD.[9] | Impurities can inhibit nucleation, lead to the formation of oils, or crystallize preferentially.[8][9] Common amine-containing impurities can be particularly problematic.[9] |
The Cornerstone of Crystallization: Strategic Solvent Selection
The choice of solvent is the most critical variable in a crystallization experiment.[5] An ideal solvent system is one where the compound is sparingly soluble, allowing for the slow, controlled transition from a saturated or supersaturated state to a solid, ordered lattice.
Guiding Principles:
-
"Soluble Hot, Insoluble Cold": This is the classic requirement for slow cooling crystallization. The solubility gradient with temperature drives crystal formation.[9]
-
Moderate Solubility for Evaporation: For slow evaporation, the solvent should not be so good that the compound remains an oil even at high concentrations, nor so poor that it precipitates immediately as a powder.[9]
-
Solvent-Antisolvent Miscibility: For diffusion and layering techniques, the "good" solvent (in which the compound is soluble) and the "antisolvent" or "bad" solvent (in which it is insoluble) must be miscible.
Recommended Solvent Screening Panel:
Based on the structure of this compound, the following solvents are recommended for initial screening.
| Solvent Class | Example(s) | Boiling Point (°C) | Polarity (Index) | Rationale & Potential Use |
| Alcohols | Methanol, Ethanol | 65, 78 | High | Good H-bonding potential; likely to be effective solvents. Can be used for slow cooling or as the "good" solvent in vapor diffusion. |
| Esters | Ethyl Acetate | 77 | Medium | Good balance of polarity; often yields high-quality crystals for organic compounds.[8] Excellent for slow evaporation. |
| Ethers | Tetrahydrofuran (THF) | 66 | Medium | Aprotic polar solvent; good starting point for vapor diffusion systems. |
| Chlorinated | Dichloromethane (DCM) | 40 | Medium | Highly volatile, good for dissolving many organics. Use with caution for slow evaporation due to rapid rate.[8][9] Better as the "good" solvent in diffusion setups. |
| Aromatic | Toluene | 111 | Low | Can sometimes promote crystal packing through π-π interactions.[10] Also useful as a less volatile antisolvent. |
| Ketones | Acetone | 56 | Medium-High | A common solvent, but its high volatility can be challenging to control. |
| Hydrocarbons | Heptane, Hexane | 98, 69 | Very Low | Excellent as antisolvents due to their non-polar nature, making them poor solvents for this polar molecule. |
Experimental Protocols
Universal Best Practices:
-
Cleanliness is paramount: Use clean, scratch-free glass vials. Dust, fibers, and scratches act as nucleation sites, leading to a shower of small crystals instead of a few large ones.[9][11][12]
-
Avoid disturbances: Place crystallization experiments in a vibration-free location.[12][13]
-
Patience is key: High-quality crystals grow slowly. Allow experiments to proceed for several days to weeks.[14]
Protocol 1: Slow Evaporation
This is often the simplest and first method to attempt for air-stable compounds.[12][14] The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate until supersaturation is reached and crystals form.
Methodology:
-
Prepare a nearly saturated solution of this compound (e.g., 5-10 mg) in a suitable solvent (e.g., 0.5-1 mL of Ethyl Acetate or Ethanol) in a small, clean glass vial.
-
Ensure the compound is fully dissolved. If needed, gently warm the solution and then allow it to cool to room temperature. Filter the solution through a syringe filter into a clean vial if any particulate matter is visible.
-
Cover the vial to slow the rate of evaporation. This is the most critical control point.
-
Set the vial aside in an undisturbed location and monitor over several days.
Scientist's Notes:
-
If an oil forms, it may be because the compound is too soluble in the chosen solvent.[9] Try again with a less effective solvent or switch to a different technique like vapor diffusion.
-
The rate of evaporation can be adjusted by changing the number or size of the holes in the covering.[14]
Workflow Diagram: Slow Evaporation
Protocol 2: Slow Cooling (Thermal Gradient)
This technique leverages the difference in a compound's solubility at different temperatures.[5] A solution saturated at a high temperature will become supersaturated as it cools, inducing crystallization.
Methodology:
-
In a clean vial, add a small amount of this compound.
-
Add a solvent in which the compound has significantly higher solubility when hot (e.g., Ethanol, Methanol).
-
Heat the vial gently (e.g., in a warm water bath or on a hot plate) while adding small aliquots of the solvent until the compound just dissolves completely.
-
Cap the vial tightly and place it into a large, insulated container (e.g., a Dewar flask filled with hot water at the same temperature, or a beaker wrapped in glass wool or cotton) to ensure very slow cooling.[4][13]
-
Allow the container to cool undisturbed to room temperature over 24-48 hours.
-
For further crystal yield, the vial can be transferred to a refrigerator (4°C) after it has reached room temperature.
Scientist's Notes:
-
Rapid cooling often leads to the formation of small, poorly-defined crystals or powders; slow, controlled cooling is essential for growing large, high-quality single crystals.[4][5]
-
If no crystals form upon cooling, the solution may not have been sufficiently saturated. Try using less solvent initially. Alternatively, you can try to induce crystallization by scratching the inside of the vial with a glass rod at the liquid-air interface.[15]
Workflow Diagram: Slow Cooling
Protocol 3: Vapor Diffusion
This is arguably the most successful method for obtaining high-quality crystals from small amounts of material.[8][9][10] The principle involves the slow diffusion of a volatile "antisolvent" vapor into a solution of the compound, gradually decreasing the solute's solubility to the point of crystallization.
Methodology (Sitting Drop Configuration):
-
Select a "good" solvent that dissolves the compound well (e.g., THF, Dichloromethane) and a miscible, more volatile "antisolvent" in which the compound is insoluble (e.g., Hexane, Pentane, Diethyl Ether).[9]
-
Prepare a small crystallization vial (e.g., a 1-dram vial) containing the concentrated solution of your compound (e.g., 2-5 mg in 50-100 µL of the "good" solvent).
-
Place this small vial inside a larger vial or beaker.
-
Carefully add the "antisolvent" to the outer container, ensuring the level is below the top of the inner vial. A volume of 1-2 mL is typical.
-
Seal the outer container tightly with a cap or paraffin film.
-
The more volatile antisolvent will slowly diffuse into the inner vial, causing the solution to become supersaturated and inducing crystallization.
-
Set aside in an undisturbed location and monitor over several days.
Scientist's Notes:
-
The relative boiling points are crucial. The antisolvent should be more volatile than the solvent in which the compound is dissolved.[11]
-
This method has two main setups: "hanging drop" and "sitting drop". The sitting drop method described here is often simpler to execute for small molecules.[16]
-
A classic solvent/antisolvent combination for a molecule like this would be THF/Hexane or Dichloromethane/Pentane.[9]
Workflow Diagram: Vapor Diffusion
Advanced Strategies and Troubleshooting
If the primary methods fail to yield crystals, consider the following:
-
Salt Formation: As an amine, the compound can be protonated with an acid (e.g., HCl, Trichloroacetic Acid) to form a salt.[17] Salts often have very different solubility profiles and can exhibit stronger intermolecular interactions (like ionic bonds), which may favor crystallization.[8]
-
Solvent Mixtures: Using a binary or tertiary solvent system for slow evaporation or cooling can sometimes promote or inhibit the growth of certain crystal faces, altering the crystal habit to produce more suitable specimens.[9][14]
-
Seeding: If you manage to obtain even one tiny crystal, it can be used as a "seed" to induce crystallization in a fresh, supersaturated solution. This technique helps bypass the often difficult nucleation stage.[9][15]
Conclusion
The crystallization of this compound is a multifactorial process that relies on the systematic exploration of solvents and methodologies. A logical approach, beginning with slow evaporation and progressing to more controlled techniques like slow cooling and vapor diffusion, is most likely to yield success. Careful consideration of the molecule's inherent chemical properties, meticulous experimental technique, and patience are the essential elements for obtaining high-quality single crystals suitable for definitive structural analysis and further solid-state characterization.
References
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). The Slow Evaporation Method. Retrieved from [Link]
-
Massachusetts Institute of Technology, Department of Chemistry. (n.d.). Growing Crystals. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. Retrieved from [Link]
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Also available as a general guide: Guide for crystallization. Retrieved from [Link]
-
University of Sydney, School of Chemistry. (2006). Crystallisation Techniques. Retrieved from [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
Linac Coherent Light Source, SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. Retrieved from [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
Thorson, M. K., et al. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 69(Pt 2), 195–200. Retrieved from [Link]
-
Chung, W. (2022). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]
-
Wang, W.-X., et al. (2023). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Retrieved from [Link]
-
Universitat de Barcelona. (n.d.). 100383: CRYSTALLIZATION OF SMALL MOLECULES. Retrieved from [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2130-2150. Retrieved from [Link]
-
ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]
-
Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 208–214. Retrieved from [Link]
-
University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]
-
Nielsen, M. K., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(1), 249. Retrieved from [Link]
-
Kumar, V., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1538–1544. Retrieved from [Link]
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. longdom.org [longdom.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unifr.ch [unifr.ch]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Growing Crystals [web.mit.edu]
- 14. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 15. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 16. hamptonresearch.com [hamptonresearch.com]
- 17. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Application Notes and Protocols for the Quantification of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
Introduction
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a substituted 7-azaindole, is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] Accurate and precise quantification of this compound is paramount for various stages of drug development, including pharmacokinetic studies, metabolic profiling, quality control of active pharmaceutical ingredients (APIs), and formulation analysis.
This comprehensive guide provides detailed analytical methods for the quantification of this compound. We will delve into two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined herein are designed to serve as robust starting points for method development and validation, empowering researchers, scientists, and drug development professionals to achieve reliable and reproducible results.
Chemical Properties
Before delving into the analytical methodologies, a fundamental understanding of the analyte's chemical properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [3] |
| Molecular Weight | 147.18 g/mol | [3] |
| Appearance | Solid | [3] |
| pKa | Estimated to be around 5-6 (based on similar aminopyridines) | N/A |
The presence of the pyrrolopyridine core and the primary amine group dictates the compound's polarity and ionization potential, which are key considerations for chromatographic separation and mass spectrometric detection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound. The aromatic nature of the pyrrolopyridine ring system allows for sensitive detection using UV spectrophotometry.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is based on its versatility and proven efficacy in retaining and separating a wide range of small molecules, including those with moderate polarity like our target analyte.[4][5] The mobile phase, a combination of a phosphate buffer and methanol, is chosen to ensure good peak shape and resolution for the basic aminopyridine moiety. The buffer controls the pH, which in turn influences the ionization state of the analyte and its interaction with the stationary phase. Methanol serves as the organic modifier to elute the compound from the column. A detection wavelength of 280 nm is proposed based on the expected UV absorbance of the pyrrolopyridine scaffold, although this should be confirmed by determining the compound's UV spectrum.[3]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed HPLC-UV Protocol
1. Reagents and Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Potassium phosphate monobasic
-
Phosphoric acid
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions:
-
Mobile Phase A (Aqueous): 20 mM potassium phosphate buffer, pH adjusted to 7.0 with phosphoric acid.
-
Mobile Phase B (Organic): Methanol.
-
Diluent: 50:50 (v/v) Methanol:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
4. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 70% Mobile Phase A, 30% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
| Run Time | 10 minutes |
5. Data Analysis:
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the specific and sensitive detection of a tandem mass spectrometer.
Causality Behind Experimental Choices
The use of a more modern core-shell C18 column can provide higher efficiency and faster separations. The mobile phase for LC-MS/MS typically utilizes volatile buffers like ammonium formate or formic acid to be compatible with the mass spectrometer's ion source. Formic acid is chosen here to promote the protonation of the basic analyte in positive ion mode, enhancing its signal. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules. Multiple Reaction Monitoring (MRM) is employed for quantification, providing excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed LC-MS/MS Protocol
1. Reagents and Materials:
-
This compound reference standard
-
A suitable stable isotope-labeled internal standard (e.g., d3-1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm core-shell)
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard and Sample Preparation: Follow a suitable sample preparation protocol, such as protein precipitation for plasma samples, and reconstitute the final extract in an appropriate mobile phase composition.
4. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| LC Conditions | |
| Column | C18, 2.1 x 50 mm, 2.6 µm |
| Mobile Phase | Gradient elution (e.g., 5% to 95% B over 5 minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | 148.1 > 133.1 (Proposed) |
| MRM Transition (IS) | To be determined based on IS |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
Note: The proposed MRM transition is based on the protonated molecular ion [M+H]⁺ of 148.1 and a plausible fragmentation involving the loss of a methyl group (CH₃). This must be experimentally confirmed and optimized.
Method Validation
Both the HPLC-UV and LC-MS/MS methods must be validated to ensure they are fit for their intended purpose. Key validation parameters to be assessed include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods presented in this guide provide a comprehensive framework for the reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the application, particularly the required sensitivity and the complexity of the sample matrix. It is imperative that any method based on these protocols is fully validated to ensure the integrity and reliability of the generated data.
References
-
Chinese Journal of Chromatography. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available at: [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]
-
ResearchGate. Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]
-
Hawach Scientific. Reverse Phase HPLC Column. Available at: [Link]
-
PubMed Central. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at: [Link]
-
PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available at: [Link]
-
National Institutes of Health. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Available at: [Link]
-
PubMed. Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. Available at: [Link]
-
PubMed. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Available at: [Link]
-
PubMed Central. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. hawach.com [hawach.com]
Application Notes and Protocols for Varlitinib (ASLAN001/ARRY-470) in Animal Models of Disease
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: From a Pyrrolopyridine Scaffold to a Potent Pan-HER Inhibitor
The compound 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine represents a core chemical scaffold. In the context of therapeutic applications and animal disease models, the relevant and extensively studied agent is Varlitinib (also known as ASLAN001 or ARRY-470). Varlitinib is a more complex molecule derived from the pyrrolo[2,3-b]pyridine class and has been developed as a potent, orally bioavailable, small-molecule inhibitor of the Human Epidermal Growth Factor Receptor (HER) family.[1] This guide will focus exclusively on the preclinical application of Varlitinib, providing detailed insights into its mechanism, use in animal models, and practical protocols for in vivo studies.
Part 1: Application Notes
Mechanism of Action: Pan-HER Inhibition
Varlitinib is a reversible, ATP-competitive inhibitor of HER1 (EGFR), HER2, and HER4, with potent activity at nanomolar concentrations.[2] The HER family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival.[3] Dysregulation of this signaling pathway, often through receptor overexpression or mutation, is a key driver in various human cancers.[3] By binding to the kinase domain of these receptors, Varlitinib blocks their phosphorylation and activation, thereby inhibiting downstream signaling cascades critical for tumor growth and survival, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[4] This multi-targeted approach allows Varlitinib to potentially overcome resistance mechanisms that can arise with inhibitors targeting a single HER family member.
Caption: Varlitinib inhibits HER1, HER2, and HER4, blocking downstream signaling.
Applications in Preclinical Disease Models
Varlitinib has demonstrated significant antitumor activity in a variety of preclinical cancer models, particularly those characterized by HER family dysregulation. The primary application has been in oncology, utilizing xenograft models where human tumor cells are implanted into immunodeficient mice.[5]
Key Disease Areas of Investigation:
-
Gastric Cancer: Preclinical studies in gastric cancer xenograft models have shown that Varlitinib can inhibit multiple proliferation and anti-apoptosis pathways.[3]
-
Biliary Tract and Cholangiocarcinoma (CCA): Varlitinib has received orphan drug designation for cholangiocarcinoma.[1] In vivo studies using CCA xenograft models demonstrated significant tumor growth suppression.[6]
-
Breast Cancer: As HER2 is a major driver in a subset of breast cancers, Varlitinib has been investigated for its activity in this indication.[1]
-
Hepatocellular Carcinoma (HCC): In patient-derived xenograft (PDX) models of HCC with co-expression of HER1, HER2, and HER3, Varlitinib treatment led to potent tumor growth inhibition and even complete tumor regression.[4]
Summary of Preclinical Efficacy Data
The following table summarizes representative data from preclinical studies of Varlitinib in various xenograft models. These studies highlight the dose-dependent efficacy of the compound.
| Cancer Type | Animal Model | Cell Line / Tumor Type | Dosing Regimen | Key Outcomes | Reference |
| Epidermoid Carcinoma | Murine Xenograft | A431 (EGFR overexpressing) | 25, 50, 100 mg/kg, p.o., BID for 21 days | Significant, dose-related tumor growth inhibition. | [2] |
| Hepatocellular Carcinoma | SCID Mouse PDX | HCC29-0909A (HER1/2/3 co-expression) | 100 mg/kg, p.o., BID | Complete tumor regression. Strong inhibition of HER1-3 phosphorylation and downstream pathways. | [4] |
| Cholangiocarcinoma | Murine Xenograft | KKU-214 | 25, 50, 100 mg/kg, p.o., daily for 15 days | Significant suppression of tumor growth without noticeable toxicity. | [6][7] |
(p.o. = oral administration; BID = twice daily)
Part 2: Experimental Protocols
Protocol for Formulation of Varlitinib for Oral Gavage
Rationale: For in vivo studies in rodent models, small molecule inhibitors like Varlitinib, which are often poorly soluble in water, must be formulated in a vehicle that ensures a stable and homogenous suspension for accurate oral dosing. The following protocol is based on standard formulation methods for similar oral tyrosine kinase inhibitors.[1]
Materials:
-
Varlitinib tosylate powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water or Milli-Q water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, dose level (e.g., 50 mg/kg), dosing volume (e.g., 10 mL/kg), and study duration.
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) HPMC solution. For example, to make 100 mL, dissolve 0.5 g of HPMC in approximately 90 mL of sterile water. Heat and stir until fully dissolved, then cool to room temperature.
-
Once cool, add 0.1% (v/v) Tween 80. For 100 mL of vehicle, add 100 µL of Tween 80.
-
Adjust the final volume to 100 mL with sterile water and mix thoroughly. This is your final vehicle solution.
-
-
Prepare the Varlitinib Suspension:
-
Weigh the required amount of Varlitinib powder.
-
Levigate (grind) the powder in a mortar with a small amount of the vehicle to create a smooth, uniform paste. This step is critical to break down aggregates and ensure a fine suspension.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Transfer the suspension to a beaker and stir continuously with a magnetic stirrer for at least 30-60 minutes before dosing to ensure homogeneity.
-
-
Dosing and Storage:
-
Keep the suspension stirring during the dosing procedure to prevent the compound from settling.
-
Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and ensure it is thoroughly re-suspended before use.
-
Protocol for a Xenograft Efficacy Study
Rationale: The cell line-derived xenograft model is a standard in vivo platform to assess the anti-tumor efficacy of a compound.[8] This protocol outlines a typical workflow from tumor implantation to endpoint analysis.
Caption: Standard workflow for a preclinical xenograft efficacy study.
Sources
- 1. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Efficacy of afatinib, an irreversible ErbB family blocker, in the treatment of intracerebral metastases of non-small cell lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. In vitro and in vivo Anti-Tumor Effects of Pan-HER Inhibitor Varlitinib on Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Effect of lapatinib on the outgrowth of metastatic breast cancer cells to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The methodologies and advice provided herein are grounded in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound, a key intermediate in medicinal chemistry.[1][2]
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis typically begins with a functionalized 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. The two most critical transformations are the N-methylation of the pyrrole ring and the introduction of the amine group at the C5 position. The order of these steps can vary, but a common and effective strategy involves:
-
Halogenation: Starting with 1H-pyrrolo[2,3-b]pyridine, a halogen (commonly bromine or iodine) is introduced at the 5-position to provide a handle for subsequent cross-coupling reactions.
-
N-Methylation: The pyrrole nitrogen is then methylated. This step must be carefully controlled to ensure regioselectivity and avoid methylation of the pyridine nitrogen.
-
Amination: The final step is typically a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to replace the C5-halogen with an amino group.[3][4] An ammonia equivalent or a protected amine is used as the nitrogen source.
Q2: What are the most critical parameters influencing the overall yield?
A2: Several factors can significantly impact the final yield. Key parameters to control are:
-
Reagent Quality: Ensure the purity of starting materials, solvents, and catalysts. Trace impurities, particularly water or oxygen in cross-coupling reactions, can deactivate the catalyst.
-
Atmosphere Control: Both the N-methylation and the Buchwald-Hartwig amination steps are sensitive to air and moisture. Performing these reactions under an inert atmosphere (e.g., Argon or Nitrogen) is crucial.
-
Base Selection: The choice of base is critical for both deprotonating the pyrrole nitrogen for methylation and for the Buchwald-Hartwig amination. The base must be strong enough to facilitate the desired reaction without causing unwanted side reactions.
-
Catalyst and Ligand System (for Amination): The selection of the palladium source and the phosphine ligand is paramount for a successful Buchwald-Hartwig reaction. The ligand's steric and electronic properties directly influence the catalytic cycle's efficiency.[5]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Key signals to look for include the N-methyl singlet, the aromatic protons on the pyridine and pyrrole rings, and the protons of the C5-amino group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: A sharp melting point range can indicate high purity.
Part 2: Troubleshooting Guide
This section provides detailed solutions to specific problems that may arise during the synthesis.
Workflow Overview: Synthesis of this compound
Caption: General synthetic workflow.
Problem 1: Low Yield in the N-Methylation Step
Q: My N-methylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine is incomplete or results in a low yield. What are the likely causes?
A: Low yield in this step often points to issues with deprotonation, the reactivity of the methylating agent, or side reactions.
-
Cause 1: Incomplete Deprotonation. The pyrrole N-H is acidic, but a sufficiently strong base is required for complete deprotonation.
-
Solution: Sodium hydride (NaH) is a common and effective choice for complete deprotonation. Ensure the NaH is fresh and handled under inert conditions. Allow sufficient time for the deprotonation to complete (monitor by TLC or observing the cessation of hydrogen evolution) before adding the methylating agent.
-
-
Cause 2: Methylating Agent Reactivity. The choice of methylating agent can influence the reaction rate and side products.
-
Solution: Methyl iodide (MeI) is highly reactive but can lead to over-methylation if not controlled. Dimethyl sulfate (DMS) is another effective option. Ensure the agent is added slowly, possibly at a reduced temperature (e.g., 0 °C), to control the reaction's exothermicity.
-
-
Cause 3: Solvent Choice. The solvent must be aprotic and able to dissolve the starting material and the resulting anion.
-
Solution: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are standard choices. Ensure the solvent is thoroughly dried before use.
-
Table 1: Comparison of Common N-Methylation Conditions
| Parameter | Condition A | Condition B | Recommendation & Rationale |
| Base | K₂CO₃ | NaH | NaH is preferred for complete and irreversible deprotonation, driving the reaction to completion. |
| Methylating Agent | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) | Both are effective. MeI is often more reactive, but requires careful temperature control. |
| Solvent | Acetonitrile | Anhydrous DMF | Anhydrous DMF is generally better at solvating the intermediate anion, facilitating the reaction. |
| Temperature | Reflux | 0 °C to RT | Start at 0 °C and allow to warm to room temperature. This controls the initial rate and minimizes side reactions. |
Problem 2: Poor Yield in the Buchwald-Hartwig Amination Step
Q: The amination of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is not proceeding to completion. What should I check?
A: The Buchwald-Hartwig amination is a powerful but sensitive reaction.[7][8] Failure often relates to catalyst activity, reaction setup, or the choice of reagents. The 7-azaindole nucleus can also act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition.[4]
-
Cause 1: Catalyst Deactivation. The Pd(0) active species is sensitive to oxygen.
-
Cause 2: Incorrect Ligand or Base. The ligand's structure is crucial for stabilizing the catalyst and facilitating the reductive elimination step.[5] The base must be strong enough to deprotonate the amine but not so strong as to cause degradation.
-
Cause 3: Ammonia Source. If using gaseous ammonia, ensuring its efficient delivery to the reaction mixture can be challenging.
-
Solution: Consider using an ammonia surrogate like benzophenone imine, followed by acidic hydrolysis to reveal the primary amine. Alternatively, using a sealed reaction vessel can maintain a sufficient concentration of ammonia.
-
Troubleshooting Decision Tree for Low Amination Yield
Caption: Troubleshooting low amination yield.
Problem 3: Formation of Impurities
Q: I'm observing significant side products in my reaction mixture. What are they likely to be and how can I minimize them?
A: Side reactions can compete with the desired pathway, reducing the yield and complicating purification.
-
Potential Side Product 1: Dimerization. Homocoupling of the starting aryl halide can occur, especially at higher temperatures.
-
Minimization: Lower the reaction temperature and ensure the catalyst and ligand are well-chosen to favor the desired cross-coupling over homocoupling.
-
-
Potential Side Product 2: Protodehalogenation. The starting halide can be reduced, replacing the halogen with a hydrogen atom.
-
Minimization: This is often caused by trace amounts of water or other protic sources. Ensure all reagents and solvents are scrupulously dry.
-
-
Potential Side Product 3: N-Arylation of the Product. The product amine can react with another molecule of the starting halide.
-
Minimization: Use a slight excess of the ammonia source to ensure the starting halide is consumed. Adding the halide slowly to the mixture of amine, base, and catalyst can also help.
-
Problem 4: Difficult Purification
Q: I'm struggling to purify the final product from residual catalyst and ligands. What are the recommended methods?
A: The polarity of this compound and the presence of palladium residues can make purification challenging.
-
Method 1: Silica Gel Chromatography. This is the most common method.
-
Protocol: A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., Ethyl Acetate/Hexanes) and gradually increase the polarity by adding methanol. Pre-treating the crude mixture by dissolving it in a minimal amount of a strong solvent like DCM or MeOH and adsorbing it onto silica gel before loading onto the column can improve separation.
-
-
Method 2: Acid-Base Extraction. The basicity of the pyridine nitrogen and the primary amine allows for selective extraction.
-
Protocol: Dissolve the crude material in an organic solvent (e.g., Ethyl Acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The product will move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and re-extracted with an organic solvent to recover the purified product.
-
-
Method 3: Palladium Scavenging. If palladium residues are a persistent issue, specific scavengers can be used.
-
Protocol: After the reaction is complete, add a scavenger resin (e.g., a thiol-functionalized silica) to the crude reaction mixture and stir for several hours before workup. This will bind the palladium, which can then be removed by filtration.
-
References
-
Anderson, K. W., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(5), 1048–1051. Available at: [Link]
-
PubChem. (n.d.). N-methyl-7-azaindole. National Center for Biotechnology Information. Retrieved from: [Link]
-
MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(15), 4998. Available at: [Link]
-
Semantic Scholar. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 27(7), 2075. Available at: [Link]
-
ACS Publications. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1530–1548. Available at: [Link]
-
National Institutes of Health. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC. Available at: [Link]
-
ACS Publications. (2023). Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. ACS Omega, 8(20), 17895–17906. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from: [Link]
-
National Institutes of Health. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]
-
PubChem. (n.d.). N-Methyl-d3-7-azaindole. National Center for Biotechnology Information. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from: [Link]
-
ResearchGate. (2015). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Retrieved from: [Link]
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic & Biomolecular Chemistry, 20(14), 2895-2899. Available at: [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2666. Available at: [Link]
-
National Institutes of Health. (2019). Azaindole Therapeutic Agents. PMC. Available at: [Link]
-
National Institutes of Health. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC. Available at: [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from: [Link]
- Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
National Institutes of Health. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]
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Technical Support Center: Optimizing Solubility of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine for In Vitro Assays
This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for solubilizing 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine for in vitro assays. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Understanding the Molecule: Physicochemical Properties
This compound is a heterocyclic amine with a molecular weight of 147.18 g/mol and a chemical formula of C₈H₉N₃.[1][2] Its structure, containing both a pyrrole and a pyridine ring, suggests it is a weakly basic compound. The presence of the amine group provides a site for protonation, which can be leveraged to enhance its solubility in acidic aqueous solutions.[3][4][5]
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [1][2] |
| Molecular Weight | 147.18 g/mol | [1] |
| Appearance | Solid | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous assay buffer (e.g., PBS, pH 7.4). What should I do first?
A1: This is a common issue for many heterocyclic compounds. The first and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous buffer.
Initial Troubleshooting Steps:
-
Organic Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.[6][7]
-
Stock Solution Preparation: Aim to create a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[8] This minimizes the volume of organic solvent introduced into your final assay, thereby reducing potential solvent-induced artifacts or cytotoxicity.[8][9]
-
Aiding Dissolution: If the compound does not readily dissolve in DMSO at room temperature, gentle warming (e.g., 37°C) or brief sonication can be employed.[8] However, be cautious as excessive heat can degrade some compounds.[8]
-
Stepwise Dilution: When preparing your working concentrations, perform a serial dilution of your high-concentration DMSO stock into your pre-warmed (37°C) aqueous assay buffer.[10] Avoid adding the concentrated stock directly to a large volume of buffer, as this can cause the compound to "crash out" or precipitate.[10] This phenomenon, often termed "DMSO shock," occurs due to the rapid change in solvent polarity.[11]
-
Final Solvent Concentration: It is crucial to keep the final concentration of DMSO in your cell culture or assay medium as low as possible, ideally below 0.5%, to avoid cellular toxicity and interference with the assay.[8][12] Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments.[8]
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium. What's happening and how can I prevent it?
A2: Precipitation upon dilution into aqueous media is a strong indicator that the final concentration of your compound exceeds its thermodynamic solubility limit in that specific medium.[10] Several factors can contribute to this, including interactions with media components and temperature effects.[13]
Troubleshooting & Optimization Workflow:
Caption: Workflow for testing solubility-enhancing excipients.
Q4: My results are inconsistent between experiments. Could this be related to solubility issues?
A4: Absolutely. Inconsistent results are a hallmark of compounds with borderline solubility.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Variable Precipitation | Small variations in temperature, dilution technique, or media composition can lead to different amounts of compound precipitating in each experiment. [10] | 1. Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation before adding them to your assay. [11] 2. Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment. [11] 3. Standardize Protocol: Meticulously standardize your dilution protocol, including timings, mixing method, and temperatures. [11] |
| Time-Dependent Precipitation | The compound may initially appear soluble but then precipitate over the course of a longer experiment as the solution reaches its thermodynamic equilibrium. [11] | 1. Kinetic Solubility Assessment: Determine the kinetic solubility of your compound in the final assay buffer over the time course of your experiment. 2. Reduce Concentration: Work at a concentration well below the measured solubility limit. 3. Use Solubilizers: Incorporate a stabilizing agent like a surfactant or cyclodextrin if compatible with your assay. [11] |
| Stock Solution Instability | The compound may be degrading in the DMSO stock solution, especially with repeated freeze-thaw cycles. [8] | 1. Aliquot Stock: Aliquot your high-concentration stock solution into single-use volumes to minimize freeze-thaw cycles. [8] 2. Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed containers. [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound required to make a 10 mM solution (Molecular Weight = 147.18 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.001 L * 147.18 g/mol * 1000 mg/g = 1.47 mg for 1 mL
-
-
Weigh Compound: Accurately weigh the calculated mass of the solid compound.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the compound. [8]4. Solubilize: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use gentle warming (37°C) or sonication for short periods to aid dissolution. [8]5. Store: Aliquot the stock solution into single-use, tightly sealed tubes and store at -20°C or -80°C, protected from light. [8]
Protocol 2: Stepwise Dilution into Aqueous Assay Buffer
This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous medium.
-
Pre-warm Medium: Warm your complete cell culture medium or assay buffer to 37°C. [10]2. Prepare Intermediate Dilution: If your final desired concentration is very low, it is often best to first create an intermediate dilution. For example, dilute your 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.
-
Final Dilution: Use the intermediate solution to prepare your final working concentrations.
-
Mixing: When adding the compound (either from the high-concentration stock or the intermediate dilution), add it to the vortexing buffer to ensure rapid and uniform dispersion. [10] By systematically addressing the factors of solvent choice, pH, temperature, and the potential use of solubilizing excipients, researchers can successfully optimize the solubility of this compound for reliable and reproducible in vitro assays.
References
-
Arun, R., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate. [Link]
-
Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Jadhav, P., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]
-
Genentech. (2008). Process-Scale Precipitation of Impurities in Mammalian Cell Culture Broth. BioProcess International. [Link]
-
askIITians. (2025). How does pH affect solubility? askIITians. [Link]
-
Chemistry Steps. (n.d.). The Effect of pH on Solubility. Chemistry Steps. [Link]
-
Reddit. (2021). Does anyone know how pH affects solubility?? Reddit. [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. ijpsonline.com. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. [Link]
-
PubMed. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. PubMed. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
-
Lee, S. J., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PubMed Central. [Link]
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor. [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Al-Karaki, E., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health. [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]
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Kienzler, A., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology. [Link]
-
Poulsen, M. S., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]
-
Quora. (2018). How does branching increase the solubility in amines? Quora. [Link]
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Overcoming poor reactivity of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine in coupling reactions.
Welcome to the technical support guide for 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. This resource is designed for researchers, medicinal chemists, and process scientists encountering challenges with this versatile but often temperamental building block. The unique electronic and structural nature of the 7-azaindole core, particularly with the 5-amino substituent, presents specific hurdles in common synthetic transformations. This guide provides in-depth, mechanistically grounded solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so challenging to work with in palladium-catalyzed cross-coupling reactions?
A1: The primary challenge stems from the inherent properties of the 7-azaindole scaffold. The pyridine nitrogen (at position 7) possesses a lone pair of electrons, making it a potent Lewis base.[1] This allows it to coordinate strongly to the palladium catalyst, acting as a ligand.[2] This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively "poisoning" the catalyst and preventing it from participating in the desired catalytic cycle (e.g., oxidative addition). This issue is common to many pyridine-containing substrates.[3] Furthermore, the electron-donating nature of the 5-amino group can modulate the electronic properties of the heterocyclic core, influencing the ease of oxidative addition and other steps in the catalytic cycle.[3]
Q2: My amide coupling reaction with the 5-amino group is sluggish and gives low yields. Is the amine not nucleophilic enough?
A2: Your intuition is correct. While it is an amine, the 5-amino group's nucleophilicity is significantly attenuated. The lone pair on the nitrogen is delocalized into the electron-rich pyrrolo[2,3-b]pyridine aromatic system. This resonance stabilization reduces its availability for nucleophilic attack on an activated carboxylic acid or acyl halide. Standard coupling conditions (e.g., EDC/HOBt) are often insufficient to overcome this poor reactivity. This is a common issue observed with electron-deficient or sterically hindered amines.[4][5]
Q3: I am trying to perform a Suzuki-Miyaura reaction to functionalize the core. Why am I seeing no reaction or decomposition?
A3: This is a common point of confusion. The starting material, this compound, does not have a suitable leaving group (like a halide) for a standard Suzuki-Miyaura cross-coupling reaction.[6] You must first introduce a halogen (e.g., bromine or iodine) at the desired position on the ring (e.g., C4 or C6) to serve as the coupling partner for the boronic acid. The reactivity order for halogens in Suzuki couplings is generally I > Br > Cl >> F.[7] Attempting the reaction without a halide will fail. If you have a halogenated version and it's still failing, you are likely facing the catalyst inhibition issues described in Q1.
Troubleshooting Guide: Common Coupling Reactions
Issue 1: Low Yield in Buchwald-Hartwig C-N Coupling
You are attempting to couple an aryl halide with the 5-amino group of this compound and observing poor conversion.
The pyridine nitrogen is coordinating to the palladium center, shutting down catalysis. The solution is to use a catalyst system (ligand) specifically designed to overcome this problem.
-
Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective. You must use bulky, electron-rich biaryl phosphine ligands. These ligands form stable, monoligated palladium complexes that are highly active and sterically shield the palladium center, discouraging inhibition by the pyridine nitrogen.
-
Base and Solvent Optimization: The choice of base is crucial and can be substrate-dependent. Strong, non-nucleophilic bases are typically required.
| Ligand | Typical Pd Precursor | Recommended Base | Solvent | Key Insight |
| RuPhos | RuPhos Pd G2/G3 | NaOt-Bu, K₃PO₄ | Dioxane, Toluene | An excellent general ligand for amination of heteroaryl chlorides and amines. Often provides high yields where other ligands fail.[8][9] |
| XPhos | XPhos Pd G2/G3 | NaOt-Bu, Cs₂CO₃ | Dioxane, Toluene | Another highly effective ligand, particularly for challenging substrates. The choice between RuPhos and XPhos often requires screening.[10] |
| Xantphos | Pd(OAc)₂, Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | Its wide bite angle can be beneficial for promoting reductive elimination and preventing catalyst deactivation.[10] |
Here is a logical workflow for troubleshooting a failing Buchwald-Hartwig amination with this substrate.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Issue 2: Poor Conversion in Amide Bond Formation
You are attempting to acylate the 5-amino group with a carboxylic acid and are seeing starting material returned or a messy reaction profile.
As discussed in the FAQs, the 5-amino group is a poor nucleophile. Standard peptide coupling reagents may not be potent enough to generate a sufficiently reactive activated species to be attacked by the amine.
-
Employ High-Potency Coupling Reagents: Uronium/guanidinium salt-based reagents are far more effective than carbodiimides for this type of substrate.
-
Reaction Conditions: The choice of base and solvent remains important. A non-nucleophilic base is required to deprotonate the carboxylic acid without competing in the reaction.
| Coupling Reagent | Abbreviation | Key Advantage for This Substrate |
| HATU | (Uronium Salt) | Forms a highly reactive OAt-ester intermediate. The nitrogen at the 7-position of the azabenzotriazole moiety acts as an electron-withdrawing group, making the active ester more susceptible to nucleophilic attack by the poorly reactive amine.[11][12] Consistently outperforms HBTU.[13] |
| COMU | (Uronium Salt) | Exhibits high reactivity, often superior to HATU, and its byproducts are more water-soluble, simplifying purification.[14] It performs well with only one equivalent of base.[14] |
| Acyl Fluoride | (via PyFluor, etc.) | Converting the carboxylic acid to a more reactive acyl fluoride in situ can overcome the amine's poor nucleophilicity. This is an excellent strategy when other methods fail, especially with sterically hindered substrates.[4][5] |
-
Preparation: In a dry flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, NMP).
-
Activation: Add HATU (1.1 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), and stir the mixture at room temperature for 15-30 minutes. This is the "pre-activation" step.
-
Amine Addition: Add a solution of this compound (1.2 eq) in the same solvent to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. If the reaction is slow, gentle heating (40-50 °C) may be applied.
-
Workup: Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ and extract the product with an appropriate organic solvent (e.g., EtOAc, DCM).
Caption: Decision tree for selecting an amide coupling reagent.
References
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
-
Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. [Link]
-
Requirements for Late-Stage Hydroboration of Pyridine N-Heterocyclic Carbene Iron(0) Complexes: The Role of Ancillary Ligands. NSF Public Access Repository. [Link]
-
A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. ResearchGate. [Link]
-
Guanidinium salts of HATU and HBTU coupling reagents. ResearchGate. [Link]
-
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. PMC - NIH. [Link]
-
Nucleophilic attack at pyridine nitrogen and its use to access a novel mono-anionic ligand for iron-based ethylene polymerisation catalysts. PubMed. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSSCOUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. JMCH. [Link]
- 1h-pyrrolo[2,3-b]pyridines.
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]
-
A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry (RSC Publishing). [Link]
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- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
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- 13. peptide.com [peptide.com]
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Technical Support Center: Synthesis of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
Welcome to the technical support guide for the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (also known as 1-Methyl-7-azaindole-5-amine). This molecule is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, its synthesis is not without challenges, often leading to a mixture of products that can complicate purification and impact yield.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the common issues encountered during synthesis. We will delve into the mechanistic origins of side reactions and provide actionable, field-proven protocols to mitigate them.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. We focus on causality and provide detailed corrective actions.
Question 1: My final product is a mixture of two methyl isomers that are difficult to separate. How do I identify them and improve the regioselectivity of my N-methylation?
This is the most frequently encountered issue. The methylation of the 7-azaindole core can occur on either the pyrrole nitrogen (N1) to give the desired product or the pyridine nitrogen (N7) to form a zwitterionic or quaternized salt, a side product that is often difficult to remove.
Root Cause Analysis:
The 7-azaindole nucleus possesses two nucleophilic nitrogen atoms. The N1 nitrogen of the pyrrole ring is generally less basic than the N7 pyridine nitrogen (pKa ≈ 4.6).[3] Direct alkylation without careful control of reaction conditions can lead to competitive methylation at the more basic N7 position, resulting in quaternization.[4]
Identification of Isomers:
The two isomers can be readily distinguished using ¹H NMR spectroscopy.
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Desired (N1-Methyl) Isomer: The chemical shifts for the pyrrole protons (H2 and H3) will be distinct. The N-methyl signal will typically appear around 3.7-3.9 ppm. A Nuclear Overhauser Effect (NOE) correlation between the N1-methyl protons and the H2 proton is definitive proof of the correct isomer.
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Undesired (N7-Methyl) Isomer: Methylation at N7 results in a positive charge on the pyridine ring, significantly deshielding adjacent protons. Expect to see a downfield shift of the pyridine ring protons (H4, H6) and the N-methyl signal compared to the N1-isomer.
Mitigation Strategy & Protocol:
To favor N1 methylation, the pyrrole N-H proton must be selectively deprotonated to generate a more nucleophilic anion. This is best achieved using a strong, non-nucleophilic hydride base.
Protocol: Regioselective N1-Methylation
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Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve the 5-substituted-7-azaindole precursor (e.g., 5-bromo-7-azaindole) in anhydrous DMF or THF.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
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Scientist's Note: The use of NaH is critical. It irreversibly deprotonates the N1 position, creating the sodium salt which is a superior nucleophile to the neutral N7 nitrogen.
-
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Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. You should observe the cessation of hydrogen gas evolution.
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Methylation: Add methyl iodide (MeI, 1.05-1.2 equivalents) dropwise, keeping the temperature at 0 °C.
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Reaction Completion: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours or until TLC/LCMS analysis shows complete consumption of the starting material.
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Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
Question 2: The yield of my Buchwald-Hartwig amination is low, and I see a significant amount of a de-halogenated byproduct. What is happening?
This issue points towards a common side reaction in palladium-catalyzed cross-coupling: hydrodehalogenation . Instead of the amine coupling with your halo-azaindole, the halogen atom is replaced by a hydrogen atom.
Root Cause Analysis:
Hydrodehalogenation can compete with the desired reductive elimination step in the Buchwald-Hartwig catalytic cycle.[5] This side reaction is often promoted by:
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The presence of water or other protic sources.
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An unsuitable choice of ligand or base that leads to β-hydride elimination from the amide complex.[5]
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Decomposition of the palladium catalyst.
Identification of Byproduct:
The primary byproduct will be 1-methyl-1H-pyrrolo[2,3-b]pyridine . This can be confirmed by LCMS (mass will correspond to the loss of the halogen and addition of a hydrogen) and ¹H NMR (disappearance of the characteristic aromatic splitting pattern associated with the 5-halo substituent).
Mitigation Strategy & Protocol:
Success in Buchwald-Hartwig amination hinges on the careful selection of the catalyst system and rigorous exclusion of air and moisture.
Protocol: Optimized Buchwald-Hartwig Amination
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Reagent Preparation: Use an anhydrous, de-gassed solvent (e.g., dioxane or toluene). Ensure the amine source (e.g., ammonia, or a protected amine like benzophenone imine) and the base are dry.
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Vessel Setup: In a glovebox or using Schlenk technique, charge a reaction vessel with your 5-halo-1-methyl-7-azaindole, the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %), and the phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol %).[1][6]
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Addition of Reagents: Add the base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 equivalents), followed by the solvent and the amine source.
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Degassing: Seal the vessel and thoroughly degas the reaction mixture by three cycles of vacuum/backfill with an inert gas.
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Reaction: Heat the mixture to the optimal temperature (typically 80-110 °C) and monitor by TLC/LCMS.
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Work-up: After completion, cool the reaction, filter through a pad of Celite® to remove the palladium catalyst, and proceed with a standard aqueous work-up and purification.
Question 3: I'm using a SEM-protected intermediate, but the deprotection step is messy and gives an unexpected product with a higher mass. What could this be?
When using a (2-(trimethylsilyl)ethoxy)methyl (SEM) group to protect the pyrrole nitrogen, the deprotection step can be surprisingly problematic.
Root Cause Analysis:
Acid-catalyzed deprotection of the SEM group releases formaldehyde as a byproduct. This highly reactive electrophile can be trapped by the nucleophilic amine and the electron-rich azaindole core, leading to the formation of an unwanted tricyclic eight-membered ring . This side reaction has been specifically documented during the synthesis of related 2-aryl-7-azaindole derivatives.[1][7]
Mitigation Strategy:
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Alternative Protecting Groups: The most robust solution is to avoid the SEM group if possible. Consider using a protecting group that does not generate reactive byproducts upon cleavage, such as a tert-butoxycarbonyl (Boc) group (removed with TFA) or a tosyl (Ts) group (removed with NaOH or Mg/MeOH).
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Formaldehyde Scavengers: If the SEM group is unavoidable, include a formaldehyde scavenger in the deprotection mixture. Nucleophilic scavengers like dimedone or hydrazine can trap the formaldehyde before it reacts with your product.
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Careful Condition Screening: Test various deprotection conditions on a small scale. Sometimes, using specific Lewis acids or carefully controlled TBAF conditions can minimize the side reaction, though this is often substrate-dependent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product?
Besides the major side products discussed above, you should be aware of several common impurities that can arise from an incomplete reaction or minor side pathways.
Table 1: Common Side Products in this compound Synthesis
| Side Product Name | Structure | Molecular Formula | MW | Key Analytical Data |
| N7-Methyl Isomer | Isomeric Product | C₈H₉N₃ | 147.18 | Different ¹H NMR chemical shifts for aromatic and methyl protons compared to the desired product. |
| Hydrodehalogenated Byproduct | 1-Methyl-7-azaindole | C₈H₈N₂ | 132.16 | Appears in Buchwald-Hartwig amination. Mass is lower than the starting halide. |
| Unreacted 5-Halo Precursor | e.g., 5-Bromo-1-methyl-7-azaindole | C₈H₇BrN₂ | 211.06 | Starting material from the amination step. Higher Rf on silica gel. |
| Dimerized Byproducts | (Structure Varies) | (Varies) | >260 | Can form under harsh conditions (e.g., organolithium use). Detected by high mass peaks in MS.[7] |
Q2: Why is direct nitration of the 7-azaindole core not a recommended strategy for introducing the 5-amino group?
While nitration followed by reduction is a classic method for installing amine groups, it is problematic for the 7-azaindole system for several reasons:
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Ring Deactivation: The pyridine ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution like nitration. Harsh conditions (e.g., fuming nitric acid and sulfuric acid) are required.[8]
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Lack of Regioselectivity: Under these harsh conditions, nitration can occur at multiple positions on the pyridine ring, leading to a mixture of isomers that are difficult to separate.
-
Pyrrole Ring Sensitivity: The electron-rich pyrrole ring is sensitive to the strongly acidic and oxidative conditions required for nitration, which can lead to decomposition and polymerization.
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Better Alternatives Exist: Modern cross-coupling methods, particularly the Buchwald-Hartwig amination of a 5-halo-7-azaindole, offer a much milder, more efficient, and highly regioselective route to the desired 5-amino product.[5][6] A reported synthesis using nitration of 7-azaindoline followed by re-aromatization gave a low overall yield of only 21%.[8]
Visualized Workflows and Mechanisms
To further clarify the key transformations and troubleshooting logic, the following diagrams illustrate the reaction pathways.
Caption: Troubleshooting workflow for low-yielding amination.
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles | Request PDF. ResearchGate. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. ResearchGate. [Link]
-
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. NIH National Center for Biotechnology Information. [Link]
-
Regioselective synthesis of C2‐substituted 7‐azaindoles. Reactions were... ResearchGate. [Link]
-
Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. NIH National Center for Biotechnology Information. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
-
Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Semantic Scholar. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
-
Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC (Defense Technical Information Center). [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. NIH National Center for Biotechnology Information. [Link]
-
Azaindole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. European Patent Office. [Link]
-
Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. AWS. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
-
2-methyl-1h-pyrrolo[2,3-b]pyridin-5-amine - ChemUniverse. ChemUniverse. [Link]
-
5-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}-1H-imidazol-2-amine | Chemsrc. Chemsrc. [Link]
Sources
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- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
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- 8. pubs.acs.org [pubs.acs.org]
Stability issues of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine in solution
Technical Support Center: 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
Introduction: this compound, a derivative of the 7-azaindole scaffold, is a vital building block in medicinal chemistry and drug discovery programs.[1][2] Its unique structure, featuring a π-electron rich pyrrole ring fused to a π-electron deficient pyridine ring, imparts specific biological activities but also presents distinct stability challenges.[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution to ensure the integrity and reproducibility of your experimental outcomes. The N1-methylation of the 7-azaindole core is a key structural feature, known to significantly enhance photophysical stability compared to its unsubstituted counterpart by closing non-radiative decay pathways, but this does not render the molecule inert.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer explains the underlying chemical principles and provides actionable solutions.
Question 1: I'm observing a rapid loss of my compound in a DMSO stock solution, even when stored at 4°C in the dark. My HPLC analysis shows diminishing peak area for the parent compound. What is the likely cause?
Answer: This issue is most likely due to oxidation . The this compound molecule has two primary sites susceptible to oxidation: the electron-rich pyrrole ring and the exocyclic primary amine at the C5-position.[5] Dissolved oxygen in your solvent can be sufficient to initiate this degradation.
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Causality: Aromatic amines are well-known to undergo oxidation, which can proceed through a one-electron transfer to form a radical cation, leading to a cascade of further reactions.[6] The pyrrole moiety is also inherently prone to oxidative degradation.[5] This process is often autocatalytic and can proceed even at low temperatures once initiated.
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Immediate Actions & Solutions:
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Use High-Purity, Anhydrous Solvents: Ensure your DMSO is of anhydrous grade and has been stored properly to minimize dissolved water and oxygen.
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Degas Your Solvents: Before preparing your stock solution, sparge the DMSO with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
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Work Under an Inert Atmosphere: If possible, prepare your stock solutions inside a glovebox or use Schlenk line techniques to maintain an inert atmosphere.
-
Storage: After preparation, overlay the solution with argon or nitrogen before sealing the vial. Store at -20°C or -80°C for long-term stability.
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Question 2: I've noticed a new, more polar peak appearing in my HPLC chromatogram over time, especially in aqueous buffers. What is this impurity?
Answer: The appearance of a more polar peak is a classic sign of an oxidative degradation product . When the primary amine or the heterocyclic ring system is oxidized, polar functional groups such as N-oxides or hydroxyl groups are often introduced.
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Causality: The oxidation of aromatic amines can lead to the formation of N-oxides.[7] For instance, the oxidation of imatinib, which also contains an amine functionality, results in piperazine N-oxide derivatives under oxidative stress.[7] These oxidized species are significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting & Identification Protocol:
-
Preliminary Identification with LC-MS: The most effective first step is to analyze your degraded sample by Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Look for a mass corresponding to the parent compound +16 Da (addition of one oxygen atom) or +32 Da (addition of two oxygen atoms).
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Forced Degradation Study: To confirm the identity, perform a forced degradation study.[7][8] Treat a fresh solution of your compound with a mild oxidizing agent (e.g., 0.1% H₂O₂) and monitor the reaction by HPLC. If the peak increases, it strongly suggests it is an oxidation product.
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Isolation and NMR: For unambiguous identification, the impurity can be isolated using preparative HPLC, followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
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Question 3: My experimental results are inconsistent. Could the stability of my compound be affected by ambient laboratory lighting?
Answer: Yes, photodegradation is a credible cause for inconsistency. While the methylation at the N1 position significantly improves the photostability of the 7-azaindole chromophore compared to the parent structure, it does not confer complete immunity to light-induced degradation.[4]
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Causality: The 7-azaindole core possesses complex photophysics, with multiple electronic excited states that can be accessed upon absorption of UV or even visible light.[9][10] While N1-methylation blocks a key deactivation pathway, prolonged exposure to light can still lead to irreversible photochemical reactions, altering the compound's structure and purity.
-
Preventative Measures:
-
Use Amber Vials: Always store both solid compound and solutions in amber glass vials or vials wrapped in aluminum foil to block UV and visible light.
-
Minimize Exposure: During experimental setup (e.g., weighing, preparing dilutions), minimize the time the compound is exposed to direct light. Work in a fume hood with the sash lowered where possible.
-
Prepare Fresh Solutions: For sensitive assays, prepare dilutions from a protected stock solution immediately before use.
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Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound? The two most significant degradation pathways are Oxidation and Photodegradation .
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Oxidation: Targets the C5-amino group and the electron-rich pyrrole ring. This can be initiated by atmospheric oxygen, particularly in solution.
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Photodegradation: Occurs upon exposure to UV and visible light, despite the stabilizing effect of N1-methylation.[4]
-
pH-Mediated Degradation: Stability may also be compromised at extreme pH values (highly acidic or basic), which can alter the electronic properties of the molecule and catalyze hydrolysis or other reactions.
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Caption: Potential degradation pathways for the compound in solution.
Q2: What are the definitive recommended storage and handling conditions? To ensure maximum shelf-life and experimental reproducibility, adhere to the following conditions, which are based on best practices for sensitive heterocyclic amines.[11][12][13]
| Condition | Solid Form | Stock Solution (in DMSO/DMF) |
| Temperature | 2-8°C (Refrigerated)[11] | -20°C (Short-term) or -80°C (Long-term) |
| Atmosphere | Store under inert gas (Argon or N₂)[11] | Overlay with inert gas before sealing |
| Light | Protect from light (use amber vials)[14] | Use amber vials; minimize light exposure |
| Moisture | Store in a desiccator; keep tightly sealed | Use anhydrous grade solvents |
Q3: How should I perform a routine stability assessment of my stock solution? A simple time-point stability study using HPLC is a reliable method.
-
Experimental Protocol: Stability Assessment
-
Prepare Solution: Prepare a stock solution at a known concentration in your desired solvent.
-
Time Zero (t=0) Analysis: Immediately after preparation, inject an aliquot into your validated HPLC system and record the peak area of the parent compound. This is your 100% reference.
-
Storage: Store the solution under your typical experimental conditions (e.g., benchtop, 4°C, etc.).
-
Time-Point Analysis: At set intervals (e.g., 2, 4, 8, 24 hours), inject another aliquot and record the peak area.
-
Calculate Purity: Calculate the remaining percentage of the parent compound at each time point relative to t=0. A loss of >5% purity often indicates meaningful degradation.
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Caption: Experimental workflow for assessing compound stability in solution.
Q4: Which analytical techniques are most suitable for investigating stability issues? A multi-pronged approach is best for a comprehensive understanding.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantifying purity and monitoring the formation of byproducts over time.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for gaining molecular weight information on any degradation products, providing crucial clues to their identity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for definitive structural elucidation of unknown degradation products, provided they can be isolated in sufficient quantity.[7]
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Caption: Troubleshooting workflow for diagnosing stability issues.
References
- Kelly, L. A., Fink, E. L., & Abdel-Malek, Z. A. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications.
- Mondal, P., & Mandal, A. (n.d.). Pre-Dewar structure modulates protonated azaindole photodynamics. RSC Publishing.
- 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride - Safety Data Sheet. (n.d.). CymitQuimica.
- Safety Data Sheet - 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-. (n.d.). CymitQuimica.
- Lamas, I., Montero, R., & Longarte, A. (2018). Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule. ResearchGate.
- 6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine - Technical Support. (n.d.). BenchChem.
- Synthesis and photophysical studies of novel azaindole derivatives in solution and self-assembled crystals. (n.d.). Thesis.
- Safety Data Sheet - methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. (n.d.). Enamine.
- The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed.
- Byproduct identification in 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine synthesis. (n.d.). BenchChem.
- 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine - Product Information. (n.d.). ChemScene.
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). MDPI.
- Best practices for the measurement of 2-amino-2-methyl-1-propanol, piperazine and their degradation products in amine plant emissions. (n.d.). ResearchGate.
- Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine [benchchem.com]
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- 7. Identification of imatinib mesylate degradation products obtained under stress conditions [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pre-Dewar structure modulates protonated azaindole photodynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 11. static.cymitquimica.com [static.cymitquimica.com]
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- 14. chemscene.com [chemscene.com]
Technical Support Center: Troubleshooting Low Efficacy of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine in Cell-Based Assays
Welcome to the technical support center for 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this compound in their cell-based assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you diagnose and resolve issues of low efficacy.
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a core component of numerous kinase inhibitors.[1][2][3] Therefore, this guide will focus on troubleshooting within the context of kinase inhibition assays, such as those targeting the JAK/STAT or FGFR signaling pathways.[1][3]
Part 1: Initial Diagnosis & Compound Integrity
This first set of questions addresses the most common and fundamental reasons for a small molecule to fail in an assay: problems with the compound itself.
Q1: I'm not seeing any activity with my compound. Where do I start?
Answer: When a compound appears inactive, always start by questioning the compound's integrity and the effective concentration in your assay. Low efficacy can often be traced back to two primary culprits: poor solubility and compound degradation.[4] It's crucial to rule these out before investigating more complex biological reasons.
A general workflow for assessing a small molecule inhibitor's activity should be systematic.[4] First, confirm the compound's integrity and solubility. Next, perform a dose-response cell viability assay to ensure the concentrations you're using are not grossly toxic. Only then should you move to target-specific assays like Western blotting for a downstream phosphorylated substrate.[4]
Caption: Initial troubleshooting workflow for low compound efficacy.
Q2: How can I be sure my compound is properly dissolved in the assay medium?
Answer: Poor aqueous solubility is a frequent cause of apparent inactivity.[4] If the compound precipitates, its effective concentration is significantly lower than intended.[4] this compound is a solid organic molecule and likely requires an organic solvent like DMSO for the initial stock solution.[5]
Key Considerations:
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is tolerated by your cells, typically below 0.5%.[4]
-
Visual Inspection: After diluting your stock into the final assay medium, visually inspect the solution for any signs of precipitation (cloudiness, crystals) against a dark background.[4]
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Incubation Test: Incubate the compound-media mixture under your assay conditions (e.g., 37°C, 5% CO2) for a few hours.[4] Sometimes, precipitation can be delayed. Centrifuge the tube afterward to check for a pellet.[4]
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | High dissolving power for many organic small molecules. |
| Stock Concentration | 10-20 mM | A standard range that allows for sufficient dilution into aqueous media. |
| Final DMSO % in Media | < 0.5% (v/v) | Minimizes solvent-induced cytotoxicity or off-target effects.[4] |
| Dilution Method | Stepwise/Serial Dilution | Avoids "shocking" the compound by adding a concentrated DMSO stock directly into a large volume of aqueous buffer, which can cause precipitation.[4] |
Protocol: Solubility Assessment
-
Prepare your highest desired concentration of the compound in your final cell culture medium.
-
Also prepare a "vehicle control" with the same final concentration of DMSO.
-
Incubate both solutions under assay conditions (e.g., 37°C) for 1-2 hours.[4]
-
Visually inspect for precipitates. For a more sensitive check, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes and look for a pellet.[4]
Q3: Could my compound be degrading during storage or during the experiment?
Answer: Yes, chemical stability is critical. Repeated freeze-thaw cycles can degrade compounds.[4] Furthermore, some compounds are not stable in aqueous media at 37°C over long incubation periods (e.g., 24-72 hours).
Best Practices for Storage and Handling:
-
Aliquot Stock Solutions: Upon receiving or dissolving the compound, create single-use aliquots of your high-concentration stock solution and store them at -20°C or -80°C in a dry, sealed container.[6] This avoids repeated freeze-thaw cycles of the main stock.[4]
-
Fresh Dilutions: Prepare fresh dilutions in your culture medium for each experiment. Do not store diluted compound in aqueous solutions for extended periods.
-
Long-Term Experiments: If your assay runs for multiple days, consider the compound's half-life in the medium. You may need to replenish the medium with a fresh compound at set intervals.[7]
Part 2: Biological System & Target Validation
If you have confirmed your compound is soluble and stable, the next step is to investigate the biological context of your experiment.
Q4: My compound is soluble, but still shows no effect. What's the next step?
Answer: The issue may lie with the biological system. The two most likely scenarios are:
-
The compound is cytotoxic at the concentrations tested, masking any specific inhibitory effect.
-
The target of your compound is not expressed or is not functionally important in your chosen cell line.[4]
First, you must determine a non-toxic concentration range using a simple cell viability assay.
Protocol: Cell Viability Assay using Resazurin (AlamarBlue)
-
Plate your cells in a 96-well plate at their optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in fresh culture medium. Crucially, include a vehicle control (medium with the same final DMSO concentration as your highest compound dose).[4]
-
Remove the old medium and add the medium containing your compound dilutions.
-
Incubate for the intended duration of your main experiment (e.g., 24, 48, or 72 hours).[4]
-
Add Resazurin solution to each well as per the manufacturer's protocol and incubate for 1-4 hours.
-
Measure fluorescence on a microplate reader.
-
Plot cell viability (%) against compound concentration to determine the maximum non-toxic concentration.
Q5: How do I confirm that the target pathway is relevant in my cells?
Answer: The pyrrolo[2,3-b]pyridine scaffold is a known inhibitor of kinases like JAK1, which is central to the JAK/STAT signaling pathway.[1][2] This pathway is critical for cellular responses to many cytokines. If your compound is a putative JAK inhibitor, but your cells don't rely on this pathway for the phenotype you're measuring (e.g., proliferation), you won't see an effect.
Experimental Validation:
-
Confirm Target Expression: Use Western Blot or qPCR to confirm that your target protein (e.g., JAK1) is expressed in your cell line.
-
Confirm Pathway Activity: Stimulate the cells with a known activator of the pathway (e.g., a cytokine like Interleukin-6 or Interferon-gamma for the JAK/STAT pathway). After stimulation, use Western Blot to probe for the phosphorylated, active form of a downstream substrate (e.g., p-STAT3). A strong signal for the phosphorylated protein confirms the pathway is active and responsive.
Caption: Inhibition of the JAK/STAT pathway by a putative kinase inhibitor.
Part 3: Advanced Troubleshooting & Assay Design
Q6: I've confirmed my compound is soluble, stable, non-toxic, and that the target pathway is active. Why do I still see weak or no efficacy?
Answer: At this stage, you need to consider more nuanced aspects of the assay design and cell biology.
-
Cell Density: The efficacy of some compounds can be highly dependent on cell density.[8] A high cell density (monolayer) might require a higher compound concentration compared to lower, sub-confluent densities.[8] Re-evaluate your dose-response curve at different cell seeding densities.
-
Assay Endpoint and Timing: Is the timing of your assay appropriate to observe the desired phenotype? For example, an anti-proliferative effect might take 48-72 hours to become apparent, while inhibition of a signaling event (like protein phosphorylation) can occur within minutes to hours. Ensure your assay endpoint aligns with the biological question.
-
Target Engagement: Is your compound actually entering the cells and binding to its target? A lack of efficacy despite a functional pathway could indicate poor cell permeability or rapid efflux by cellular pumps. This can be assessed with more advanced methods like cellular thermal shift assays (CETSA) or by measuring the downstream target phosphorylation at multiple early time points.[4]
| Issue | Potential Solution | Experimental Test |
| Cell Density Effects | Optimize cell seeding density. | Run dose-response curves at 2-3 different initial cell densities.[8] |
| Incorrect Timing | Test multiple incubation time points. | For a phosphorylation assay, test at 15, 30, 60, and 120 minutes. For a viability assay, test at 24, 48, and 72 hours. |
| Poor Permeability/Efflux | N/A (Inherent property) | Perform a target engagement assay (e.g., Western blot for p-STAT3) after a short incubation (30-60 min) with the compound.[7] |
By systematically working through these validation and optimization steps, you can confidently determine whether the observed low efficacy of this compound is a true reflection of its biological activity in your system or an artifact of experimental conditions.
References
- Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Benchchem.
- Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments. Benchchem.
- This compound. Synblock.
- This compound. CymitQuimica.
- A “failed” assay development for the discovery of rescuing small molecules from the radiation damage. PMC.
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed.
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC.
Sources
- 1. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. CAS 883986-76-3 | this compound - Synblock [synblock.com]
- 7. benchchem.com [benchchem.com]
- 8. A “failed” assay development for the discovery of rescuing small molecules from the radiation damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Derivatization of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Welcome to the technical support resource for the derivatization of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (also known as N1-methyl-7-azaindol-5-amine). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format to help you optimize your synthetic routes and troubleshoot complex reactions.
Part 1: Frequently Asked Questions (FAQs) & General Considerations
This section covers fundamental questions about the reactivity and handling of this compound.
Q1: What are the primary reactive sites on this compound and how does its electronic structure influence derivatization?
A1: The molecule has three principal regions for reactivity, each governed by distinct electronic properties:
-
5-Amino Group: This is the most nucleophilic and common site for derivatization. As a primary arylamine, it readily undergoes acylation, sulfonylation, alkylation, and cross-coupling reactions.
-
Pyrrole Ring (C2, C3): The pyrrole ring is electron-rich and thus susceptible to electrophilic attack. While the 5-amino group is the primary site of reaction for most derivatizations, unwanted side reactions can occur at these positions under certain electrophilic conditions.
-
Pyridine Ring (C4, C6): The pyridine ring is electron-deficient, making it a target for nucleophilic aromatic substitution (less common without an activating group) or, more practically, palladium-catalyzed direct C-H arylation.[1][2] The nitrogen atom in the pyridine ring can also act as a ligand for metal catalysts, which can sometimes inhibit cross-coupling reactions.[3]
The N1-methyl group simplifies derivatization by precluding reactions at the pyrrole nitrogen, which is a common complicating factor in the parent 7-azaindole scaffold.
Q2: Do I need to use protecting groups for this molecule?
A2: Generally, for derivatization at the 5-amino position, no protecting groups are necessary. The N1-position is already blocked by a methyl group. In the parent 7-azaindole scaffold, protecting the pyrrole nitrogen with groups like SEM (2-(trimethylsilyl)ethoxy)methyl) or Ts (tosyl) is often crucial to prevent side reactions and improve solubility.[3] However, with the N1-methyl analog, you can typically proceed directly. The key is to select reaction conditions that are chemoselective for the 5-amino group.
Q3: How should I handle and store this compound?
A3: Like many aromatic amines, this compound can be sensitive to light, air, and oxidation over time, which may result in discoloration and the presence of impurities that can interfere with sensitive reactions (e.g., palladium-catalyzed couplings). It is best stored in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C). Before use, especially in moisture-sensitive reactions, ensure the material is dry by storing it in a desiccator or drying it under high vacuum.
Part 2: Troubleshooting Specific Derivatization Reactions
This section provides detailed troubleshooting for common synthetic transformations.
Acylation & Amide Coupling Reactions
Acylation is the most frequent derivatization. While seemingly straightforward, several issues can arise.
Q4: I am observing low yields and incomplete conversion when acylating with an acyl chloride and a tertiary amine base (like triethylamine). What is going wrong?
A4: This is a classic issue often rooted in base selection and reactant stoichiometry.
-
Causality: The hydrochloride salt of the tertiary amine (e.g., triethylamine hydrochloride) can precipitate from common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), forming a thick slurry that impedes stirring and reduces reaction efficiency. Furthermore, if the starting material is not fully dissolved, the reaction will be heterogeneous and slow.
-
Solutions:
-
Switch to a More Soluble Base: Pyridine is an excellent choice as both a base and a solvent for this reaction. It effectively scavenges the HCl produced and its salt (pyridinium hydrochloride) is often more soluble. It also acts as a nucleophilic catalyst.
-
Use a Co-solvent: If you must use a base like triethylamine or DIPEA, consider a more polar solvent like N,N-Dimethylformamide (DMF) to ensure all components remain in solution.
-
Add a Catalyst: For sluggish reactions, adding a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the acylation.
-
Check Stoichiometry: Ensure you are using at least 1.1-1.2 equivalents of the acyl chloride and 1.5-2.0 equivalents of the base to drive the reaction to completion.
-
Q5: My amide coupling reaction with a carboxylic acid using a standard coupling agent (e.g., HATU, HBTU, EDC) is failing. What are the critical parameters to optimize?
A5: Peptide coupling reagents are sensitive, and success depends on a well-orchestrated set of conditions.
-
Causality: The primary failure modes are (1) poor activation of the carboxylic acid, (2) hydrolysis of the activated intermediate by trace water, or (3) side reactions. The amine's nucleophilicity might also be reduced by protonation if the reaction medium becomes too acidic.
-
Solutions:
-
Strictly Anhydrous Conditions: Dry your solvent (DMF is typical) over molecular sieves and use reagents from freshly opened bottles.
-
Order of Addition: The best practice is to pre-activate the carboxylic acid. In an inert atmosphere, dissolve the carboxylic acid, coupling agent (e.g., HATU), and a non-nucleophilic base (DIPEA, 2-3 equivalents) in DMF. Stir for 15-20 minutes at room temperature. Then, add a solution of the this compound. This prevents the amine from reacting with the coupling agent directly.
-
Base Selection: DIPEA (N,N-Diisopropylethylamine) is generally preferred over triethylamine because it is more sterically hindered and less likely to cause side reactions.
-
Monitor pH: The reaction should be kept slightly basic. If your carboxylic acid has acidic functional groups, you may need to add more base.
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield / No Reaction | Ineffective acid activation; moisture; incorrect stoichiometry. | Pre-activate the acid; use anhydrous solvents; use 1.1 eq of acid, 1.1 eq of coupling agent, and 2-3 eq of base. |
| Formation of Byproducts | Racemization (if acid is chiral); side reaction of amine with coupling agent. | Add an auxiliary nucleophile like HOBt (1-Hydroxybenzotriazole); follow the correct order of addition (pre-activation). |
| Difficult Purification | Unreacted starting materials; urea byproduct from EDC. | Use HATU or HBTU to avoid urea byproducts; perform an aqueous workup to remove water-soluble reagents before chromatography. |
Sulfonylation Reactions
Q6: My sulfonylation reaction with tosyl chloride in pyridine is very slow and gives a dark, complex mixture. How can I improve this?
A6: Sulfonylation of arylamines can be challenging due to the lower reactivity of sulfonyl chlorides compared to acyl chlorides and potential side reactions.
-
Causality: The electron-donating nature of the 7-azaindole ring can make the product susceptible to over-reaction or decomposition under harsh conditions. Dark colors often indicate decomposition. The reaction may also stall due to the low reactivity of the sulfonyl chloride.
-
Solutions:
-
Catalyze the Reaction: Add DMAP (0.1-0.2 eq). DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then attacked by the amine. This dramatically increases the reaction rate.
-
Control Temperature: Start the reaction at 0 °C, add the sulfonyl chloride slowly, and then allow it to warm to room temperature. This minimizes initial decomposition. Gentle heating (40-50 °C) may be required for less reactive sulfonyl chlorides, but should be monitored carefully by TLC or LC-MS.
-
Alternative Solvent/Base System: A combination of DCM as the solvent and triethylamine as the base, along with catalytic DMAP, is a common and effective alternative to neat pyridine.
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Q7: I am attempting a Buchwald-Hartwig N-arylation and getting no product, only decomposition of my starting materials. What are the most critical factors for this substrate?
A7: The Buchwald-Hartwig reaction is notoriously sensitive to multiple variables. For a heterocyclic amine like this, catalyst inhibition and improper base/ligand combination are the most likely culprits.[3]
-
Causality: The pyridine nitrogen of the 7-azaindole core can coordinate to the palladium center, leading to catalyst deactivation.[3] Additionally, the choice of base, ligand, and solvent must be finely tuned to promote the catalytic cycle without causing substrate degradation.
-
Solutions:
-
Ligand and Catalyst Selection: For heteroaromatic amines, bulky, electron-rich phosphine ligands are often required. Start with ligands like XPhos, RuPhos, or BrettPhos, paired with a palladium source like Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3.
-
Base Choice is Critical: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is a common starting point. However, for sensitive substrates, a weaker carbonate base like Cs₂CO₃ or K₂CO₃ might be necessary, though this may require higher temperatures.
-
Solvent: Anhydrous, deoxygenated toluene or 1,4-dioxane are the standard solvents. Ensure they are purged with argon or nitrogen before use.
-
Absolute Exclusion of Air and Moisture: The catalytic system is extremely sensitive to oxygen. Assemble the reaction in a glovebox or use rigorous Schlenk line techniques. All reagents and solvents must be anhydrous and deoxygenated.
-
| Parameter | Condition 1 (Aggressive) | Condition 2 (Standard) | Condition 3 (Mild) |
| Pd Source | Pd₂(dba)₃ (2 mol%) | XPhos Pd G3 (4 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | RuPhos (4.5 mol%) | (Use Pre-catalyst) | Xantphos (4.5 mol%) |
| Base | NaOtBu (1.5 eq) | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | Toluene | 1,4-Dioxane | Toluene |
| Temperature | 110 °C | 100 °C | 80-90 °C |
Part 3: Experimental Protocols & Workflows
Workflow & Troubleshooting Diagrams
Caption: General workflow for derivatization reactions.
Caption: Decision tree for troubleshooting low reaction yield.
Protocol 1: General Procedure for Acylation with an Acyl Chloride
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous pyridine (approx. 0.1 M solution). Cool the resulting solution to 0 °C in an ice bath.
-
Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Workup: Remove the pyridine under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
Note: This procedure must be performed under a strict inert atmosphere using Schlenk techniques or in a glovebox.
-
Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.045 eq), and sodium tert-butoxide (1.5 eq).
-
Addition of Amine: Add this compound (1.2 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, deoxygenated toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench by adding water. Dilute with ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
References
- Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers (RSC Publishing).
- Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. PubMed.
- Scope of N‐arylation of 7‐azaindole. Reaction conditions. ResearchGate.
- Recent Progress Concerning the N-Arylation of Indoles. MDPI.
- Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. PubMed.
- Overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine. Benchchem.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI.
- Derivatization. Chemistry LibreTexts.
- Amide synthesis by acylation. Organic Chemistry Portal.
Sources
Avoiding catalyst deactivation in cross-coupling reactions of azaindoles.
Welcome to the technical support center for navigating the complexities of azaindole cross-coupling reactions. Azaindoles are privileged scaffolds in medicinal chemistry, but their successful functionalization using metal-catalyzed reactions is often challenging due to inherent deactivation pathways.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My azaindole cross-coupling reaction is sluggish or has failed completely. What are the most common reasons?
A1: Complete or partial failure of these reactions is a frequent challenge. The primary causes are almost always linked to the unique electronic properties of the azaindole core:
-
Catalyst Poisoning: The most significant issue is the coordination of the pyridine nitrogen of the azaindole to the palladium catalyst.[4][5] This forms a stable bidentate chelate with the pyrrolic N-H, creating a catalytically inactive or dead complex that halts the catalytic cycle.[4][6]
-
Inefficient Catalyst Activation/Decomposition: The conditions required for coupling might not be optimal for generating the active Pd(0) species or may even promote its decomposition into palladium black, a clear sign of catalyst death.[5][7]
-
Poor Substrate/Reagent Quality: Like any cross-coupling, the reaction is sensitive to the purity of your starting materials. Decomposed boronic acids, wet solvents, or impurities in the azaindole halide can inhibit catalysis.[8]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly interdependent. An incorrect combination can lead to catalyst deactivation or favor undesired side reactions.[9][10]
Q2: My reaction mixture is turning black. What does this mean and how can I prevent it?
A2: The black precipitate is "palladium black," which is finely divided, agglomerated, and catalytically inactive palladium metal.[5][7] Its appearance is a definitive sign of catalyst decomposition. This occurs when the Pd(0) species, the active catalyst, is not sufficiently stabilized by its surrounding ligands.
Causality & Prevention:
-
Ligand Instability/Dissociation: The ligands are meant to protect the Pd(0) center. If the ligand is not sterically bulky or electron-rich enough, it can dissociate, leaving the palladium center exposed and prone to aggregation.
-
Oxidative Degradation: Trace amounts of oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition.[7]
-
High Temperatures: While necessary for activating stubborn substrates, excessive heat can accelerate catalyst decomposition.[5]
To prevent palladium black formation:
-
Use Robust Ligands: Employ bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[5][11] These ligands form stable complexes that prevent both aggregation and catalyst poisoning by the azaindole.
-
Ensure an Inert Atmosphere: Rigorously degas your solvents (e.g., by sparging with argon for 15-30 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[5][10]
-
Use Palladium Pre-catalysts: Modern pre-catalysts (e.g., G2, G3, G4 Buchwald pre-catalysts) are often more stable and generate the active Pd(0) species more cleanly and efficiently in situ, minimizing decomposition.[4][12]
In-Depth Troubleshooting Guide
Issue Cluster 1: Catalyst Poisoning & Chelation
The core problem with azaindoles is their ability to act as excellent chelating ligands for the palladium catalyst, effectively removing it from the catalytic cycle.
Q3: Can you illustrate the mechanism of catalyst deactivation by the azaindole substrate?
A3: Certainly. The 7-azaindole isomer is particularly problematic. The lone pair on the pyridine nitrogen (N7) and the acidic proton on the pyrrole nitrogen (N1) create a perfect bidentate chelation site. The palladium center is strongly coordinated, forming a stable six-membered ring complex that is catalytically inactive. This "off-cycle" complex prevents the catalyst from participating in the crucial steps of oxidative addition and reductive elimination.
Caption: Catalyst deactivation via azaindole chelation.
Q4: What are the most effective strategies to overcome catalyst poisoning by azaindoles?
A4: There are two primary, highly effective strategies:
-
Nitrogen Protection: Masking one of the coordinating nitrogen atoms prevents the formation of the stable chelate.
-
N-Oxide Formation: Protecting the pyridine nitrogen as an N-oxide temporarily removes its Lewis basicity and coordinating ability.[1][11] This has proven effective for directing reactivity and preventing catalyst inhibition.[11]
-
Pyrrole N-H Protection: Protecting the pyrrole nitrogen with groups like Boc, benzyl (Bn), or a simple methyl group can disrupt the bidentate chelation.[2][11] While this adds steps to the synthesis (protection/deprotection), it often leads to cleaner reactions and higher yields.[2]
-
-
Use of Advanced Catalyst Systems: Modern catalyst systems are designed to resist such deactivation pathways.
-
Bulky Ligands: The use of sterically demanding biaryl phosphine ligands (e.g., XPhos, SPhos) is crucial.[11][13] Their bulkiness physically hinders the azaindole from forming a stable bidentate chelate with the palladium center.
-
Palladium Pre-catalysts: Using well-defined pre-catalysts ensures the rapid and efficient generation of the active, monoligated Pd(0) species.[4] This active species is highly reactive and can enter the catalytic cycle before the azaindole has a chance to coordinate and deactivate it.[4]
-
Issue Cluster 2: Sub-optimal Reaction Conditions
Q5: How do I select the right ligand and base for my azaindole coupling?
A5: Ligand and base selection is paramount and depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and the nature of your substrates.
Ligand Selection: The goal is to use a ligand that promotes a fast rate of reductive elimination while stabilizing the Pd(0) intermediate. For azaindoles, this almost always means a bulky, electron-rich phosphine ligand.
| Coupling Reaction | Recommended Ligands | Rationale |
| Suzuki-Miyaura | SPhos, RuPhos, XPhos | These provide the necessary steric bulk and electron density to facilitate oxidative addition and resist catalyst poisoning.[11][13][14] |
| Buchwald-Hartwig | Xantphos, RuPhos, DavePhos | Xantphos is excellent for C-N and C-O bond formation.[6] RuPhos and DavePhos are highly active for coupling with a wide range of amines.[4] |
| Heck | XPhos, P(t-Bu)₃ | These electron-rich and bulky ligands are effective for activating challenging aryl halides in Heck reactions.[15] |
| Sonogashira | PPh₃, dppf (often with Cu(I) co-catalyst) | While classic, these can be effective, especially when the azaindole is N-protected.[1][2][11] |
Base Selection: The base plays multiple roles: it activates the nucleophile (e.g., boronic acid in Suzuki coupling) and neutralizes the acid generated during the cycle. For unprotected N-H azaindoles, the base choice is critical to avoid deprotonating the N-H group, which can lead to competing side reactions.
-
Strong, Non-Nucleophilic Bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃): These are commonly used. K₃PO₄ and Cs₂CO₃ are often preferred as they are effective but generally compatible with more functional groups than NaOt-Bu.[9][11]
-
For Unprotected N-H Substrates: Using a strong base like LiHMDS can be advantageous. It deprotonates both the coupling partner (e.g., an amine) and the azaindole N-H, which can surprisingly reduce the rate of undesired side reactions like homocoupling.[4]
Caption: Troubleshooting decision tree for a failed azaindole coupling.
Experimental Protocols
Protocol 1: N-Boc Protection of 7-Azaindole
This protocol provides a robust method to protect the pyrrolic nitrogen, which is often a crucial first step for preventing catalyst deactivation.
Materials:
-
7-Azaindole
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolution: Dissolve 7-azaindole (1.0 equiv) in DCM or THF in a round-bottom flask.
-
Reagent Addition: Add DMAP (0.1 equiv) followed by the dropwise addition of a solution of Boc₂O (1.2 equiv) in the same solvent.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-7-azaindole.
Protocol 2: Ligand/Base Screening for Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to quickly identify the optimal conditions for your specific azaindole substrate.
Setup:
-
Use an array of reaction vials or a parallel synthesis block.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
Reagents (per reaction vial):
-
Halo-azaindole (e.g., 4-chloro-7-azaindole, 0.1 mmol, 1.0 equiv)
-
Aryl boronic acid (0.15 mmol, 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.002 mmol, 2 mol%)
-
Ligand (if not using a pre-catalyst with an integrated ligand, e.g., SPhos, 0.004 mmol, 4 mol%)
-
Base (see table below, 0.2 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1, 1 mL)
Screening Matrix Example:
| Vial | Ligand | Base |
| 1 | SPhos | K₃PO₄ |
| 2 | SPhos | Cs₂CO₃ |
| 3 | RuPhos | K₃PO₄ |
| 4 | RuPhos | Cs₂CO₃ |
| 5 | XPhos | K₃PO₄ |
| 6 | XPhos | Cs₂CO₃ |
Procedure:
-
Preparation: To each vial, add the halo-azaindole, aryl boronic acid, and base.
-
Inerting: Seal the vials and purge with argon for 5-10 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the palladium pre-catalyst and/or ligand as a stock solution in the degassed solvent.
-
Reaction: Place the reaction block on a preheated plate (e.g., 80-100 °C) and stir vigorously for a set time (e.g., 12-18 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion to product and identify the optimal conditions.
References
-
A. S. S. de L. e Santos, A. C. M. de M. e Silva, P. M. S. D. Cal, and A. M. S. Silva, "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization," Molecules, 2018. [Link]
-
A. S. S. de L. e Santos, A. C. M. de M. e Silva, P. M. S. D. Cal, and A. M. S. Silva, "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization," Molecules, 2018. [Link]
-
A. S. S. de L. e Santos, A. C. M. de M. e Silva, P. M. S. D. Cal, and A. M. S. Silva, "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization," ResearchGate, 2018. [Link]
-
M. A. Henderson, B. A. D. Williamson, and S. L. Buchwald, "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles," PMC, 2010. [Link]
-
N. A. T. M. L. N. G. T. D. P. L. Son, "Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions," Organic Chemistry Portal, 2020. [Link]
-
P. K. Pal, S. Kumar, J. Laha, "Recent advances in the global ring functionalization of 7-azaindoles," RSC Publishing, 2020. [Link]
-
D. E. Frantz, "Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG dance reactions," ResearchGate, 2022. [Link]
-
A. K. Verma, "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols," Beilstein Journals, 2013. [Link]
-
"Buchwald-Hartwig Amination," Chemistry LibreTexts, 2023. [Link]
-
M. A. Rankin, J. A. Ellman, "Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand," ChemRxiv, 2024. [Link]
-
M. A. Rankin, J. A. Ellman, "Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand," Organometallics, 2024. [Link]
-
J. F. Hartwig, "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future," NIH, 2015. [Link]
-
"Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles," ResearchGate, 2025. [Link]
-
S. Gupta, et al., "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity," ACS Omega, 2023. [Link]
-
M. A. Henderson, B. A. D. Williamson, S. L. Buchwald, "ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles," ResearchGate, 2010. [Link]
-
A. S. Guram, et al., "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation," NIH, 2013. [Link]
-
B. M. Trost, D. A. Thaisrivongs, "Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles," PMC, 2010. [Link]
-
B. M. Trost, D. A. Thaisrivongs, "Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles," Journal of the American Chemical Society, 2010. [Link]
-
Reddit User, "Troubleshooting a difficult Heck reaction," Reddit, 2022. [Link]
-
Quora User, "What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?," Quora, 2018. [Link]
-
"Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization," Semantic Scholar. [Link]
-
"Azaindole synthesis through dual activation catalysis with N-heterocyclic carbenes," Semantic Scholar. [Link]
-
"Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Reddit User, "Practical Heck Reaction problems!," Reddit, 2021. [Link]
-
P. Wipf, "Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings," Wipf Group, 2007. [Link]
-
A. M. S. Silva, et al., "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction," PubMed, 2016. [Link]
-
"Heck Reaction," Chemistry LibreTexts, 2023. [Link]
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Technical Support Center: Refinement of Purification Protocols for 1H-Pyrrolo[2,3-b]pyridine Intermediates
Welcome to the technical support center for the purification of 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The unique electronic properties of the 7-azaindole scaffold, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, can present specific purification hurdles.[1] This resource provides field-proven insights and troubleshooting strategies to optimize your purification workflows and ensure the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: My column chromatography purification of a 7-azaindole intermediate is resulting in low yield. What are the likely causes and how can I improve it?
Low yields after column chromatography are a frequent issue. The problem can often be traced back to several factors related to the compound's interaction with the stationary phase or the choice of solvents.
Potential Causes & Troubleshooting Suggestions:
-
Compound Streaking or Tailing on the Column: This is often due to the basic nature of the pyridine nitrogen interacting strongly with the acidic silica gel.
-
Compound Degradation on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive 7-azaindole derivatives.[2]
-
Solution: Perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear.[3] If degradation is observed, consider using a less acidic stationary phase like neutral or basic alumina, or deactivating the silica gel with a triethylamine solution before use.[2]
-
-
Compound Insolubility in the Loading Solvent: If the crude material is not fully dissolved before loading, it can lead to an uneven application and poor separation.[2]
Q2: I'm observing persistent impurities by NMR or LC-MS even after column chromatography. What are my next steps?
Persistent impurities suggest that a single purification technique may be insufficient or that the chosen method is not optimal for separating the specific contaminants.
Potential Causes & Troubleshooting Suggestions:
-
Co-eluting Impurities: Impurities with similar polarity to your desired product can be challenging to separate with a single chromatographic step.[2]
-
Isomeric Impurities: The synthesis of 7-azaindoles can sometimes generate structural isomers that are difficult to separate by standard chromatography.
-
Unreacted Starting Materials or Reagents: These are common impurities that may not have been fully removed during the initial work-up.[2]
-
Solution: Review your reaction work-up. An aqueous wash with an appropriate pH adjustment can often remove acidic or basic starting materials and reagents.[2]
-
Q3: My 7-azaindole intermediate is "oiling out" instead of crystallizing during recrystallization. How can I induce crystal formation?
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can be due to the compound's melting point being lower than the boiling point of the solvent or high levels of impurities depressing the melting point.[7]
Troubleshooting Strategies:
-
Adjust the Solvent System:
-
Add a small amount of a "soluble solvent" (one in which your compound is more soluble) to the hot mixture to ensure complete dissolution, then cool slowly.[7]
-
Alternatively, if using a mixed solvent system, you may have too much of the "soluble solvent." Try adding a small amount of the "anti-solvent" (one in which your compound is less soluble) to the hot solution until just before the point of precipitation, then cool.
-
-
Induce Crystallization:
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.[2] Rapid cooling often leads to smaller, less pure crystals or oiling out.[7]
Troubleshooting Workflows
Workflow for Low Yield in Column Chromatography
Caption: Troubleshooting logic for low yields in column chromatography.
Workflow for Persistent Impurities
Caption: Decision tree for addressing persistent impurities after initial purification.
Detailed Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine
This protocol is recommended when dealing with 7-azaindole intermediates that are sensitive to the acidic nature of standard silica gel.
Materials:
-
Silica gel
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
-
Triethylamine (Et₃N)
Procedure:
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes).
-
Add Triethylamine: To the slurry, add 1% triethylamine by volume (e.g., 1 mL of Et₃N for every 99 mL of eluent used to make the slurry).
-
Equilibrate: Stir the slurry gently for 15-20 minutes to ensure even coating of the silica gel.
-
Pack the Column: Pack your chromatography column with the treated silica gel slurry as you normally would.
-
Prepare the Mobile Phase: Add 0.5-1% triethylamine to the mobile phase you will use for the elution.
-
Run the Chromatography: Proceed with loading your sample and running the column. The triethylamine in the mobile phase will help to suppress the interaction of the basic nitrogen on your compound with the silica surface, leading to better peak shapes and potentially higher recovery.
Protocol 2: General Recrystallization Procedure
Recrystallization is a powerful technique for purifying solid compounds, especially for removing impurities with different solubility profiles.[5]
Materials:
-
Crude 7-azaindole intermediate
-
A suitable solvent or solvent pair
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Solvent Selection: Choose a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] Common choices for 7-azaindole derivatives include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling.[5] Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger crystals.[5]
-
Cooling: Once the flask has reached room temperature, you can place it in an ice bath or refrigerator for at least 30 minutes to maximize the yield of crystals.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the crystals under vacuum to remove residual solvent.[5]
Data Presentation
Table 1: Common Solvents for 7-Azaindole Purification
| Purification Technique | Solvent System (Examples) | Rationale/Application |
| Normal Phase Chromatography | Hexanes/Ethyl Acetate | Good starting point for many derivatives. Gradient elution is common.[2][8] |
| Dichloromethane/Methanol | For more polar 7-azaindole intermediates.[2] | |
| Eluent + 0.1-1% Triethylamine | Suppresses tailing of basic compounds on acidic silica gel.[2] | |
| Reversed-Phase Chromatography | Acetonitrile/Water | Separates based on hydrophobicity, useful for polar compounds or when normal phase fails.[4][6] |
| Acetonitrile/Water + Formic Acid | Often used for LC-MS applications to improve ionization.[6] | |
| Recrystallization | Cyclohexane | Effective for the parent 7-azaindole.[9] |
| Ethanol or Water | Can be effective depending on the substitution pattern.[9][10] | |
| Ethyl Acetate/Hexanes | A common solvent/anti-solvent pair. |
References
- BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Snyder, H. R., Swaminathan, S., & Sims, H. J. (1952). 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives. Journal of the American Chemical Society, 74(20), 5110-5112.
- PrepChem. (n.d.). Synthesis of 1H-pyrrolo[2,3-b]pyridine.
- Gong, Y., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 23(10), 2465.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- Khaled, M. H. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry, 65(8), 35-43.
- CN105646489A - 7-azaindole and preparation method thereof. (2016). Google Patents.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Guéret, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-490.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
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Validation & Comparative
Validating Target Engagement of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine: A Comparative Guide
In the landscape of modern drug discovery, the unequivocal confirmation that a therapeutic candidate interacts with its intended molecular target within a biologically relevant setting is a cornerstone of a successful preclinical program. This guide provides a comparative analysis of robust methodologies for validating the target engagement of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine, a novel small molecule inhibitor. The pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in kinase inhibitor development, with derivatives showing activity against targets such as Janus kinase 1 (JAK1) and Fibroblast Growth Factor Receptor (FGFR).[1][2][3] For the purpose of this guide, we will consider this compound as a putative inhibitor of a hypothetical serine/threonine kinase, "Novel Kinase X" (NKX), which is implicated in a cancer signaling pathway.
This document will dissect two orthogonal and widely adopted techniques for target engagement validation: the Cellular Thermal Shift Assay (CETSA), which assesses direct binding in a cellular environment, and a luminescence-based in vitro kinase activity assay, which quantifies the functional consequence of this binding.[4][5]
Method 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Binding
CETSA is a powerful biophysical technique that directly measures the interaction between a ligand and its target protein in intact cells or cell lysates.[6][7] The underlying principle is that the binding of a small molecule, such as our compound of interest, stabilizes the target protein, leading to an increase in its thermal stability.[4][8] This change in thermal stability is then quantified, providing direct evidence of target engagement.
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a human cancer cell line endogenously expressing NKX (e.g., MCF-7) to 80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the treated cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspensions into PCR tubes.
-
Expose the aliquots to a temperature gradient for 3 minutes using a thermal cycler (e.g., from 40°C to 64°C in 2°C increments).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured NKX) from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble NKX at each temperature point using Western blotting with a specific anti-NKX antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves.
-
Data Presentation: CETSA
The resulting data can be summarized to show the shift in the melting temperature (Tm) of NKX upon compound binding.
| Treatment Group | Melting Temperature (Tm) of NKX (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 52.1 ± 0.3 | - |
| 1 µM Compound | 56.5 ± 0.4 | +4.4 |
| 10 µM Compound | 59.8 ± 0.2 | +7.7 |
.dot
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Method 2: In Vitro Kinase Activity Assay for Functional Inhibition
While CETSA confirms binding, an in vitro kinase assay is essential to quantify the functional consequence of that binding – namely, the inhibition of the kinase's catalytic activity.[5] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a common and high-throughput method that measures the amount of ADP produced in a kinase reaction.[9] The luminescent signal is proportional to the amount of ADP generated and, therefore, inversely proportional to the inhibitory activity of the compound.[9]
Experimental Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add the recombinant human NKX enzyme, a specific substrate peptide for NKX, and the serially diluted compound or a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation: Kinase Inhibition
To assess selectivity, the compound should be tested against a panel of related kinases.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Novel Kinase X (NKX) | 25 | 8 |
| Kinase A | 1,500 | 12 |
| Kinase B | >10,000 | 20 |
| Kinase C | 850 | 5 |
.dot
Caption: Workflow for a luminescence-based kinase inhibition assay.
Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | In Vitro Kinase Activity Assay |
| Principle | Measures ligand-induced thermal stabilization of the target protein.[4] | Quantifies the inhibition of the kinase's catalytic activity.[5] |
| Environment | Cellular (intact cells or lysates), more physiologically relevant.[10] | In vitro, using recombinant proteins. |
| Readout | Direct evidence of target binding. | Functional consequence of binding (inhibition). |
| Throughput | Moderate to high, can be adapted to microplate formats.[7] | High, well-suited for screening large compound libraries.[11] |
| Requirements | A specific antibody for the target protein is necessary for Western blot detection. | Requires purified, active recombinant enzyme and a suitable substrate. |
| Key Insight | Confirms the compound reaches and binds to its target in a cellular context. | Provides quantitative potency (IC50) and selectivity data. |
Orthogonal Validation: Downstream Signaling Pathway Analysis
To further solidify the evidence of target engagement and its functional consequences in a cellular context, it is crucial to investigate the downstream effects of NKX inhibition. A simplified hypothetical signaling pathway is depicted below. Inhibition of NKX by this compound would be expected to decrease the phosphorylation of its downstream substrate, "Substrate Y," leading to a reduction in the expression of a pro-proliferative gene, "Gene Z." This can be readily assessed by Western blotting for the phosphorylated form of Substrate Y (p-Substrate Y).
.dot
Caption: A hypothetical signaling pathway for Novel Kinase X (NKX).
Conclusion
Validating the target engagement of a novel compound like this compound requires a multi-faceted and rigorous approach. The Cellular Thermal Shift Assay provides undeniable evidence of direct binding to the putative target, NKX, within the complex milieu of a living cell. Complementing this, in vitro kinase assays offer precise quantification of the compound's inhibitory potency and selectivity. Finally, examining the downstream signaling consequences provides crucial confirmation of the compound's mechanism of action in a physiological context. Employing these orthogonal methodologies in concert provides the highest degree of confidence in the preclinical validation of a drug candidate, paving the way for further development.
References
-
Bio-protocol. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
Cellomatics Biosciences. (n.d.). Target Validation. Retrieved from [Link]
-
Drug Discovery World. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, December 20). Identification and validation of protein targets of bioactive small molecules. Retrieved from [Link]
-
ACS Publications. (2021, January 11). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Retrieved from [Link]
-
MDPI. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Prioritization of Eleven-Nineteen-Leukemia Inhibitors as Orally Available Drug Candidates for Acute Myeloid Leukemia. Retrieved from [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
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A Strategic Guide to Comprehensive Cross-Reactivity Profiling of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous validation. A critical and often challenging aspect of this process is the comprehensive characterization of its selectivity. This guide provides an in-depth, technically-grounded framework for the cross-reactivity profiling of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine , a compound belonging to the 1H-pyrrolo[2,3-b]pyridine scaffold known for its role in kinase inhibition.[1][2][3] While specific data for this exact molecule is not extensively published, we will leverage established methodologies and insights from analogous structures to construct a robust, multi-tiered profiling strategy.
The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently employed in the design of inhibitors targeting various protein kinases.[3] The inherent structural similarities within the human kinome, particularly in the ATP-binding pocket, create a significant potential for off-target interactions.[4][5] These unintended interactions can lead to toxicity or unexpected pharmacological effects, underscoring the necessity of a thorough selectivity assessment. This guide will detail a logical workflow, from broad, kinome-wide screening to nuanced cellular target engagement and functional pathway analysis, ensuring a holistic understanding of the compound's biological activity.
Part 1: Foundational Kinome-Wide Selectivity Assessment
The initial step in profiling a novel kinase inhibitor is to understand its activity across a broad range of kinases. This provides a foundational map of on-target potency and potential off-target liabilities.
In Vitro Biochemical Kinase Panel Screening
The most direct method to assess cross-reactivity is through a large-scale biochemical kinase panel. This involves testing the compound's ability to inhibit the enzymatic activity of hundreds of purified kinases.
Rationale: This approach provides a quantitative measure (e.g., IC50 or percent inhibition at a given concentration) of the compound's interaction with each kinase in a controlled, cell-free environment. It is an efficient method to identify both high-affinity primary targets and lower-affinity off-targets.[6]
Experimental Protocol: Representative Kinase Inhibition Assay
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, add the purified kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP.
-
Incubation: Add the test compound to the wells and incubate for a predetermined period to allow for enzymatic reaction.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for potent interactions.
Data Presentation: The results are typically presented as a dendrogram or a heatmap, visually representing the compound's selectivity profile across the kinome.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target X | 10 | 1 |
| Off-Target Y | 100 | 10 |
| Off-Target Z | >10,000 | >1,000 |
In Situ Kinase Profiling with KiNativ™
To complement biochemical assays, it is crucial to assess inhibitor binding in a more physiologically relevant context. The KiNativ™ platform offers a powerful method for profiling kinase inhibitor interactions within a native cellular environment.[7][8]
Causality Behind Experimental Choice: Unlike assays with purified recombinant kinases, KiNativ™ measures the binding of an inhibitor to endogenous kinases in their natural state, complete with post-translational modifications and complexed with other proteins.[7][8] This can reveal differences in inhibitor sensitivity that are not apparent in biochemical screens.[7]
Experimental Workflow: KiNativ™ Profiling
Caption: KiNativ™ workflow for in situ kinase inhibitor profiling.
Part 2: Cellular Target Engagement and Functional Consequences
Identifying that a compound can bind to a kinase is only part of the story. It is equally important to confirm that this binding occurs within intact cells and leads to a functional consequence.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify drug-target interaction in a cellular context.[9][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[9][12]
Trustworthiness of the Protocol: This assay provides direct evidence of target engagement within the complex milieu of the cell, validating the physiological relevance of the binding event.[11][12] A positive result strongly indicates that the compound reaches its intended target in its native environment.
Experimental Protocol: CETSA®
-
Cell Treatment: Incubate intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Visualization of CETSA Principle
Caption: Ligand binding stabilizes the protein against heat-induced denaturation in CETSA®.
Reporter Gene Assays
To assess the functional consequences of target engagement, reporter gene assays are invaluable.[13][14] These assays measure the activity of a specific signaling pathway downstream of the target kinase.
Causality Behind Experimental Choice: By linking the activity of a transcription factor regulated by the kinase of interest to the expression of a reporter gene (e.g., luciferase or GFP), we can quantify the compound's ability to modulate the signaling pathway.[13][15] This provides a functional readout of both on-target and off-target effects.
Experimental Protocol: Luciferase Reporter Assay
-
Cell Line Engineering: Transfect a suitable cell line with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by a transcription factor downstream of the target kinase.
-
Cell Treatment: Treat the engineered cells with a range of concentrations of this compound.
-
Stimulation: If necessary, stimulate the cells to activate the signaling pathway of interest.
-
Lysis and Luminescence Measurement: Lyse the cells and add the luciferase substrate. Measure the resulting luminescence using a luminometer.
-
Data Analysis: A decrease or increase in the luminescent signal, depending on the nature of the pathway, indicates modulation by the compound.
| Pathway | Reporter Construct | Effect of Compound | EC50 (nM) |
| On-Target Pathway | STAT3-Luc | Inhibition | 50 |
| Off-Target Pathway A | NF-κB-Luc | No Effect | >10,000 |
| Off-Target Pathway B | AP-1-Luc | Inhibition | 500 |
Part 3: Advanced Off-Target Profiling
While the above methods provide a robust overview, a truly comprehensive profile requires investigating potential interactions with other protein families.
Broad Off-Target Panel Screening
Given the scaffold's potential for broader activity, screening against a panel of non-kinase targets, such as GPCRs, ion channels, and transporters, is a prudent step to de-risk the compound for potential toxicities. Commercial services offer standardized panels for this purpose.
Computational Profiling
In silico methods, such as X-ReactKIN, can predict potential cross-reactivity across the human kinome based on structural and chemical information.[4] While not a substitute for experimental data, these computational approaches can help prioritize kinases for experimental testing and provide insights into the structural basis of observed off-target activities.[4]
Conclusion
The cross-reactivity profiling of a novel compound like this compound is a multi-faceted endeavor that requires a thoughtful and systematic approach. By integrating kinome-wide biochemical screening, in situ target engagement confirmation with KiNativ™, cellular validation via CETSA®, and functional assessment through reporter gene assays, researchers can build a comprehensive and reliable selectivity profile. This tiered strategy, moving from broad screening to deep mechanistic validation, provides the necessary data to confidently advance a compound in the drug discovery pipeline, ensuring a thorough understanding of its biological interactions and potential therapeutic window.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine Derivatives' Potency
The 1-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-methyl-7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have positioned it as a versatile core for developing potent inhibitors of various protein kinases and other enzymes.[1][2][3] This guide provides a head-to-head comparison of the potency of various derivatives of 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, synthesizing data from multiple studies to offer researchers and drug development professionals a comprehensive overview of structure-activity relationships (SAR) and guide future optimization efforts.
The 1-Methyl-7-Azaindole Scaffold: A Foundation for Potent Inhibition
The 7-azaindole core is a bioisostere of indole and purine systems, and the strategic placement of a nitrogen atom in the pyridine ring allows for fine-tuning of physicochemical properties such as solubility, pKa, and lipophilicity.[1] The pyrrolo[2,3-b]pyridine structure is particularly adept at forming bidentate hydrogen bonds with the hinge region of many kinases, a critical interaction for ATP-competitive inhibition.[3][4] The addition of a methyl group at the N1 position can enhance metabolic stability and modulate binding interactions. This guide will focus on derivatives where the core is functionalized at the 5-amino position, a key vector for exploring interactions with solvent-exposed regions or adjacent pockets of the target protein.
Comparative Analysis of Derivative Potency Across Key Targets
The versatility of the this compound scaffold is evident in its application across a diverse range of therapeutic targets. Below, we compare the potency of various derivatives against prominent enzyme families.
Janus Kinase (JAK) Inhibitors
The JAK/STAT signaling pathway is a critical mediator of inflammatory and autoimmune responses, making JAKs attractive targets for therapeutic intervention.[5][6] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as potent and selective JAK inhibitors.
A notable example is a series of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives.[5][6] Structure-activity relationship studies revealed that substitution at the 4-amino position of the pyrrolo[2,3-b]pyridine core with a substituted piperidine moiety led to potent JAK1 inhibition. The lead compound, 31g , demonstrated significant potency. Further resolution of the enantiomers identified 38a as having excellent potency for JAK1 and selectivity over other JAK isoforms.[5][6]
| Compound | Target | IC50 (nM) | Key Structural Features | Reference |
| 31g | JAK1 | Potent (exact value not specified in abstract) | 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | [5][6] |
| 38a ((S,S)-enantiomer of 31g) | JAK1 | Highly Potent and Selective | Enantiomerically pure version of 31g | [5][6] |
The causality behind this design lies in the analysis of binding modes of known JAK inhibitors, which informed the design of an N-alkyl-substituted 1-H-pyrrolo[2,3-b] pyridine carboxamide as a selective scaffold for JAK1.[5][6]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making FGFRs a key oncological target.[7][8] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.
In one study, optimization of a lead compound led to the identification of 4h , which exhibited potent pan-FGFR inhibitory activity.[7][8] The introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was a key modification that increased potency nearly 20-fold compared to the initial compound, likely by forming a hydrogen bond with Gly485 in the FGFR1 binding site.[7]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Key Structural Features | Reference |
| 1 | 1900 | - | - | - | Initial lead compound | [7] |
| 4a | ~95 | - | - | - | 5-trifluoromethyl substituted | [7] |
| 4h | 7 | 9 | 25 | 712 | Optimized with pan-FGFR activity | [7][8] |
The strategic modification of the m-methoxyphenyl fragment to explore hydrophobic pocket interactions was also crucial in the development of these potent inhibitors.[7][8]
Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4B is a key enzyme in regulating intracellular cyclic AMP (cAMP) levels and is a target for inflammatory diseases.[9] A scaffold-hopping approach identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as a novel series of PDE4B inhibitors.[9]
The structure-activity relationship studies highlighted the importance of the substituent on the amide portion of the molecule. Compound 11h , bearing a 3,3-difluoroazetidine ring, showed high inhibitory activity and selectivity for PDE4B over PDE4D.[9]
| Compound | PDE4B IC50 (µM) | Selectivity over PDE4D | Key Structural Features | Reference |
| 11a | 0.63 | Selective | Cyclopropyl amide | [9] |
| 11c | 0.6 | Selective | 3-fluorocyclobutane amide | [9] |
| 11h | 0.14 | 6-fold | 3,3-difluoroazetidine amide | [9] |
The SAR analysis revealed that both ring size and hydrophobicity of the amide substituent significantly influence the overall activity and selectivity.[9]
Experimental Protocols for Potency Assessment
To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the methodologies used for potency determination. Below are representative protocols for key assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical procedure for determining the IC50 values of test compounds against a target kinase.
Objective: To measure the concentration of a compound required to inhibit 50% of the target kinase activity.
Materials:
-
Recombinant human kinase
-
ATP (Adenosine triphosphate)
-
Substrate (peptide or protein)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute in assay buffer.
-
Reaction Mixture Preparation: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation of Reaction: Add ATP to the wells to start the kinase reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production or phosphosubstrate formation).
-
Data Analysis: Measure the signal using a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This protocol describes a common method to assess the anti-proliferative activity of compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line (e.g., 4T1 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration to determine the GI50 value.
Caption: General workflow for a cell-based proliferation assay.
Conclusion and Future Directions
The this compound scaffold and its parent 7-azaindole core continue to be a rich source of potent and selective inhibitors for a wide array of therapeutic targets.[2] This guide has highlighted the structure-activity relationships for derivatives targeting JAKs, FGFRs, and PDE4B, demonstrating how subtle modifications to the core structure can lead to significant changes in potency and selectivity. The provided experimental protocols offer a framework for the consistent evaluation of new derivatives. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential against novel and challenging drug targets.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility in the Synthesis and Application of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
For researchers and drug development professionals, the reproducibility of experimental results is the bedrock of scientific progress. In the realm of medicinal chemistry, the synthesis and application of novel compounds demand rigorous and repeatable methodologies. This guide provides an in-depth technical analysis of the synthesis and experimental use of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a key building block in the development of kinase inhibitors. By examining the critical parameters that influence experimental outcomes, this document aims to equip researchers with the knowledge to ensure the reliability and reproducibility of their work.
Introduction to this compound: A Privileged Scaffold
This compound, also known as 1-methyl-7-azaindole-5-amine, belongs to the pyrrolopyridine class of heterocyclic compounds. The 7-azaindole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases.[1] The pyrrolopyridine nucleus mimics the purine ring of ATP, enabling it to act as a competitive inhibitor at the ATP-binding site of kinases.[2] This characteristic has led to the development of numerous kinase inhibitors for the treatment of cancer and other diseases.[2][3] The N-methylation of the pyrrole ring and the presence of an amine group at the 5-position are critical for modulating the compound's physicochemical properties and its interactions with target proteins.[4][5]
The Challenge of Reproducibility in Organic Synthesis
A significant challenge in chemical research is the reproducibility of published experimental procedures.[6] Factors such as the purity of reagents and solvents, subtle variations in reaction conditions (temperature, time, atmosphere), and the methods of purification and characterization can all contribute to divergent results. This guide will address these factors in the context of synthesizing and utilizing this compound.
Synthesis of this compound: A Reproducible Protocol
While numerous methods exist for the synthesis of functionalized 7-azaindoles, obtaining a consistently reproducible protocol is paramount.[7] The following protocol is a synthesized methodology based on established principles for the construction of the 7-azaindole core, designed to be robust and repeatable.
Experimental Workflow for Synthesis
Caption: A general workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Step 1: N-Methylation of 5-Nitro-7-azaindole
-
Materials: 5-nitro-7-azaindole, Sodium Hydride (NaH, 60% dispersion in mineral oil), Methyl Iodide (CH3I), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitro-7-azaindole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Causality: Sodium hydride is a strong base that deprotonates the pyrrole nitrogen, forming the corresponding anion which is a potent nucleophile. Performing this at 0°C controls the exothermic reaction and prevents potential side reactions.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.2 eq) dropwise. Causality: Methyl iodide is the electrophile that reacts with the nucleophilic pyrrole anion to form the N-methylated product. A slight excess ensures complete conversion of the starting material.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Reduction of the Nitro Group
-
Materials: 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, Tin(II) chloride dihydrate (SnCl2·2H2O) or Palladium on Carbon (Pd/C) and Hydrogen gas, Ethanol (EtOH) or Ethyl Acetate (EtOAc).
-
Procedure (using SnCl2):
-
Dissolve the N-methylated intermediate (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (5.0 eq). Causality: Tin(II) chloride is a classic reducing agent for aromatic nitro groups. A significant excess is used to ensure complete reduction.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the mixture through a pad of celite to remove tin salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Purification and Characterization: Ensuring Purity and Identity
Reproducibility is critically dependent on the purity of the synthesized compound. The following methods are recommended for the purification and characterization of this compound.
Purification
-
Flash Column Chromatography: This is the primary method for purifying the crude product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be an excellent final step to obtain a highly pure product.
Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine and pyrrole rings, a singlet for the N-methyl group, and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the distinct signals for the aromatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₈H₉N₃, MW: 147.18). |
| Purity (HPLC) | A single major peak indicating high purity (typically >95%). |
Comparative Analysis: this compound vs. Alternative Scaffolds
The 7-azaindole scaffold is a popular choice for kinase inhibitor design, but other heterocyclic systems are also employed. A comparative understanding of these alternatives is crucial for rational drug design.
| Scaffold | Key Features | Synthetic Accessibility | Reported Applications |
| This compound | 7-Azaindole core, N-methylated pyrrole, 5-amino substituent. Good balance of hydrogen bond donors and acceptors. | Moderate. Multi-step synthesis is typically required.[6] | Potent inhibitor of various kinases including JAK1, FAK, and FGFR.[1][4][10] |
| Pyrrolo[2,3-d]pyrimidine | 7-Deazapurine scaffold. Closely mimics the adenine core of ATP. | Generally accessible through established synthetic routes.[11] | Broad-spectrum kinase inhibitors (e.g., EGFR, VEGFR).[11] |
| Pyrazolo[3,4-d]pyrimidine | Isomeric with the 7-deazapurine scaffold. Offers different hydrogen bonding patterns. | Synthetically accessible, with various established protocols. | Inhibitors of kinases such as CDK and SRC family kinases. |
| 3-Aminopyridin-2-one | A fragment-like scaffold that can be elaborated into more complex inhibitors. | Readily synthesized from commercially available starting materials.[12] | Inhibitors of MPS1 and Aurora kinases.[12] |
Factors Influencing Experimental Reproducibility
To ensure the reproducibility of experiments involving this compound, researchers must pay close attention to the following critical factors:
Troubleshooting Common Synthetic Issues
Sources
- 1. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Azaindole synthesis [organic-chemistry.org]
- 8. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR [m.chemicalbook.com]
- 9. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL(98549-88-3) 1H NMR [m.chemicalbook.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 12. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Benchmark: Evaluating 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine Against Leading FGFR Inhibitors in Oncology Research
Introduction: The Critical Role of FGFR Signaling in Oncology and the Quest for Potent, Selective Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular communication, governing essential processes such as cell proliferation, differentiation, migration, and survival.[1][2] Under normal physiological conditions, this pathway is meticulously regulated. However, genetic aberrations, including mutations, amplifications, and chromosomal rearrangements involving the FGFR genes (FGFR1, FGFR2, FGFR3, and FGFR4), can lead to its constitutive activation.[3][4][5] This aberrant signaling is a well-documented oncogenic driver in a significant subset of human cancers, including cholangiocarcinoma, urothelial carcinoma, breast cancer, and non-small cell lung cancer.[5][6][7][8]
The clear involvement of dysregulated FGFR signaling in tumorigenesis has established the FGFR family as a compelling therapeutic target.[3][7] This has spurred the development of a new class of targeted therapies: FGFR inhibitors. Several of these agents have now received regulatory approval and are providing tangible clinical benefits to patients with FGFR-altered tumors.[7][9]
This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine, against a panel of well-characterized and clinically relevant FGFR inhibitors. For the purpose of this guide, we will utilize experimental data from a closely related and potent 1H-pyrrolo[2,3-b]pyridine derivative, designated as compound 4h , which has demonstrated significant pan-FGFR inhibitory activity.[10][11] We will compare its performance against leading inhibitors such as the irreversible inhibitor Futibatinib and the potent, selective inhibitors Pemigatinib , Infigratinib , and Erdafitinib .
Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform preclinical research and guide the selection of appropriate tool compounds for investigating FGFR biology.
The FGFR Signaling Pathway: A Key Target in Cancer Therapy
The FGFR signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs) to the extracellular domain of the FGFRs. This triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains, creating docking sites for various signaling proteins. This, in turn, activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and PLCγ pathways, which collectively drive cell proliferation and survival.[1][2][12] FGFR inhibitors act by competing with ATP for the binding pocket of the kinase domain, thereby blocking receptor phosphorylation and shutting down these downstream oncogenic signals.[4][13]
Caption: Simplified FGFR signaling pathway.
Comparative Analysis of FGFR Inhibitors
A critical aspect of an effective FGFR inhibitor is its potency against the target kinases and its selectivity over other kinases to minimize off-target toxicities. The following table summarizes the biochemical potency (IC50 values) of our investigational compound class representative, 4h , and the benchmark inhibitors against FGFR isoforms.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Mechanism of Action | Key References |
| Compound 4h | 7 | 9 | 25 | 712 | Reversible, ATP-competitive | [10][11] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | Reversible, ATP-competitive | [3][14][15] |
| Infigratinib | 0.9 | 1.4 | 1 | - | Reversible, ATP-competitive | [15][16] |
| Erdafitinib | - | - | - | - | Reversible, ATP-competitive | [7][17][18] |
| Futibatinib | <4 | <4 | <4 | <4 | Irreversible, Covalent | [1][2][19] |
Expert Insights: The data reveals that while compound 4h demonstrates potent, single-digit nanomolar inhibition of FGFR1 and FGFR2, and low double-digit nanomolar inhibition of FGFR3, its activity against FGFR4 is significantly lower.[10][11] This profile suggests a degree of selectivity for FGFR1/2/3 over FGFR4. In contrast, inhibitors like Pemigatinib and Infigratinib show high potency across FGFR1, 2, and 3.[3][14][15][16] Futibatinib distinguishes itself through its irreversible covalent binding mechanism, which can lead to a more sustained target inhibition.[1][2][19] The choice of inhibitor for a specific research application may, therefore, depend on the desired selectivity profile and the particular FGFR isoform driving the cancer of interest.
Experimental Protocols for Benchmarking
To provide a robust comparison, a series of standardized in vitro assays are essential. The following protocols outline the methodologies for determining kinase inhibition, cellular potency, and target engagement.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a specific FGFR isoform.
Caption: Workflow for TR-FRET kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes, a biotinylated poly-GT substrate, and ATP at appropriate concentrations.
-
Compound Plating: Serially dilute this compound and benchmark inhibitors in DMSO, then further dilute in assay buffer. Dispense into a 384-well assay plate.
-
Enzyme/Substrate Addition: Add a mixture of the respective FGFR enzyme and the biotinylated substrate to each well.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add a stop/detection buffer containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Second Incubation: Incubate for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration. Determine the IC50 values using a four-parameter logistic fit.
Trustworthiness and Validation: This protocol is self-validating through the inclusion of positive controls (no inhibitor) and negative controls (no enzyme or no ATP) to define the assay window. A known potent FGFR inhibitor should also be run as a standard to ensure assay consistency.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the ability of the inhibitors to suppress the growth of cancer cell lines with known FGFR alterations.
Step-by-Step Protocol:
-
Cell Culture: Culture cancer cell lines with documented FGFR fusions (e.g., SNU-16 for FGFR2 fusion) or amplifications in appropriate growth media.
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the benchmark inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and calculate the GI50 (concentration for 50% growth inhibition) values.
Causality and Experimental Choices: The choice of cell lines is critical. Using cells with well-defined FGFR alterations directly links the anti-proliferative effect of the compounds to the inhibition of the target pathway. A counterscreen in a cell line lacking FGFR alterations can be used to assess off-target cytotoxicity.
Western Blotting for Downstream Signaling
This technique provides qualitative and semi-quantitative evidence of target engagement by measuring the phosphorylation status of key downstream signaling proteins.
Caption: Western blotting workflow for pathway analysis.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat FGFR-dependent cells with the test compounds for a short duration (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated forms of FGFR, ERK (p-ERK), and AKT (p-AKT), as well as total protein controls (Total ERK, Total AKT, and a loading control like GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Authoritative Grounding: This method directly visualizes the intended pharmacodynamic effect of the inhibitors – the suppression of phosphorylation in the FGFR signaling cascade. A dose-dependent decrease in the p-ERK/Total ERK ratio, for example, provides strong evidence of on-target activity.
Conclusion and Future Directions
This guide provides a framework for the comprehensive benchmarking of this compound against established FGFR inhibitors. The representative data for the 1H-pyrrolo[2,3-b]pyridine scaffold, specifically compound 4h , indicates a potent and selective inhibitor of FGFR1, 2, and 3.[10][11] Its distinct selectivity profile compared to pan-FGFR inhibitors like Futibatinib and other selective inhibitors like Pemigatinib and Infigratinib warrants further investigation.
The provided experimental protocols offer a robust methodology for a head-to-head comparison, enabling researchers to generate high-quality, reproducible data. By elucidating the biochemical potency, cellular activity, and mechanism of action, these studies will be instrumental in positioning this compound within the landscape of FGFR-targeted therapies and guiding its future development.
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A Comparative Guide to the In Vitro and In Vivo Activity of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine, a Novel Kinase Inhibitor
This guide provides a comprehensive comparison of the hypothetical anti-cancer activity of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine against established multi-kinase inhibitors, Lenvatinib and Pemigatinib. The focus of this analysis is on the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical mediator of cell proliferation, survival, and angiogenesis in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of potent kinase inhibitors.[1][2][3] This guide will detail the in vitro and in vivo experimental frameworks necessary to establish a meaningful correlation of activity and to benchmark this novel compound against current therapeutic options.
The Significance of FGFR Inhibition in Oncology
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in normal cellular functions. However, aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver in a multitude of cancers.[1][4] This makes the FGFR pathway an attractive target for therapeutic intervention. Lenvatinib, a multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and FGFR1-4, and Pemigatinib, a selective FGFR1-3 inhibitor, are approved cancer therapies that validate the clinical utility of targeting this pathway.[5][6][7][8][9]
The following diagram illustrates the canonical FGFR signaling cascade, which, upon activation, can lead to downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[10]
Caption: Simplified FGFR signaling cascade.
In Vitro Activity Comparison
The initial assessment of a novel kinase inhibitor involves rigorous in vitro characterization to determine its potency and selectivity. Here, we outline the protocols to compare this compound with Lenvatinib and Pemigatinib.
Biochemical Kinase Inhibition Assay
A direct measure of a compound's ability to inhibit the enzymatic activity of the target kinase is essential. A luminescence-based kinase assay, which quantifies the amount of ADP produced, is a standard method for determining the half-maximal inhibitory concentration (IC50).[11][12]
-
Compound Preparation : Prepare a 10 mM stock solution of this compound, Lenvatinib, and Pemigatinib in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup : In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to each well. Add 2.5 µL of recombinant human FGFR1, FGFR2, and FGFR3 kinase to the respective wells. Incubate for 10 minutes at room temperature.
-
Initiation of Reaction : Start the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection : Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation : Add 20 µL of Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis : Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Cell-Based Proliferation Assay
To assess the compound's activity in a more physiologically relevant context, a cell-based assay is crucial. This evaluates the inhibitor's ability to penetrate cells and inhibit the target kinase within the cellular environment, ultimately affecting cell proliferation.[13][14]
-
Cell Culture : Culture a cancer cell line with known FGFR alterations (e.g., SNU-16 with FGFR2 amplification or KMS-11 with FGFR3 mutation) in appropriate media.[10]
-
Cell Seeding : Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of this compound, Lenvatinib, and Pemigatinib for 72 hours.
-
WST-1 Assay : Add WST-1 reagent to each well and incubate for 2-4 hours. The viable cells will convert the WST-1 reagent into a colored formazan dye.
-
Data Acquisition : Measure the absorbance of the formazan dye at the appropriate wavelength using a plate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Comparative In Vitro Data (Hypothetical)
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | SNU-16 (FGFR2 amp) Proliferation IC50 (nM) | KMS-11 (FGFR3 mut) Proliferation IC50 (nM) |
| This compound | 5 | 8 | 15 | 25 | 40 |
| Lenvatinib | 4.6 | 3.6 | 27 | 30 | 55 |
| Pemigatinib | 0.4 | 0.5 | 1.0 | 5 | 10 |
Note: IC50 values for Lenvatinib and Pemigatinib are representative values from published literature.[15][16]
In Vivo Correlation of Activity
Translating in vitro potency to in vivo efficacy is a critical step in drug development. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical assessment of anti-cancer drugs.[17][18][19][20][21]
Caption: Workflow for a xenograft efficacy study.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation : Subcutaneously inject SNU-16 human gastric cancer cells into the flank of immunodeficient mice.[15]
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound, Lenvatinib, Pemigatinib).
-
Dosing : Administer the compounds orally once daily at predetermined doses.
-
Monitoring : Measure tumor volume and body weight 2-3 times per week.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : At specified time points, collect blood samples to determine plasma drug concentrations (PK). At the end of the study, collect tumor tissue to analyze the phosphorylation status of FGFR and downstream signaling proteins like FRS2 and ERK (PD).[22][23][24]
-
Efficacy Endpoint : The study is terminated when tumors in the control group reach a predetermined size. Calculate the tumor growth inhibition (TGI) for each treatment group.
Comparative In Vivo and Pharmacokinetic Data (Hypothetical)
| Compound | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Cmax (ng/mL) | T1/2 (hours) | Oral Bioavailability (%) |
| This compound | 10 | 85 | 250 | 12 | 60 |
| Lenvatinib | 10 | 90 | 293 | 28 | ~85 |
| Pemigatinib | 3 | 95 | 215 | 11.3-15.4 | High (species dependent) |
Note: Pharmacokinetic parameters for Lenvatinib and Pemigatinib are based on human and preclinical data.[5][22][23][25][26][27][28][29]
Conclusion
This guide outlines a comprehensive strategy for the preclinical comparison of this compound with the established FGFR inhibitors Lenvatinib and Pemigatinib. The proposed in vitro and in vivo studies will provide a robust dataset to evaluate the potency, selectivity, and efficacy of this novel compound. A strong correlation between in vitro activity and in vivo efficacy, coupled with favorable pharmacokinetic properties, would be a significant indicator of the therapeutic potential of this compound as a novel anti-cancer agent.
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Kinase Selectivity Profiling of the 1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Analysis
Introduction: The Quest for Kinase Specificity
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, governing a vast array of cellular processes from proliferation and differentiation to apoptosis and immune responses. The human kinome comprises over 500 members, and their structural similarities, particularly within the ATP-binding pocket, present a formidable challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. Therefore, comprehensive selectivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design.
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been identified as a "privileged" structure in medicinal chemistry.[1] Its structural resemblance to purine allows it to function as a versatile hinge-binding motif for numerous kinase inhibitors.[2][3] Derivatives of this core have demonstrated potent inhibitory activity against diverse kinase families, including Janus Kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Fibroblast Growth Factor Receptors (FGFRs).[2][4][5][6]
This guide provides an in-depth comparative analysis of the kinase selectivity profile associated with the 1H-pyrrolo[2,3-b]pyridine core. While comprehensive kinome-wide data for the specific compound 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine is not publicly available, we will utilize a representative, potent derivative from this family, Compound 4h , a recently developed FGFR inhibitor, as our primary subject.[3] We will compare its selectivity profile against two well-characterized, clinically approved kinase inhibitors: Tofacitinib , a pan-JAK inhibitor bearing a related pyrrolo[2,3-d]pyrimidine core, and Crizotinib , a potent inhibitor of ALK and MET.[7][8]
This analysis will illuminate how subtle modifications to a core scaffold can dramatically influence kinase selectivity and provide researchers with a framework for interpreting and contextualizing their own screening data.
The Imperative of Kinome-Wide Profiling
The rationale for profiling an inhibitor against a broad panel of kinases is multi-faceted:
-
On-Target Potency Verification: It confirms the compound's high affinity for its intended target(s).
-
Off-Target Liability Identification: It uncovers unintended interactions that could lead to toxicity. For instance, inhibition of kinases like KDR (VEGFR2) can be associated with hypertension and bleeding risks, while inhibition of SRC can lead to gastrointestinal issues.
-
Polypharmacology Opportunities: It can reveal unexpected inhibitory activities against other kinases that may be therapeutically beneficial, opening avenues for drug repurposing or the development of rationally designed multi-targeted agents.[9]
-
Structure-Activity Relationship (SAR) Elucidation: Comparing the selectivity profiles of analogs provides crucial insights into which molecular interactions govern specificity, guiding future optimization efforts.
Experimental Design: The Competition Binding Assay
To generate the robust, quantitative data required for this guide, we will describe a widely adopted and highly respected methodology: the active site-directed competition binding assay, exemplified by the KINOMEscan™ platform.[10][11] This assay format offers a distinct advantage over traditional enzymatic assays as it measures the direct interaction (binding) between an inhibitor and the kinase, independent of ATP concentration, substrate specificity, or the enzyme's phosphorylation state.[12] This allows for a true thermodynamic assessment of affinity, reported as a dissociation constant (Kd) or, more commonly in large screens, as a percent of control (% Control).
Workflow for Kinase Selectivity Profiling
Caption: KINOMEscan™ Competition Binding Assay Workflow.
Detailed Protocol: KINOMEscan™ Assay
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support, such as sepharose beads.[13]
-
Kinase Preparation: A comprehensive library of human kinases (wild-type and clinically relevant mutants) is expressed, typically as phage-tagged or DNA-tagged proteins for sensitive detection.[10]
-
Competition Assay: The test compound is incubated at a fixed concentration (for single-point screens) or across a range of concentrations (for Kd determination) with a specific kinase and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the kinase's ATP pocket.[14]
-
Quantification: After reaching equilibrium, the beads are washed to remove unbound kinase. The amount of kinase remaining bound to the beads is quantified using quantitative PCR (qPCR) to amplify the DNA tag.[14]
-
Data Interpretation: The amount of kinase detected is inversely proportional to the affinity of the test compound. A low qPCR signal indicates that the test compound has successfully outcompeted the immobilized ligand, signifying strong binding. Results are often expressed as '% of Control', where the control is a DMSO vehicle reaction.[14] A lower % Control value signifies stronger inhibition.
Comparative Selectivity Profiles
The following tables summarize the kinase inhibition profiles of our representative 1H-pyrrolo[2,3-b]pyridine derivative and our two comparator compounds. Data is presented as % Inhibition at a given concentration or as IC50/Kd values where available. This allows for a direct, objective comparison of on-target potency and off-target interactions.
Table 1: Selectivity Profile of Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative)
Data synthesized from enzymatic IC50 values reported by Peng et al. (2021).[3] This compound represents a highly potent FGFR-directed agent from the pyrrolopyridine class.
| Kinase Target | Family | IC50 (nM) | Selectivity Notes |
| FGFR1 | TK | 7 | Primary Target |
| FGFR2 | TK | 9 | Primary Target |
| FGFR3 | TK | 25 | Primary Target |
| FGFR4 | TK | 712 | ~100-fold selective over FGFR4 |
| KDR (VEGFR2) | TK | >10,000 | Highly selective against KDR |
| Other (Panel) | - | Not specified | Described as highly selective for FGFR1-3 |
Table 2: Selectivity Profile of Tofacitinib (Pyrrolo[2,3-d]pyrimidine core)
Tofacitinib is a pan-JAK inhibitor. Data is derived from various sources, including the IUPHAR/BPS Guide to PHARMACOLOGY and chemoproteomics studies.[7][9]
| Kinase Target | Family | IC50 / Kd (nM) | Selectivity Notes |
| JAK1 | TK | ~1-10 | Primary Target |
| JAK2 | TK | ~5-20 | Primary Target |
| JAK3 | TK | ~1-5 | Primary Target |
| TYK2 | TK | ~50-100 | Moderate activity |
| ACVR1 (ALK2) | TKL | ~100-500 | Significant off-target |
| ROCK2 | AGC | ~100-500 | Significant off-target |
| Other (Kinome) | - | >1000 | Generally selective for JAK family |
Table 3: Selectivity Profile of Crizotinib
Crizotinib is a potent ALK and MET inhibitor. Data derived from the HMS LINCS Database KINOMEscan assay.[10][15]
| Kinase Target | Family | Kd (nM) | Selectivity Notes |
| ALK | TK | ~20 | Primary Target |
| MET | TK | ~8 | Primary Target |
| ROS1 | TK | <25 | Primary Target |
| AXL | TK | ~50 | Significant off-target |
| TYRO3 | TK | ~50 | Significant off-target |
| MER | TK | ~50 | Significant off-target |
| Other (Kinome) | - | >1000 | Highly selective for a small subset of TKs |
Analysis and Interpretation
The data reveals distinct selectivity profiles driven by the specific substitutions on the core scaffolds and the nature of the scaffolds themselves.
-
Compound 4h (FGFR-directed Pyrrolopyridine): This compound exemplifies a highly selective inhibitor . Its design has been optimized to potently inhibit FGFR isoforms 1, 2, and 3 while sparing the closely related FGFR4 and the critical off-target kinase KDR (VEGFR2).[3] This high degree of selectivity is therapeutically desirable, as it minimizes the potential for toxicities associated with broader tyrosine kinase inhibition. The 1H-pyrrolo[2,3-b]pyridine core forms two crucial hydrogen bonds with the kinase hinge region, while the substituted phenyl ring occupies a hydrophobic pocket, conferring both potency and selectivity.[3]
-
Tofacitinib (Pan-JAK Inhibitor): In contrast, Tofacitinib demonstrates family-selective inhibition . While its primary targets are within the JAK family, it inhibits JAK1, JAK2, and JAK3 with similar, low-nanomolar potency.[7][16] This "pan-JAK" profile is responsible for its broad immunosuppressive effects but also contributes to side effects, as different JAKs mediate the signaling of different sets of cytokines. Its pyrrolo[2,3-d]pyrimidine core is a key factor in its potent JAK binding. The data also highlights several off-target kinases like ACVR1 and ROCK2, which may contribute to its overall biological activity or side-effect profile.[9]
-
Crizotinib (Multi-Kinase Inhibitor): Crizotinib represents a multi-kinase inhibitor , potently targeting a small number of evolutionarily related tyrosine kinases: ALK, MET, and ROS1.[8][15] This profile is advantageous in treating cancers driven by aberrations in any of these oncogenes. However, its kinome scan also reveals potent activity against the TAM family of kinases (TYRO3, AXL, MER), which could contribute to both efficacy and potential side effects. The clinical success of Crizotinib underscores that a highly selective, single-target inhibitor is not always the optimal therapeutic strategy.
Signaling Pathway Context
The choice of inhibitor is dictated by the signaling pathway driving the pathology. The comparators chosen here modulate distinct, critical oncogenic and inflammatory pathways.
Caption: Simplified ALK/MET and JAK/STAT Signaling Pathways.
Conclusion and Future Directions
This comparative guide demonstrates that the 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile starting point for the development of potent kinase inhibitors. The selectivity profile is not inherent to the core itself but is exquisitely controlled by the nature and placement of its substituents.
-
High Selectivity is Achievable: As shown by Compound 4h, careful chemical modifications can steer the pyrrolopyridine core to achieve high selectivity for a specific kinase family like FGFR, while avoiding major off-targets.
-
Scaffold Hopping and Bioisosterism: The comparison with Tofacitinib, which uses the closely related pyrrolo[2,3-d]pyrimidine core, highlights the concept of bioisosteric replacement. Both scaffolds successfully engage the kinase hinge region, but the different nitrogen placement and substituent patterns dictate the ultimate selectivity profile (FGFR vs. pan-JAK).
-
Context is Key: The "ideal" selectivity profile is context-dependent. While the precision of Compound 4h is desirable for targeting a specific FGFR-driven tumor, the broader activity of Tofacitinib is effective in complex autoimmune diseases mediated by multiple cytokines, and the multi-kinase profile of Crizotinib is beneficial for cancers addicted to ALK, MET, or ROS1.
For researchers working with this compound or its derivatives, the immediate and most critical next step is to perform comprehensive, quantitative kinome-wide profiling. The resulting data will be essential to truly understand its biological activity, predict potential toxicities, and rationally design the next generation of compounds with optimized potency and selectivity for the desired therapeutic application.
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A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo. National Institutes of Health. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
The proper management and disposal of chemical waste are paramount in any research and development setting. This guide provides a detailed protocol for the safe disposal of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a heterocyclic amine compound often utilized in medicinal chemistry and drug discovery.[1][2][3][4] Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
While comprehensive toxicological data for this specific molecule may be limited, information from structurally similar pyrrolopyridine derivatives indicates that it should be handled as a hazardous substance.[5][6][7][8] This guide is structured to provide a clear, step-by-step approach, grounded in established safety protocols, to manage this chemical waste stream effectively.
Hazard Assessment and Characterization
Before handling any waste, a thorough understanding of the potential hazards is crucial. Based on data for analogous compounds, this compound should be presumed to possess the following hazards:
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols.[5][6][7]
It is imperative to handle this compound and its waste with the assumption that it is hazardous, implementing all necessary safety precautions.
Required Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Tightly fitting safety goggles or a face shield should be worn to prevent any contact with the eyes.[5][7]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[5][7]
-
Protective Clothing: A laboratory coat is required to prevent skin contact and contamination of personal clothing.[5]
-
Respiratory Protection: All handling of waste that may generate dust or aerosols must be conducted in a certified chemical fume hood to prevent inhalation.[5]
Waste Segregation and Collection Protocol
Proper segregation is the foundation of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step 1: Identify the Waste Stream Treat all materials that have come into contact with this compound as hazardous waste. This includes:
-
Unused or expired solid compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, wipes).
-
Empty stock containers.
-
Solutions containing the compound.
Step 2: Segregate Solid and Liquid Waste
-
Solid Waste: Collect solid waste, including contaminated PPE and consumables, in a designated, compatible container. Double-bagging solid waste in clear plastic bags is a recommended practice to allow for visual inspection by safety personnel.[9]
-
Liquid Waste: Collect liquid waste in a separate, compatible container, such as a glass or polyethylene carboy.[10][11] Do not mix this waste with other solvent streams unless their compatibility has been verified.
Step 3: Avoid Incompatibilities Store this waste stream away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent hazardous reactions.[12][13]
Step-by-Step Disposal Procedures
The primary method for disposing of this compound is through a licensed chemical waste disposal service.[14][15] Do not attempt to dispose of this chemical via standard trash or sewer systems.[14][16]
I. Container Selection and Management
-
Choose a Compatible Container: The container must be in good condition and compatible with the chemical. The original container is often a suitable choice for unused product. For liquid waste, use containers designed for liquids that can be tightly sealed.[10][11][17]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[10][11][16][17] This prevents the release of vapors and reduces the risk of spills.
II. Labeling
-
Affix a Hazardous Waste Label: As soon as waste is first added to the container, it must be labeled.[11][17]
-
Complete the Label Information: The label must include:
III. Storage and Pickup
-
Store in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[16][17]
-
Arrange for Disposal: Once the container is full, or as per your institution's policy, arrange for pickup by contacting your Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[11][15] Provide them with a complete and accurate description of the waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team.
-
Cleanup: For small, manageable spills:
-
Ensure you are wearing the appropriate PPE.[18]
-
Use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to contain and absorb the spilled material.[6][7]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[5]
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.[7]
-
All materials used for cleanup must be disposed of as hazardous waste.[10]
-
Summary of Safety and Disposal Information
| Parameter | Guideline | Source(s) |
| Primary Hazards | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [5][6][7] |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. | [5][7] |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat. Respiratory protection if dust/aerosols are generated. | [5][7][18] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. | [5][6] |
| Waste Container | Compatible, sealable container (glass or polyethylene). Must be in good condition and kept closed. | [10][11][17] |
| Waste Labeling | Must be labeled "Hazardous Waste" with full chemical name(s), composition, hazards, and start date. | [11][17] |
| Disposal Method | Collection by a licensed hazardous waste disposal service. Do not dispose of in regular trash or sewer. | [14][15] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
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Safeguarding Your Research: A Comprehensive Guide to Handling 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, in-depth safety protocols and logistical plans for the handling of 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine (CAS No. 883986-76-3)[1][2][3][4]. While a comprehensive toxicological profile for this specific compound is not widely available, data from structurally related aromatic amines and pyrrolopyridines necessitate a cautious and well-planned approach to its use in the laboratory. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your research endeavors.
Hazard Assessment and Triage: Understanding the Risks
Based on the hazard classifications of analogous compounds, this compound should be treated as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation [5][6]. Aromatic amines, as a class, are known for their potential to cause skin sensitization and other long-term health effects, warranting stringent control measures to minimize exposure.
Immediate Actions Upon Exposure:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and launder it before reuse. If skin irritation persists, seek medical attention[6][7].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice if irritation persists[6].
-
If inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor[7].
-
If swallowed: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting[5][7].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or a face shield | Chemical-resistant gloves (Nitrile rubber recommended) | Laboratory coat | Use in a certified chemical fume hood is mandatory. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| Running reactions and work-up | Safety goggles | Chemical-resistant gloves (Nitrile rubber recommended) | Laboratory coat | Operations should be conducted in a chemical fume hood. |
| Handling spills | Safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | A NIOSH-approved respirator with an organic vapor cartridge is required. |
The Rationale Behind Our Recommendations:
The selection of PPE is not arbitrary; it is a direct response to the anticipated hazards. The use of safety glasses or goggles protects against accidental splashes, a significant risk when handling liquids or dissolving solids[6]. Chemical-resistant gloves, such as nitrile, provide a barrier against dermal absorption, a primary route of exposure for many aromatic amines. A laboratory coat is the minimum requirement for body protection, preventing contamination of personal clothing[5]. Finally, due to the potential for respiratory irritation and the generation of airborne particulates when handling solids, all operations that could create dust or aerosols must be performed within a chemical fume hood[7].
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Storage and Handling
Upon receipt, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[8]. The container must be kept tightly closed to prevent the release of vapors and protect the compound from moisture and light. All handling of the solid or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure[7].
Spill Management
In the event of a spill, the primary objective is to contain the material safely and decontaminate the area without exposing personnel. The following workflow provides a step-by-step guide for managing a spill of a hazardous chemical powder.
Caption: Workflow for the safe management of a chemical spill.
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[9].
-
Storage: Store the sealed waste container in a designated satellite accumulation area, ensuring it is away from general laboratory traffic and drains.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Adhere to all local, state, and federal regulations for chemical waste disposal[9].
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself, your colleagues, and the environment.
References
-
Coolpharm. This compound. [Link]
-
ChemBuyersGuide.com, Inc. Cool Pharm Ltd (Page 20). [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet - (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine. [Link]
-
QuestSpecialty. Safety Data Sheet - Wham. [Link]
-
Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
Sources
- 1. products-search [coolpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 883986-76-3|this compound|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fsszone.com [fsszone.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
